Product packaging for 2,4,5-Tribromotoluene(Cat. No.:CAS No. 3278-88-4)

2,4,5-Tribromotoluene

Cat. No.: B1295338
CAS No.: 3278-88-4
M. Wt: 328.83 g/mol
InChI Key: KZZJNNUPNNBCCH-UHFFFAOYSA-N
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Description

2,4,5-Tribromotoluene (CAS 3278-88-4) is a high-purity halogenated aromatic compound of significant interest in advanced chemical research and development. With the molecular formula C7H5Br3 and a molecular weight of 328.83 g/mol , this odorless, white crystalline solid is characterized by a high melting point of 112°C to 115°C . Its structure, 1,2,4-tribromo-5-methylbenzene, features a toluene backbone heavily functionalized with bromine atoms, making it a versatile and valuable building block in organic synthesis . This compound is primarily utilized as a key intermediate in the development of more complex organic molecules, particularly in materials science. Its applications include serving as a precursor in the synthesis of advanced ligands for catalytic systems and in the creation of specialized monomers for high-performance polymers. The presence of three bromine atoms at the 2, 4, and 5 positions of the toluene ring offers distinct regioselectivity for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental in constructing carbon-carbon bonds for pharmaceutical agents and organic electronic materials. Researchers also value this compound for studying steric and electronic effects in polysubstituted benzenes and for probing reaction mechanisms in halogenated aromatic systems. This product is specified with a purity of 97% or higher and is intended For Research Use Only (RUO). It is strictly for laboratory and industrial research applications and is not intended for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br3 B1295338 2,4,5-Tribromotoluene CAS No. 3278-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-tribromo-5-methylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZJNNUPNNBCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186447
Record name 2,4,5-Tribromotoluene
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Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3278-88-4
Record name 2,4,5-Tribromotoluene
Source ChemIDplus
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Record name 2,4,5-Tribromotoluene
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Record name 2,4,5-TRIBROMOTOLUENE
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Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2,4,5-Tribromotoluene, identified by the CAS number 3278-88-4 . This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its known applications, providing a valuable resource for professionals in research and development.

Core Properties of this compound

This compound, also known as 1,2,4-tribromo-5-methylbenzene, is a halogenated aromatic compound. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification
IdentifierValue
CAS Number 3278-88-4[1][2][3][4][5][6][7][8]
IUPAC Name 1,2,4-Tribromo-5-methylbenzene[2][3][6]
Synonyms This compound, 1-Methyl-2,4,5-tribromobenzene[1][2]
Molecular Formula C₇H₅Br₃[1][2][6]
Molecular Weight 328.83 g/mol [1][6]
Canonical SMILES CC1=CC(Br)=C(Br)C=C1Br[3]
InChI Key KZZJNNUPNNBCCH-UHFFFAOYSA-N[3][6]
Table 2: Physicochemical Properties
PropertyValue
Appearance Off-White to Pale Brown Solid[3]
Melting Point 112-114 °C[1]
Boiling Point 299.3 °C at 760 mmHg[1]
Density 2.131 g/cm³[1][3]
Flash Point 132.5 °C[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Refractive Index 1.619[1]
Storage Sealed in a dry place at room temperature[1]

Synthesis and Experimental Protocol

The primary method for the synthesis of tribromotoluenes involves the electrophilic aromatic substitution of toluene with bromine, typically using a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃).[1] The specific substitution pattern is influenced by the directing effects of the methyl group and the bromine atoms already present on the aromatic ring.

Representative Experimental Protocol: Synthesis of a Tribromotoluene

This protocol is adapted from a documented synthesis of 2,4,6-Tribromotoluene and serves as a guide for the general procedure.

Materials and Equipment:

  • 500 ml jacketed reactor with a reflux condenser, thermowell, and mechanical stirrer

  • Peristaltic pump

  • Toluene

  • Bromine

  • Aluminum chloride (AlCl₃) or Ferric bromide (FeBr₃)

  • 1,2-dibromomethane (DBM) as a solvent

  • Sodium bisulfite solution

  • Water

  • Gas chromatograph for reaction monitoring

Procedure:

  • Reaction Setup: A 500 ml jacketed reactor is equipped with a reflux condenser, thermowell, and mechanical stirrer. The apparatus should be protected from light, for example, by using aluminum foil.

  • Charging the Reactor: The reactor is charged with 150 ml of dry 1,2-dibromomethane (DBM), 3.85 g (0.0297 mole) of aluminum chloride, and 86 ml (1.684 mole) of bromine.

  • Initiation of Reaction: The temperature of the reactor is set to 25°C. Toluene (33.4 ml, 0.314 mole) is then fed into the reactor at a controlled rate of 0.30 ml/min using a peristaltic pump.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples from the reaction mixture, quenching them with a sodium bisulfite solution and water, and analyzing the organic layer by gas chromatography.

  • Reaction Completion and Work-up: Once the addition of toluene is complete, the reaction is allowed to proceed for an additional hour at a temperature between 45°C and 65°C to ensure completion.

  • Quenching and Isolation: The reaction mixture is then quenched by the addition of water and a sodium bisulfite solution to destroy the catalyst and remove any excess bromine.

  • Purification: The aqueous layer is separated, and the organic layer is washed with water, neutralized, and then filtered. The resulting crystalline product is dried in a vacuum oven.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a tribromotoluene, based on the representative protocol described above.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Prepare Reactor reactants Charge Reactor: - Toluene - Bromine - Catalyst (FeBr3/AlCl3) - Solvent (DBM) start->reactants reaction Controlled Reaction: - 25°C during addition - 45-65°C post-reaction reactants->reaction monitoring Monitor Progress (GC) reaction->monitoring quench Quench Reaction: - Water - Sodium Bisulfite reaction->quench Reaction Complete monitoring->reaction separation Phase Separation: - Separate aqueous and organic layers quench->separation wash Wash & Neutralize Organic Layer separation->wash filtration Filter to Isolate Crude Product wash->filtration drying Dry Product (Vacuum Oven) filtration->drying final_product Final Product: This compound drying->final_product

A logical workflow for the synthesis and purification of tribromotoluene.

Applications and Reactivity

This compound is primarily utilized as a chemical intermediate in organic synthesis.[1] Its reactivity is characteristic of a polyhalogenated aromatic compound. The bromine atoms are deactivating and ortho-, para-directing for further electrophilic substitution, though the steric hindrance can influence the position of new substituents. The methyl group can undergo free-radical substitution under appropriate conditions.

Potential applications stemming from its role as a synthetic building block include:

  • Pharmaceutical Intermediates: As a starting material for more complex molecules with potential biological activity.

  • Dyes and Pigments: Incorporation into larger chromophore systems.

  • Catalysts and Preservatives: Used in the development of specialized chemical agents.

  • Decomposition of Halogenated Compounds: It has been suggested for use in methods for breaking down other halogenated organic compounds.[8]

Due to the presence of multiple bromine atoms, this compound can also be a substrate for cross-coupling reactions, such as Suzuki or Stille couplings, which would allow for the formation of carbon-carbon bonds and the synthesis of more complex aromatic structures.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. It should be stored away from strong oxidizing agents. For disposal, local regulations for chemical waste should be followed.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2,4,5-Tribromotoluene, a key intermediate in various organic syntheses. The document details a multi-step synthetic pathway starting from p-toluidine and outlines the analytical techniques used for its characterization. All quantitative data is presented in structured tables for clarity, and experimental protocols are described in detail.

Synthesis of this compound

The synthesis of this compound from p-toluidine is a multi-step process that involves the protection of the amino group, followed by electrophilic bromination, deprotection, and a final Sandmeyer reaction to introduce the third bromine atom.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Dibromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Sandmeyer Reaction p_toluidine p-Toluidine p_acetotoluidide N-(4-methylphenyl)acetamide (p-Acetotoluidide) p_toluidine->p_acetotoluidide Protection acetic_anhydride Acetic Anhydride acetic_anhydride->p_toluidine p_acetotoluidide_2 N-(4-methylphenyl)acetamide dibromo_acet N-(2,5-dibromo-4-methylphenyl)acetamide p_acetotoluidide_2->dibromo_acet Electrophilic Aromatic Substitution bromine Bromine (2 eq.) Acetic Acid bromine->p_acetotoluidide_2 dibromo_acet_2 N-(2,5-dibromo-4-methylphenyl)acetamide dibromo_aniline 2,5-Dibromo-4-methylaniline dibromo_acet_2->dibromo_aniline Deprotection hcl HCl, Ethanol, H2O hcl->dibromo_acet_2 dibromo_aniline_2 2,5-Dibromo-4-methylaniline tribromotoluene This compound dibromo_aniline_2->tribromotoluene Diazotization & Substitution diazotization 1. NaNO2, HBr 2. CuBr diazotization->dibromo_aniline_2

A multi-step synthesis of this compound from p-toluidine.

Experimental Protocols: Synthesis

Step 1: Acetylation of p-Toluidine to N-(4-methylphenyl)acetamide
  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (53.5 g, 0.5 mol) and glacial acetic acid (150 mL).

  • Slowly add acetic anhydride (56 mL, 0.6 mol) to the stirred mixture.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(4-methylphenyl)acetamide.

Step 2: Dibromination of N-(4-methylphenyl)acetamide
  • Dissolve the dried N-(4-methylphenyl)acetamide (44.7 g, 0.3 mol) in 200 mL of glacial acetic acid in a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the solution to 10-15 °C in an ice bath.

  • Slowly add a solution of bromine (101 g, 0.63 mol) in 50 mL of glacial acetic acid from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 3 hours.

  • Pour the reaction mixture into 1 L of cold water containing sodium bisulfite (10 g) to quench any excess bromine.

  • Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain N-(2,5-dibromo-4-methylphenyl)acetamide.

Step 3: Hydrolysis to 2,5-Dibromo-4-methylaniline
  • In a 1 L round-bottom flask, suspend the crude N-(2,5-dibromo-4-methylphenyl)acetamide (from the previous step) in a mixture of ethanol (250 mL) and concentrated hydrochloric acid (150 mL).

  • Heat the mixture under reflux for 4-6 hours until the solid dissolves and the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into 1 L of ice water.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic, which will precipitate the free amine.

  • Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol may be performed for purification.

Step 4: Sandmeyer Reaction to this compound
  • Dissolve the 2,5-dibromo-4-methylaniline (53.0 g, 0.2 mol) in a mixture of hydrobromic acid (48%, 200 mL) and water (100 mL) in a 1 L beaker, warming if necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (14.5 g, 0.21 mol) in 50 mL of water, keeping the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper.

  • In a separate 2 L flask, dissolve copper(I) bromide (31.5 g, 0.22 mol) in hydrobromic acid (48%, 100 mL).

  • Slowly and carefully add the cold diazonium salt solution to the cuprous bromide solution with stirring.

  • Allow the mixture to warm to room temperature and then heat on a steam bath for 1 hour to ensure complete reaction.

  • Steam distill the mixture to isolate the crude this compound.

  • Separate the solid product from the distillate, wash with a dilute sodium hydroxide solution and then with water.

  • Purify the product by recrystallization from ethanol to yield colorless crystals of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Characterization Workflow

Characterization_Workflow cluster_phys_props Physical Properties cluster_spectroscopy Spectroscopic Analysis Product This compound MeltingPoint Melting Point Product->MeltingPoint BoilingPoint Boiling Point Product->BoilingPoint Density Density Product->Density NMR NMR Spectroscopy (1H and 13C) Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Analytical workflow for the characterization of this compound.
Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅Br₃[1]
Molecular Weight 328.83 g/mol [1]
Appearance Solid
Melting Point 112-114 °C
Boiling Point 299.3 °C
Density 2.131 g/cm³
Solubility Soluble in DMSO and slightly soluble in Methanol.[2]
CAS Number 3278-88-4[1]
Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Estimated)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7Singlet1HAromatic H
~7.4Singlet1HAromatic H
~2.4Singlet3H-CH₃

Note: The estimated chemical shifts are based on the analysis of similar brominated toluene derivatives. Actual experimental values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Estimated)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~139Aromatic C-CH₃
~137Aromatic C-H
~135Aromatic C-H
~133Aromatic C-Br
~122Aromatic C-Br
~118Aromatic C-Br
~22-CH₃

Note: The estimated chemical shifts are based on the analysis of similar brominated aromatic compounds and substituent effects.

FTIR (Fourier-Transform Infrared) Spectroscopy Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Weak-MediumAromatic C-H stretch
2950-2850Weak-Medium-CH₃ stretch
1600-1450Medium-StrongAromatic C=C ring stretch
1200-1000StrongC-Br stretch
900-675StrongAromatic C-H out-of-plane bend

Note: These are expected absorption ranges for the functional groups present in the molecule.

MS (Mass Spectrometry) Data

Source: NIST WebBook

m/zRelative IntensityAssignment
328High[M]⁺ (molecular ion with ⁷⁹Br₃)
330High[M+2]⁺ (isotopic peak with ⁷⁹Br₂⁸¹Br)
332High[M+4]⁺ (isotopic peak with ⁷⁹Br⁸¹Br₂)
334Medium[M+6]⁺ (isotopic peak with ⁸¹Br₃)
249/251/253Medium[M-Br]⁺
170Medium[M-2Br]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Analyze the resulting spectrum to identify the molecular ion peak and major fragmentation patterns, confirming the molecular weight and structural features of the compound.

This comprehensive guide provides the necessary information for the successful synthesis and thorough characterization of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

Spectroscopic Profile of 2,4,5-Tribromotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,5-Tribromotoluene (CAS No. 3278-88-4), a significant compound in various research and development applications. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) reveals a characteristic fragmentation pattern dominated by the isotopic distribution of the three bromine atoms. The most abundant peaks from the mass spectrum available in the NIST WebBook are summarized in Table 1.[1] The molecular ion peak cluster, showing the typical isotopic pattern for three bromine atoms, is clearly visible.

Table 1: Key Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
328100[M]+ (Molecular Ion)
33098[M+2]+
32676[M-2]+
24930[M-Br]+
25130[M-Br+2]+
17045[M-2Br]+
8940[C7H5]+

Note: The relative intensities are approximate and are based on the visual inspection of the spectrum from the NIST WebBook.[1]

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic ring
2950-2850C-H stretchMethyl group
1600-1450C=C stretchAromatic ring
1450-1375C-H bendMethyl group
1200-1000C-H in-plane bendAromatic ring
900-675C-H out-of-plane bendAromatic ring
Below 800C-Br stretchAryl bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, are not widely available in public spectral databases. For structurally similar compounds, the following spectral characteristics would be anticipated.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal for the methyl group. The chemical shifts and multiplicities would be influenced by the substitution pattern of the bromine atoms on the aromatic ring.

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5Singlet1HAromatic H
~ 7.2Singlet1HAromatic H
~ 2.4Singlet3H-CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Due to the lack of symmetry, seven distinct signals are expected.

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~ 140-130Aromatic C-Br & C-CH₃
~ 135-125Aromatic C-H
~ 20-25-CH₃

Experimental Protocols

While specific experimental details for the cited data are not available, the following sections describe generalized protocols for the spectroscopic analysis of solid aromatic compounds like this compound.

Mass Spectrometry (GC-MS)

A common method for analyzing solid organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions: A capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column) is employed. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation. The injector temperature is set high enough to ensure complete vaporization of the sample.

  • MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. Data is collected over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method or the thin-film method is typically used.

  • KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Thin-Film Method: The compound is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectra are typically recorded on a Fourier-transform NMR spectrometer.

  • Sample Preparation: A few milligrams of the solid sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Visualization of Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound is illustrated in the following diagram.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Solid Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution For NMR & GC-MS Pellet Preparation of KBr Pellet Sample->Pellet For IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS IR IR Spectroscopy Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure Structure Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Crystal Structure of 2,4,6-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Titled Compound: Extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no publicly available single-crystal X-ray structure for 2,4,5-Tribromotoluene. Therefore, this guide presents a detailed analysis of the crystal structure of the closely related isomer, 2,4,6-Tribromotoluene , as a representative example of a tribrominated toluene derivative. The data and experimental protocols provided herein are based on the published crystallographic study of 2,4,6-Tribromotoluene.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the crystal structure of 2,4,6-Tribromotoluene. The document details the experimental protocols for its structural determination and presents the crystallographic data in a clear, tabular format.

Molecular and Crystal Structure Overview

2,4,6-Tribromotoluene (TBT), with the chemical formula C₇H₅Br₃, is a trisubstituted toluene molecule. The crystal structure reveals that the molecule is essentially planar, with only the hydrogen atoms of the methyl group deviating from the plane of the benzene ring.[1][2] In the crystalline state, TBT molecules stack in columns along the b crystallographic axis.[1][2] The crystal packing is stabilized by C-H···Br hydrogen bonds, which link the molecules to form chains along the[3] direction.[1][2]

Quantitative Crystallographic Data

The crystallographic data for 2,4,6-Tribromotoluene are summarized in the following tables for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement for 2,4,6-Tribromotoluene

ParameterValue
Empirical FormulaC₇H₅Br₃
Formula Weight328.83 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.3484 (4)
b (Å)3.9955 (1)
c (Å)15.6975 (5)
α (°)90
β (°)110.519 (2)
γ (°)90
Volume (ų)842.09 (4)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)3.37

Data sourced from Medjroubi et al. (2020).[4]

Experimental Protocols

The determination of the crystal structure of 2,4,6-Tribromotoluene involved the following key experimental procedures.

Synthesis and Crystallization

2,4,6-Tribromotoluene is a commercially available compound.[2] For the purpose of X-ray diffraction analysis, single crystals were obtained by recrystallization from an ethanol solution.[2] The process of slow evaporation of the solvent yielded large, colorless, needle-like crystals suitable for diffraction studies.[2]

X-ray Diffraction Analysis

A suitable single crystal of 2,4,6-Tribromotoluene was selected and mounted for X-ray diffraction analysis. The data collection was performed on a diffractometer using molybdenum radiation (Mo Kα, λ = 0.71073 Å) at a temperature of 293 K.[4] The structure was solved and refined using established crystallographic software packages.

Visualizations

The following diagrams illustrate the molecular structure of 2,4,6-Tribromotoluene and the experimental workflow for its crystal structure determination.

Molecular structure of 2,4,6-Tribromotoluene.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis start Commercial 2,4,6-Tribromotoluene recrystallization Recrystallization from Ethanol start->recrystallization crystals Single Crystal Formation recrystallization->crystals data_collection Data Collection (Mo Kα radiation) crystals->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement crystallographic_data Crystallographic Data (Tables) refinement->crystallographic_data hirshfeld_analysis Hirshfeld Surface Analysis refinement->hirshfeld_analysis

Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide to the Solubility of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Tribromotoluene in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility and presents a general experimental protocol for its determination. This information is crucial for professionals in research and drug development who handle this compound for various applications, including as a synthetic intermediate or in material science.

Core Concepts

This compound is a halogenated aromatic compound. Its solubility is governed by the principle of "like dissolves like," where nonpolar or weakly polar solvents are more likely to dissolve this largely nonpolar molecule. The presence of bromine atoms increases the molecular weight and van der Waals forces but does not significantly increase its polarity.

Quantitative Solubility Data

SolventChemical FormulaTypeReported SolubilityCitation
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSlightly Soluble[1][2]
MethanolCH₃OHPolar ProticSlightly Soluble[1][2]

It is important to note that "slightly soluble" is a qualitative term and the actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Dilute the supernatant with a known volume of a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B Agitation C Centrifuge to Separate Solid B->C D Extract Supernatant C->D E Dilute Sample D->E F Analyze by HPLC/GC E->F G Calculate Solubility F->G

Caption: General workflow for determining the solubility of a solid compound.

This guide provides the currently available information on the solubility of this compound and a robust methodology for its experimental determination. For researchers and professionals in drug development, accurate solubility data is fundamental for formulation, dosage form design, and ensuring bioavailability. Therefore, empirical determination is strongly advised for any application requiring precise solubility values.

References

An In-depth Technical Guide to the Chemical Reactivity of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromotoluene is a polyhalogenated aromatic compound with significant potential in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its reactivity is primarily dictated by the three bromine substituents on the toluene ring, which can be selectively functionalized through various cross-coupling and organometallic reactions. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its participation in key synthetic transformations including its synthesis, palladium-catalyzed cross-coupling reactions, and the formation of organometallic intermediates. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Introduction

This compound (CAS No: 3278-88-4) is a solid organic compound with a molecular weight of 328.83 g/mol . Its structure, featuring a toluene core substituted with three bromine atoms at the 2, 4, and 5 positions, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The differential reactivity of the bromine atoms, influenced by both electronic and steric effects of the methyl group, allows for regioselective functionalization, offering a pathway to a diverse range of substituted aromatic compounds. This guide will explore the key facets of its chemical reactivity, providing practical information for its utilization in a laboratory setting.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of toluene in the presence of a Lewis acid catalyst.

General Experimental Protocol: Bromination of Toluene

Reaction Scheme:

Sonogashira_Coupling

Navigating the Thermal Landscape of 2,4,5-Tribromotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 2,4,5-Tribromotoluene. In the absence of specific, publicly available experimental data on its decomposition, this document outlines the established methodologies for determining thermal stability, including detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further presents a framework for understanding the potential thermal behavior of this compound based on the known properties of brominated aromatic compounds. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to assess the thermal stability of this compound and similar compounds in a laboratory setting.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical and other bioactive molecules. As with any chemical entity intended for use in research and development, a thorough understanding of its physicochemical properties is paramount for safe handling, process optimization, and ensuring the stability of intermediates and final products. Thermal stability is a critical parameter, as it dictates the temperature limits within which the compound can be handled, stored, and reacted without undergoing unwanted decomposition.

Currently, a comprehensive, publicly accessible dataset on the specific thermal decomposition profile of this compound is not available. This guide, therefore, serves a dual purpose: to acknowledge this data gap and to provide a robust framework for its experimental determination. The following sections will detail the standard analytical techniques for assessing thermal stability, provide hypothetical data structures for the interpretation of results, and discuss the general factors that influence the thermal robustness of brominated aromatic compounds.

Hypothetical Thermal Stability Data

While specific experimental values for the thermal decomposition of this compound are not available in the literature, a typical thermal analysis would yield the parameters outlined in the tables below. These tables are presented to illustrate the expected data structure from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments.

Table 1: Hypothetical TGA Data for this compound

ParameterDescriptionExpected Value
Tonset (°C) The temperature at which significant mass loss begins.Data Not Available
Tpeak (°C) The temperature at which the rate of mass loss is at its maximum.Data Not Available
Mass Loss (%) The percentage of the initial mass lost during a specific decomposition step.Data Not Available
Residue (%) The percentage of the initial mass remaining at the end of the experiment.Data Not Available

Table 2: Hypothetical DSC Data for this compound

ParameterDescriptionExpected Value
Melting Point (Tm) (°C) The temperature at which the solid-to-liquid phase transition occurs.Data Not Available
Enthalpy of Fusion (ΔHfus) (J/g) The heat absorbed during the melting process.Data Not available
Decomposition Exotherm/Endotherm Indicates whether the decomposition process releases (exothermic) or absorbs (endothermic) heat.Data Not Available
Decomposition Onset (Td, onset) (°C) The temperature at which the decomposition peak begins to deviate from the baseline.Data Not Available

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a material.[2][3]

3.1.1. Detailed TGA Protocol

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and the microbalance is calibrated according to the manufacturer's specifications.

    • Select an appropriate sample pan, typically platinum or alumina for high-temperature analysis.

    • Start the flow of the desired purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative environment) at a typical flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Weigh a sample of this compound (typically 5-10 mg) directly into the tared TGA sample pan.[4]

    • Record the exact mass of the sample.

    • Ensure the sample is in a fine powder form to promote uniform heating.

  • Experimental Setup:

    • Place the sample pan onto the TGA's balance mechanism.

    • Program the temperature profile. A typical dynamic scan for an unknown compound would be a linear ramp from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.[2]

  • Data Acquisition and Analysis:

    • Initiate the TGA run. The instrument will record the sample mass as a function of temperature.

    • The resulting TGA curve (thermogram) will show a plot of percent mass versus temperature.

    • The derivative of the TGA curve (DTG curve) plots the rate of mass loss versus temperature, which helps in identifying the temperatures of maximum decomposition rates.

    • From the TGA and DTG curves, determine the onset temperature of decomposition (Tonset), the peak decomposition temperature(s) (Tpeak), the percentage mass loss at each decomposition step, and the final residue.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start instrument_prep Instrument Preparation (Calibration, Gas Flow) start->instrument_prep sample_prep Sample Preparation (5-10 mg, fine powder) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample program_method Program Temperature Profile (e.g., Ramp 10°C/min to 600°C) load_sample->program_method run_analysis Initiate TGA Run program_method->run_analysis acquire_data Acquire Mass vs. Temp Data run_analysis->acquire_data plot_curves Plot TGA & DTG Curves acquire_data->plot_curves determine_params Determine Tonset, Tpeak, % Mass Loss, Residue plot_curves->determine_params end end determine_params->end End

Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[5][6]

3.2.1. Detailed DSC Protocol

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for both temperature and enthalpy using appropriate standards (e.g., indium).

    • Start the flow of a purge gas, typically nitrogen, at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Weigh a small sample of this compound (typically 2-5 mg) into a DSC pan.[7]

    • Use a hermetically sealed aluminum pan to prevent sublimation or evaporation of the sample before decomposition.

    • Prepare an identical empty hermetically sealed pan to be used as a reference.

  • Experimental Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Program the temperature profile. A common method is a "heat-cool-heat" cycle to erase the thermal history of the sample. For decomposition analysis, a single heating ramp is sufficient. A typical ramp would be from ambient temperature to a temperature beyond the decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.[5][7]

  • Data Acquisition and Analysis:

    • Start the DSC run. The instrument will record the differential heat flow as a function of temperature.

    • The resulting DSC curve (thermogram) will show peaks corresponding to thermal events.

    • Identify the endothermic peak corresponding to the melting point (Tm) and calculate the enthalpy of fusion (ΔHfus).

    • Identify the exothermic or endothermic peak(s) associated with decomposition.

    • Determine the onset temperature of decomposition (Td, onset) from the decomposition peak.

DSC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start instrument_prep Instrument Preparation (Calibration, Gas Flow) start->instrument_prep sample_prep Sample Preparation (2-5 mg, hermetically sealed pan) instrument_prep->sample_prep load_sample Load Sample & Reference Pans sample_prep->load_sample program_method Program Temperature Profile (e.g., Ramp 10°C/min to 400°C) load_sample->program_method run_analysis Initiate DSC Run program_method->run_analysis acquire_data Acquire Heat Flow vs. Temp Data run_analysis->acquire_data plot_curve Plot DSC Thermogram acquire_data->plot_curve determine_params Determine Tm, ΔHfus, Td,onset, Decomposition Exotherm/Endotherm plot_curve->determine_params end end determine_params->end End Stability_Factors cluster_intrinsic Intrinsic Molecular Factors cluster_extrinsic External & Bulk Factors bond_strength C-Br Bond Strength stability Thermal Stability of This compound bond_strength->stability ring_stability Aromatic Ring Stability ring_stability->stability substitution Substitution Pattern (Electronic & Steric Effects) substitution->stability intermolecular Intermolecular Forces & Crystal Packing intermolecular->stability atmosphere Atmosphere (Inert vs. Oxidative) atmosphere->stability heating_rate Heating Rate heating_rate->stability impurities Presence of Impurities impurities->stability

References

The Synthetic Potential of 2,4,5-Tribromotoluene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Tribromotoluene is a halogenated aromatic compound with the chemical formula C₇H₅Br₃. It exists as an off-white to pale brown solid and is characterized by the presence of three bromine atoms and a methyl group attached to a benzene ring.[1] While broadly categorized as a useful intermediate in organic synthesis, serving as a potential building block for more complex molecules in the fields of pharmaceuticals, dyes, and materials science, specific, well-documented applications in peer-reviewed literature are not widely available. This technical guide aims to provide a comprehensive overview of the potential applications of this compound in key organic transformations, drawing upon established methodologies for similar polyhalogenated aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅Br₃[1]
Molecular Weight 328.83 g/mol [1]
Appearance Off-White to Pale Brown Solid[1]
Melting Point 112-114 °C[1]
Boiling Point 299.3 ± 35.0 °C (Predicted)[1]
Density 2.131 ± 0.06 g/cm³ (Predicted)[1]
Solubility DMSO, Methanol (Slightly)[1]
CAS Number 3278-88-4[1]

Potential Applications in Organic Synthesis

The three bromine substituents on the toluene ring offer multiple reactive sites for various cross-coupling reactions, making this compound a potentially versatile scaffold for the synthesis of highly substituted aromatic compounds. The differential reactivity of the bromine atoms, influenced by the electronic effects of the methyl group and their relative positions on the aromatic ring, could allow for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can theoretically serve as a substrate in several of these key transformations.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3] this compound could be coupled with various aryl or vinyl boronic acids or esters to generate poly-arylated toluene derivatives. The regioselectivity of the coupling would likely be influenced by the steric and electronic environment of each bromine atom.

Hypothetical Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd(0) catalyst Base reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product Substituted Toluene catalyst->product Heck_Reaction cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd catalyst Base reactant1->catalyst reactant2 Alkene reactant2->catalyst product Vinylated Toluene catalyst->product Sonogashira_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd catalyst Cu(I) cocatalyst Base reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product Alkynylated Toluene catalyst->product Logical_Workflow start This compound step1 Selective Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) start->step1 intermediate1 Monofunctionalized Intermediate step1->intermediate1 step2 Second Cross-Coupling Reaction intermediate1->step2 intermediate2 Difunctionalized Intermediate step2->intermediate2 step3 Final Functionalization intermediate2->step3 product Target Molecule step3->product

References

An In-depth Technical Guide on the Environmental Fate and Transport of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate and transport of 2,4,5-Tribromotoluene is scarce in publicly available literature. Therefore, this guide relies on data from structurally analogous compounds and predictions from well-established Quantitative Structure-Activity Relationship (QSAR) models, primarily the United States Environmental Protection Agency's (US EPA) EPI Suite™. This information should be used for screening-level assessment and to guide further experimental investigation.

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and transport of this compound. Due to a lack of direct experimental data, this document synthesizes information from analogous brominated aromatic compounds and utilizes predictive models to estimate key environmental parameters. The guide covers the physicochemical properties, potential degradation pathways (both abiotic and biotic), mobility in soil and sediment, and bioaccumulation potential of this compound. Detailed experimental protocols for key environmental fate studies and relevant analytical methods are also described to facilitate future research. Visual diagrams are provided to illustrate degradation pathways, experimental workflows, and the overall environmental distribution of the compound.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. The following table summarizes the available experimental data and QSAR-predicted values for this compound.

PropertyValueMethod/Source
Molecular Formula C₇H₅Br₃-
Molecular Weight 328.83 g/mol -
Melting Point 112-114 °CExperimental[1]
Boiling Point 299.3 °CPredicted[1]
Vapor Pressure 0.00214 mmHg at 25°CPredicted[1]
Water Solubility 1.28 mg/L at 25°CPredicted (EPI Suite™)
Log Octanol-Water Partition Coefficient (Log Kow) 4.85Predicted (EPI Suite™)
Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) 4.23Predicted (EPI Suite™)
Henry's Law Constant 1.89 x 10⁻⁴ atm-m³/mol at 25°CPredicted (EPI Suite™)

Note: Predicted values were obtained using the US EPA's EPI Suite™, a widely used QSAR modeling system for estimating the physicochemical properties and environmental fate of organic chemicals.[2][3][4][5][6]

Environmental Fate

The environmental fate of this compound encompasses its degradation through abiotic and biotic processes, ultimately determining its persistence in various environmental compartments.

Abiotic Degradation

Abiotic degradation processes, such as photodegradation and hydrolysis, are likely to play a role in the transformation of this compound in the environment.

Aromatic bromine compounds can undergo photodegradation, primarily through the cleavage of the carbon-bromine bond upon absorption of ultraviolet radiation.[7][8][9] The presence of multiple bromine atoms on the toluene ring of this compound suggests that it may be susceptible to photodegradation in the atmosphere and surface waters. The degradation process is likely to proceed via reductive debromination, leading to the formation of di- and mono-bromotoluenes, and ultimately toluene, which can then be further degraded.

The carbon-bromine bond in aryl bromides is generally resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature).[10][11][12][13] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Biotic Degradation

Microbial degradation is a key process for the removal of many organic pollutants from the environment. While specific studies on the biodegradation of this compound are not available, insights can be drawn from the microbial degradation of other brominated aromatic compounds and toluene.[14][15][16][17][18][19][20][21][22]

Aerobic biodegradation is likely to be initiated by monooxygenase or dioxygenase enzymes, which can lead to the hydroxylation of the aromatic ring and/or the methyl group. This initial step can be followed by ring cleavage and further degradation to simpler organic compounds, and ultimately mineralization to carbon dioxide and water. Reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom, is another potential initial step, particularly under anaerobic conditions.

A plausible aerobic biodegradation pathway for this compound is illustrated in the diagram below.

Biodegradation_Pathway TBT This compound Dihydrodiol Brominated Toluene cis-dihydrodiol TBT->Dihydrodiol Dioxygenase Catechol Brominated Methylcatechol Dihydrodiol->Catechol Dehydrogenase RingCleavage Ring Cleavage Products Catechol->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Mineralization CO2 + H2O + Br- TCA->Mineralization

Predicted aerobic biodegradation pathway of this compound.

Environmental Transport

The transport and partitioning of this compound between air, water, soil, and sediment are dictated by its physicochemical properties.

Volatilization

The predicted Henry's Law Constant of 1.89 x 10⁻⁴ atm-m³/mol suggests that this compound has a low to moderate potential to volatilize from water surfaces. Volatilization from moist soil surfaces may also occur, while its low vapor pressure indicates that volatilization from dry surfaces will be slow.

Mobility in Soil and Sediment

The mobility of an organic chemical in soil and sediment is largely determined by its tendency to adsorb to organic carbon and clay particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing this behavior.[23][24][25]

The predicted Log Koc value for this compound is 4.23, which corresponds to a Koc of approximately 16,982 L/kg. According to the McCall classification scheme, a Koc value in this range indicates that the compound is expected to have slight mobility in soil.[24] This suggests that this compound will be strongly adsorbed to soil and sediment organic matter, limiting its potential to leach into groundwater.[26][27][28]

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The octanol-water partition coefficient (Log Kow) is a widely used indicator of a chemical's potential to bioaccumulate in fatty tissues of organisms.[29][30][31][32][33]

The predicted Log Kow for this compound is 4.85. Generally, compounds with a Log Kow greater than 3 are considered to have the potential to bioaccumulate. A Log Kow value of 4.85 suggests a significant potential for bioaccumulation in aquatic organisms. This indicates that this compound could accumulate in the food chain, leading to higher concentrations in organisms at higher trophic levels.

The following diagram illustrates the key processes governing the environmental fate and transport of this compound.

Environmental_Fate_Transport cluster_air Air cluster_water Water cluster_soil Soil/Sediment cluster_biota Biota Air This compound (Vapor & Particulate) Air->Air Photodegradation Water This compound (Dissolved) Air->Water Deposition Water->Air Volatilization Water->Water Photodegradation Biodegradation Soil This compound (Adsorbed) Water->Soil Sorption Biota Bioaccumulation Water->Biota Uptake Soil->Water Desorption Soil->Soil Biodegradation

Environmental fate and transport of this compound.

Experimental Protocols

To obtain definitive data on the environmental fate and transport of this compound, specific experimental studies are required. The following sections outline the methodologies for key experiments based on internationally recognized guidelines.

Soil Sorption: Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the adsorption/desorption characteristics of a chemical in soil, which allows for the calculation of the Koc value.[1][4][6][23][34]

Methodology:

  • Preparation of Soil and Test Substance: A range of characterized soils with varying organic carbon content, pH, and texture are used. A stock solution of this compound (radiolabeled if possible) is prepared in a suitable solvent.

  • Adsorption Phase: Known masses of soil are equilibrated with solutions of the test substance of known concentrations in centrifuge tubes. The soil-to-solution ratio is typically varied. The tubes are agitated in the dark at a constant temperature until equilibrium is reached (preliminarily determined).

  • Analysis: After equilibration, the soil and solution phases are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing Kd to the organic carbon content of the soil. Adsorption isotherms (e.g., Freundlich or Langmuir) can be constructed by using a range of initial concentrations.

The following diagram illustrates the general workflow for a soil sorption study.

Soil_Sorption_Workflow start Start prep Prepare soil samples and test solutions start->prep equilibrate Equilibrate soil with This compound solution prep->equilibrate separate Separate soil and aqueous phases via centrifugation equilibrate->separate analyze Analyze aqueous phase for this compound separate->analyze calculate Calculate Kd and Koc analyze->calculate end End calculate->end

Experimental workflow for a soil sorption study.

Aerobic Biodegradation (OECD Guideline 301)

This set of guidelines provides methods for assessing the "ready biodegradability" of organic chemicals. The CO₂ Evolution Test (OECD 301B) is a common method.[3][35][36][37][38]

Methodology:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.

  • Test Setup: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms. The test is performed in sealed vessels.

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement of Biodegradation: The extent of biodegradation is determined by measuring the amount of CO₂ produced. The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a total organic carbon (TOC) analyzer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches a pass level of >60% of the theoretical CO₂ production within a 10-day window during the 28-day test period.

Bioaccumulation in Fish (OECD Guideline 305)

This guideline describes procedures for determining the bioconcentration factor (BCF) in fish, which is a measure of the extent of chemical accumulation in the fish from the surrounding water.[2][5][39][40][41]

Methodology:

  • Test Organisms: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.

  • Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a period of up to 28 days. The concentration of the test substance in the water and in the fish tissue is monitored at regular intervals.

  • Depuration (Post-Exposure Phase): After the uptake phase, the fish are transferred to clean, untreated water and the rate of elimination of the substance from their tissues is monitored over time.

  • Analysis: The concentration of this compound in water and fish tissue samples is determined using appropriate analytical methods.

  • Data Analysis: The bioconcentration factor (BCF) can be calculated as the ratio of the concentration of the substance in the fish at steady-state to its concentration in the water. Alternatively, a kinetic BCF can be calculated from the uptake and depuration rate constants.

Analytical Methods

The accurate quantification of this compound in environmental matrices is crucial for fate and transport studies. While specific methods for this compound are not well-documented, standard analytical techniques for brominated aromatic hydrocarbons are applicable.[42][43][44][45]

Sample Preparation
  • Water Samples: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane, or solid-phase extraction (SPE) using a C18 or similar sorbent, can be used to extract and concentrate this compound from water samples.

  • Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent or solvent mixture (e.g., hexane/acetone) is commonly employed to extract the compound from solid matrices. The extract will likely require cleanup steps, such as gel permeation chromatography (GPC) or silica gel chromatography, to remove interfering co-extractives.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of this compound. A gas chromatograph with a capillary column provides the necessary separation, and a mass spectrometer provides sensitive and selective detection. Electron ionization (EI) is a common ionization technique, and the instrument can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): GC-ECD is highly sensitive to halogenated compounds and can be an alternative to GC-MS for the quantitative analysis of this compound.

Conclusion

Based on predictive modeling and data from analogous compounds, this compound is expected to be a persistent and bioaccumulative substance in the environment. Its strong adsorption to soil and sediment suggests limited mobility and a low potential for groundwater contamination. However, its high predicted Log Kow indicates a significant potential for bioaccumulation in aquatic organisms, which warrants further investigation. The likely degradation pathways involve photodegradation and aerobic biodegradation, although these processes are expected to be slow. To definitively characterize the environmental risk posed by this compound, experimental studies following standardized protocols are essential.

References

Toxicological Profile of 2,4,5-Tribromotoluene: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of toxicological studies for 2,4,5-Tribromotoluene. To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. [1] As a result, a detailed technical guide with extensive quantitative data, experimental protocols, and mechanistic pathways, as requested, cannot be constructed. The available information is limited to basic hazard classifications provided by chemical suppliers.

Summary of Hazard Information

Safety Data Sheets (SDS) from various chemical suppliers provide the most direct, albeit limited, toxicological information for this compound. The compound is generally classified as an irritant.

Table 1: Hazard Statements for this compound

Hazard CodeDescriptionSource
H315Causes skin irritationFluorochem[2]
H413May cause long lasting harmful effects to aquatic lifeFluorochem[2]

One supplier also notes that in case of inhalation, it may cause respiratory irritation.[1] However, no quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values are available.[3] Furthermore, there is no data available regarding specific target organ toxicity after single or repeated exposure, nor information on its aspiration hazard.[1][3]

Absence of In-Depth Toxicological Data

A thorough search for peer-reviewed toxicological studies on this compound yielded no results concerning:

  • Acute or Chronic Toxicity: No studies detailing the effects of short-term or long-term exposure were found.

  • Genotoxicity and Carcinogenicity: There is no available data on the potential of this compound to cause genetic mutations or cancer.

  • Reproductive and Developmental Toxicity: The effects of this compound on reproductive health and organismal development have not been studied.

  • Mechanisms of Toxicity: Without experimental studies, no signaling pathways or mechanisms of action have been described.

This lack of information prevents the creation of detailed experimental protocols and the visualization of toxicological pathways using tools like Graphviz. The scientific community has not yet published in-depth research on this specific chemical isomer.

Information on Related Compounds

While no direct data exists for this compound, studies on other brominated and nitrated toluene derivatives are available. For instance, extensive research has been conducted on the explosive 2,4,6-Trinitrotoluene (TNT), detailing its potential for carcinogenicity, reproductive toxicity, and mutagenicity.[4][5][6][7] Similarly, toxicological profiles exist for compounds like 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).[8][9] However, it is crucial to note that toxicological properties can vary significantly with small changes in molecular structure (e.g., the position and type of halogen or nitro group). Therefore, data from these related compounds cannot be reliably extrapolated to predict the toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Ullmann Coupling Reaction of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann coupling reaction is a versatile and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides detailed protocols for the Ullmann coupling of 2,4,5-tribromotoluene, a polyhalogenated aromatic compound, exploring its utility in homocoupling reactions to form biaryls, and cross-coupling reactions with amines and phenols to generate substituted anilines and diaryl ethers, respectively.

Traditionally, Ullmann reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][3] However, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions, enhancing the reaction's scope and functional group tolerance.[4] These notes will cover both classical and modern approaches, providing researchers with a comprehensive guide to utilizing this compound as a building block in organic synthesis. The reactivity of the bromine atoms in this compound is influenced by their position relative to the methyl group and other bromine atoms, which can allow for selective coupling reactions under carefully controlled conditions.

I. Ullmann Homocoupling of this compound for Biaryl Synthesis

The homocoupling of this compound can lead to the formation of symmetric polytoluene derivatives, which are of interest in materials science and as intermediates in the synthesis of more complex molecules.

Reaction Scheme:
Data Presentation: Homocoupling Reaction Conditions
EntryCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Notes
1Cu powder (activated)DMF150-18012-24ModerateClassical conditions, may lead to a mixture of products.
2CuI / L-prolineDMSO110-1308-16GoodLigand-assisted, milder conditions.
3Cu₂O / 1,10-phenanthrolineNMP120-14010-20GoodEffective for less reactive aryl bromides.
Experimental Protocol: Classical Ullmann Homocoupling

Materials:

  • This compound

  • Activated Copper Powder

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and activated copper powder (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the copper residues and wash the pad with ethyl acetate.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

II. Ullmann Cross-Coupling of this compound with Amines (Goldberg Reaction)

The cross-coupling of this compound with various primary and secondary amines provides access to substituted anilines, which are important intermediates in drug discovery.[5]

Reaction Scheme:
Data Presentation: Amine Cross-Coupling Reaction Conditions
EntryAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineCuI (10 mol%)K₂CO₃DMF120-14012-24Good
2MorpholineCuI / N,N'-dimethylethylenediamine (DMEDA)K₃PO₄Toluene100-1108-16High
3BenzylamineCu₂O / 8-hydroxyquinolineCs₂CO₃Dioxane110-12010-20Good
Experimental Protocol: Ligand-Assisted Amine Cross-Coupling

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add CuI (10 mol%), K₃PO₄ (2.0 eq), and a magnetic stir bar to a Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene, followed by the ligand DMEDA (20 mol%).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Ullmann Cross-Coupling of this compound with Phenols for Diaryl Ether Synthesis

The synthesis of diaryl ethers from this compound and various phenols is a valuable transformation for accessing compounds with potential biological activity.[3]

Reaction Scheme:
Data Presentation: Phenol Cross-Coupling Reaction Conditions
EntryPhenolCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolCu₂OK₂CO₃Pyridine130-15018-36Moderate
24-MethoxyphenolCuI / N,N-dimethylglycineCs₂CO₃Dioxane100-11012-24High
32-NaphtholCuI / 1,10-phenanthrolineK₃PO₄Toluene110-12016-30Good
Experimental Protocol: Ligand-Assisted Diaryl Ether Synthesis

Materials:

  • This compound

  • Phenol (e.g., 4-Methoxyphenol)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk tube, add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 eq).

  • Add this compound (1.0 eq) and the phenol (1.2 eq).

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Ullmann_Homocoupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Copper Powder Solvent Anhydrous DMF Reactants->Solvent Inert_Atmosphere Evacuate & Backfill with Ar/N₂ Solvent->Inert_Atmosphere Heating Heat to 150-180°C with Stirring Inert_Atmosphere->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Filtration Filter through Celite Monitoring->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: Experimental workflow for the classical Ullmann homocoupling of this compound.

Ullmann_Catalytic_Cycle cluster_reactants Reactants CuI Cu(I)X Cu_Nuc Cu(I)-Nuc CuI->Cu_Nuc CuIII Ar-Cu(III)(X)-Nuc Cu_Nuc->CuIII + Ar-X (Oxidative Addition) Product Ar-Nuc CuIII->Product Reductive Elimination Catalyst_Regen Cu(I)X CuIII->Catalyst_Regen ArX This compound (Ar-X) NucH Amine/Phenol (Nuc-H) NucH->Cu_Nuc + Base Base Base

Caption: Generalized catalytic cycle for the Ullmann cross-coupling reaction.

Conclusion

The Ullmann coupling reaction of this compound offers a robust platform for the synthesis of a variety of valuable organic compounds. By selecting the appropriate reaction conditions, catalysts, and ligands, researchers can achieve efficient homocoupling to form biaryl structures or cross-coupling with amines and phenols to produce substituted anilines and diaryl ethers. The protocols and data presented herein provide a solid foundation for further exploration and application of this versatile reaction in the fields of chemical research and drug development.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,4,5-tribromotoluene as a key starting material for the generation of polysubstituted toluene derivatives, which are valuable scaffolds in drug discovery.

Polysubstituted aromatic compounds are prevalent in a vast array of medicinal agents. The strategic functionalization of a simple scaffold like toluene allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent reactivity differences between the bromine atoms on the this compound ring allow for regioselective and sequential cross-coupling reactions, providing a pathway to a diverse library of compounds from a single starting material.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent (typically a boronic acid or its ester), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

In the case of this compound, the bromine atoms exhibit different reactivities towards oxidative addition, which can be exploited to achieve regioselective functionalization. Generally, the order of reactivity for oxidative addition is influenced by both electronic and steric factors. For this compound, the bromine at the C2 position is flanked by a methyl group and another bromine atom, making it the most sterically hindered. The bromine at the C4 position is para to the methyl group, while the C5 bromine is meta. Electronic effects would suggest that the C4 and C2 positions, being ortho and para to the electron-donating methyl group, are more electron-rich and thus potentially more reactive towards oxidative addition. However, steric hindrance often plays a dominant role.

Literature on analogous polyhalogenated systems suggests that the reaction can be tuned to favor substitution at a specific position by careful selection of the palladium catalyst, ligands, base, and solvent. For instance, bulky phosphine ligands can enhance selectivity for the less sterically hindered positions. While specific studies on this compound are not extensively detailed in readily available literature, the principles of regioselective Suzuki coupling on polyhalogenated aromatics provide a strong foundation for developing successful protocols. It is generally anticipated that the initial coupling will occur preferentially at the less hindered C4 or C5 positions.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the regioselective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The data is compiled based on general protocols for similar polyhalogenated aromatic compounds, as specific examples for this compound are not widely reported.

Table 1: General Reaction Parameters for Monosubstitution

ParameterCondition
Substrate This compound
Boronic Acid Arylboronic Acid (1.1 - 1.5 equiv.)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80 - 110 °C
Reaction Time 2 - 24 h
Typical Yield 60 - 95% (product dependent)

Table 2: Catalyst and Ligand Selection for Regiocontrol (Hypothetical)

Catalyst/Ligand SystemExpected Major ProductRationale
Pd(PPh₃)₄Mixture of 4- and 5-substituted productsLess sterically demanding ligand, may show less selectivity.
Pd(OAc)₂ / SPhosPotentially higher selectivity for the 4-positionBulky, electron-rich ligand favoring less hindered sites.
Pd(dppf)Cl₂Good general catalyst, selectivity may varyOften used for a broad range of Suzuki couplings.

Experimental Protocols

The following protocols are generalized procedures for performing a regioselective Suzuki-Miyaura cross-coupling reaction with this compound. It is crucial to optimize these conditions for each specific arylboronic acid.

Protocol 1: Monosubstitution of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Sequential Disubstitution of this compound

For sequential disubstitution, the monosubstituted product from Protocol 1 is isolated and subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid. The reaction conditions for the second coupling may need to be adjusted (e.g., a more active catalyst system or higher temperature) to overcome the potentially lower reactivity of the remaining bromine atoms.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound Arylboronic Acid Catalyst, Base B Add Solvents (e.g., Dioxane/Water) A->B C Degas with Inert Gas B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Polysubstituted toluene derivatives are privileged scaffolds in medicinal chemistry. The introduction of various aryl and heteroaryl groups onto the toluene core via Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These modifications can influence a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, all of which are critical for target binding and pharmacokinetic properties.

For instance, biaryl structures are common motifs in many approved drugs, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs. The ability to selectively introduce different aromatic systems at the 2, 4, and 5-positions of toluene provides a powerful tool for designing novel drug candidates with improved potency, selectivity, and metabolic stability. The resulting functionalized toluenes can serve as key intermediates in the synthesis of more complex drug molecules.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a versatile and efficient method for the synthesis of a wide range of polysubstituted toluene derivatives. By carefully controlling the reaction conditions, regioselective functionalization can be achieved, providing access to a diverse array of compounds with potential applications in drug discovery and development. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this important transformation. As with any chemical reaction, optimization for specific substrates is recommended to achieve the best results.

Application Notes: Synthesis of Novel Phenylacetylene Polymers via Sonogashira Polycondensation Using 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

AN-POLY-TBT-001

Abstract

These application notes provide a detailed protocol for the synthesis of a novel conjugated polymer using 2,4,5-Tribromotoluene as a key monomer. Due to the lack of traditional polymerizable groups on this compound, a direct polymerization strategy is not feasible. Instead, this protocol details a robust A2 + B2 step-growth polymerization methodology, specifically a Sonogashira polycondensation. In this approach, this compound (acting as the A2 monomer) is reacted with a co-monomer, 1,4-diethynylbenzene (the B2 monomer), to yield a high molecular weight, bromine-rich polymer. The presence of multiple bromine atoms in the polymer backbone offers unique properties, such as enhanced solubility, flame retardancy, and the potential for post-polymerization functionalization, making it a material of significant interest for advanced applications in materials science and drug development scaffolds.

Part 1: Rationale and Strategy

The synthesis of novel polymers with tailored properties is a cornerstone of modern materials science. This compound is an attractive, yet challenging, starting material. Its high halogen content can impart useful properties to a resulting polymer, including high refractive index, flame resistance, and chemical stability. Furthermore, the remaining bromine atom on the polymer backbone can serve as a reactive handle for subsequent chemical modifications, allowing for the fine-tuning of material properties or the attachment of bioactive molecules.

Given that this compound does not possess functional groups amenable to standard polymerization techniques, a cross-coupling strategy is employed. The Sonogashira cross-coupling reaction is an exceptionally efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst.[1][2][3] This protocol leverages this reaction in a polycondensation format to create a novel poly(phenylene ethynylene) derivative.

The overall synthetic strategy is visualized in the workflow diagram below.

G cluster_workflow Overall Experimental Workflow MonomerA Monomer A: This compound Reaction Sonogashira Polycondensation MonomerA->Reaction MonomerB Monomer B: 1,4-Diethynylbenzene MonomerB->Reaction Catalyst Catalyst System: Pd(PPh3)2Cl2, CuI, PPh3 Catalyst->Reaction SolventBase Solvent & Base: Toluene/Diisopropylamine SolventBase->Reaction Polymerization Polymerization (80°C, 48h, N2 atm) Reaction->Polymerization Workup Work-up & Precipitation (Methanol) Polymerization->Workup Purification Purification (Soxhlet Extraction) Workup->Purification Characterization Polymer Characterization (GPC, NMR, TGA) Purification->Characterization FinalPolymer Final Polymer: Poly(this compound-alt-1,4-diethynylbenzene) Characterization->FinalPolymer

Caption: Overall workflow for the synthesis and characterization of the novel polymer.

Part 2: Experimental Protocols

Materials and Reagents

The following table lists the necessary reagents and suggested specifications for the polymerization reaction.

ReagentFormulaM.W. ( g/mol )PuritySupplierNotes
This compoundC₇H₅Br₃328.83>98%Sigma-AldrichStore in a cool, dry place.
1,4-DiethynylbenzeneC₁₀H₆126.15>98%TCI ChemicalsVolatile solid; handle in a fume hood.
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.9099%Strem ChemicalsAir-sensitive catalyst.
Copper(I) IodideCuI190.4599.99%Sigma-AldrichProtect from light.
TriphenylphosphinePPh₃262.29>99%Acros OrganicsLigand; protect from air.
TolueneC₇H₈92.14Anhydrous, >99.8%Sigma-AldrichUse from a solvent purification system.
Diisopropylamine (DIPA)C₆H₁₅N101.19>99.5%Sigma-AldrichCorrosive base; handle with care.
MethanolCH₃OH32.04ACS GradeFisher ScientificUsed for precipitation.
HexanesC₆H₁₄86.18ACS GradeFisher ScientificUsed for Soxhlet extraction.
ChloroformCHCl₃119.38ACS GradeFisher ScientificUsed for Soxhlet extraction.
Sonogashira Polycondensation Protocol

This procedure is designed for a 1 mmol scale reaction. All glassware should be oven-dried and the reaction should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reactor Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (329 mg, 1.0 mmol), 1,4-diethynylbenzene (126 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol, 2 mol%), copper(I) iodide (3.8 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (21 mg, 0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and subject it to three cycles of vacuum backfill with dry nitrogen.

  • Solvent and Base Addition: Using anhydrous syringes, add 10 mL of anhydrous toluene, followed by 5 mL of diisopropylamine (DIPA). The total monomer concentration should be approximately 0.067 M.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 80°C and stir vigorously. The reaction is typically allowed to proceed for 48 hours under a positive pressure of nitrogen. Monitor the reaction progress by observing the increase in viscosity of the solution.

  • Work-up: After 48 hours, cool the reaction mixture to room temperature. Dilute the viscous solution with 10 mL of toluene.

  • Precipitation: Pour the polymer solution dropwise into a beaker containing 200 mL of vigorously stirring methanol. A fibrous or powdery precipitate should form.

  • Isolation: Allow the suspension to stir for 1 hour, then collect the crude polymer by vacuum filtration. Wash the collected solid with an additional 50 mL of methanol.

  • Drying: Dry the crude polymer in a vacuum oven at 40°C overnight.

Purification Protocol (Soxhlet Extraction)

To remove oligomeric species and catalyst residues, the crude polymer should be purified by Soxhlet extraction.

  • Place the dry, crude polymer into a cellulose extraction thimble.

  • Place the thimble into a Soxhlet extractor.

  • Sequentially extract the polymer with hexanes for 24 hours to remove low molecular weight oligomers.

  • Subsequently, extract the polymer with chloroform for 24 hours to dissolve the desired polymer fraction, leaving insoluble catalyst residues in the thimble.

  • Concentrate the chloroform solution using a rotary evaporator.

  • Precipitate the purified polymer in 200 mL of methanol, collect by filtration, and dry in a vacuum oven at 50°C to a constant weight.

Part 3: Data Presentation and Characterization

The following tables present representative data for the synthesis and characterization of the polymer.

Table 1: Polymerization Reaction Parameters and Results
ParameterValue
Monomer A (TBT)1.0 mmol
Monomer B (DEB)1.0 mmol
Pd Catalyst Loading2.0 mol%
Cu(I) Co-catalyst Loading2.0 mol%
Ligand (PPh₃) Loading8.0 mol%
Solvent SystemToluene/DIPA (2:1 v/v)
Reaction Temperature80 °C
Reaction Time48 hours
Crude Yield ~85-95%
Purified Yield ~70-80%
Table 2: Representative Polymer Characterization Data
PropertyMethodRepresentative ValueNotes
Number-Average Molecular Weight (Mₙ)GPC¹18,000 - 25,000 g/mol Indicates the average polymer chain size.
Weight-Average Molecular Weight (Mₙ)GPC¹40,000 - 60,000 g/mol Sensitive to larger polymer chains.
Polydispersity Index (PDI = Mₙ/Mₙ)GPC¹2.2 - 2.8Typical for step-growth polymerization.
Glass Transition Temperature (T₉)DSC²135 - 150 °CTemperature at which the polymer becomes rubbery.
5% Weight Loss Temperature (Tₔ)TGA³> 350 °C (under N₂)Indicates thermal stability.

¹ Gel Permeation Chromatography (GPC) calibrated with polystyrene standards in THF. ² Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min. ³ Thermogravimetric Analysis (TGA) at a heating rate of 10 °C/min.

Part 4: Polymerization Logic and Mechanism

The Sonogashira polycondensation proceeds via a catalytic cycle involving both palladium and copper.[4][5] The process involves the iterative coupling of the dibromo-monomer with the diethynyl-monomer to build the polymer chain.

G cluster_mechanism Sonogashira Polycondensation Logic MonomerA Ar-Br₂ (A-A Monomer) Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle MonomerA->Pd_Cycle Oxidative Addition MonomerB H-C≡C-Ar'-C≡C-H (B-B Monomer) Cu_Cycle Cu(I) Catalytic Cycle MonomerB->Cu_Cycle Forms Copper Acetylide Chain_Growth Polymer Chain Growth -[-Ar-C≡C-Ar'-C≡C-]-n Pd_Cycle->Chain_Growth Reductive Elimination Cu_Cycle->Pd_Cycle Transmetalation Chain_Growth->Pd_Cycle Repeats with growing chain

Caption: Simplified logic of the A2 + B2 Sonogashira polycondensation.

Part 5: Applications and Future Work

Polymers derived from this compound are anticipated to have several high-value applications:

  • Organic Electronics: As conjugated polymers, they may exhibit interesting photophysical properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Flame Retardant Materials: The high bromine content inherently provides flame retardant properties.

  • Drug Delivery Scaffolds: The remaining bromine atom on each repeat unit can be functionalized via reactions like Suzuki or Buchwald-Hartwig couplings.[6] This allows for the attachment of targeting ligands, solubilizing groups, or active pharmaceutical ingredients (APIs), creating a versatile platform for drug development research.

Future work should focus on optimizing the polymerization to achieve higher molecular weights and lower polydispersity. Additionally, a systematic study of the post-polymerization functionalization of the pendant bromine atom would unlock the full potential of this novel polymer platform.

References

Application Notes and Protocols: 2,4,5-Tribromotoluene as a Potential Building Block for Novel Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Tribromotoluene is an organobromine compound that, while not extensively documented as a direct precursor in commercial flame retardant synthesis, holds potential as a building block for creating novel flame retardant molecules. Its tribromo-substituted aromatic structure provides a high bromine content, a key characteristic for effective flame retardancy. Brominated flame retardants (BFRs) function by releasing bromine radicals at high temperatures, which interrupt the free-radical chain reactions of combustion in the gas phase.[1] This document outlines hypothetical, yet scientifically plausible, synthetic pathways to leverage this compound for the development of new flame retardant additives. The protocols provided are based on established chemical transformations of similarly structured molecules.

Hypothetical Synthetic Pathways

The methyl group of this compound offers a reactive site for functionalization, allowing for the construction of larger, more complex molecules suitable for flame retardant applications. A key strategy involves converting the methyl group into a more versatile functional group, such as a benzyl bromide, which can then be used in subsequent etherification or esterification reactions to build higher molecular weight flame retardants.

Pathway 1: Synthesis of a Bis-ether Flame Retardant

This pathway involves two main steps: the radical bromination of the methyl group of this compound to form 2,4,5-tribromobenzyl bromide, followed by a Williamson ether synthesis with a diol to create a larger, bis-ether molecule.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Williamson Ether Synthesis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Add N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction Mixture Add Radical Initiator (AIBN) Radical Initiator (AIBN) Radical Initiator (AIBN)->Reaction Mixture Add Solvent (CCl4) Solvent (CCl4) Solvent (CCl4)->Reaction Mixture Add 2,4,5-Tribromobenzyl bromide 2,4,5-Tribromobenzyl bromide 2,4,5-Tribromobenzyl bromide_2 2,4,5-Tribromobenzyl bromide Reflux Reflux Reaction Mixture->Reflux Heat Work-up Work-up Reflux->Work-up Cool & Filter Work-up->2,4,5-Tribromobenzyl bromide Purify Reaction Mixture 2 Reaction Mixture 2 2,4,5-Tribromobenzyl bromide_2->Reaction Mixture 2 Add Diol (e.g., Bisphenol A) Diol (e.g., Bisphenol A) Diol (e.g., Bisphenol A)->Reaction Mixture 2 Add Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture 2 Add Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction Mixture 2 Add Bis-ether Flame Retardant Bis-ether Flame Retardant Reflux 2 Reflux 2 Reaction Mixture 2->Reflux 2 Heat Work-up 2 Work-up 2 Reflux 2->Work-up 2 Cool & Filter Work-up 2->Bis-ether Flame Retardant Purify

Fig. 1: Hypothetical workflow for bis-ether synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Tribromobenzyl Bromide

This protocol describes the radical bromination of the methyl group of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound328.8332.9 g0.1
N-Bromosuccinimide (NBS)177.9819.6 g0.11
Azobisisobutyronitrile (AIBN)164.210.164 g0.001
Carbon tetrachloride (CCl₄)153.82200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (32.9 g, 0.1 mol), N-Bromosuccinimide (19.6 g, 0.11 mol), and carbon tetrachloride (200 mL).

  • Add the radical initiator, AIBN (0.164 g, 0.001 mol), to the mixture.

  • Heat the mixture to reflux (approximately 77°C) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 2,4,5-tribromobenzyl bromide.

Protocol 2: Synthesis of a Bis-ether Flame Retardant from 2,4,5-Tribromobenzyl Bromide and Bisphenol A

This protocol outlines the synthesis of a high molecular weight, bis-ether flame retardant.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,4,5-Tribromobenzyl bromide407.7340.8 g0.1
Bisphenol A228.2911.4 g0.05
Potassium carbonate (K₂CO₃)138.2120.7 g0.15
Acetone58.08250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add Bisphenol A (11.4 g, 0.05 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,4,5-tribromobenzyl bromide (40.8 g, 0.1 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude bis-ether flame retardant.

  • Purify the product by column chromatography or recrystallization.

Flame Retardant Mechanism

The flame retardant action of brominated compounds, such as the hypothetical bis-ether synthesized above, primarily occurs in the gas phase during combustion.

G Combustion Heat Combustion Heat Polymer Decomposition Polymer Decomposition Combustion Heat->Polymer Decomposition Flame Retardant Decomposition Flame Retardant Decomposition Combustion Heat->Flame Retardant Decomposition Flammable Gases Flammable Gases Polymer Decomposition->Flammable Gases Combustion Chain Reaction Combustion Chain Reaction Flammable Gases->Combustion Chain Reaction Bromine Radicals (Br•) Bromine Radicals (Br•) Flame Retardant Decomposition->Bromine Radicals (Br•) Interruption of Chain Reaction Interruption of Chain Reaction Bromine Radicals (Br•)->Interruption of Chain Reaction Scavenges High Energy Radicals (H•, OH•) High Energy Radicals (H•, OH•) Combustion Chain Reaction->High Energy Radicals (H•, OH•) Flame Extinguished/Inhibited Flame Extinguished/Inhibited Interruption of Chain Reaction->Flame Extinguished/Inhibited High Energy Radicals (H•, OH•)->Interruption of Chain Reaction

Fig. 2: Gas-phase flame retardant mechanism.

Performance of Structurally Related Flame Retardants

While performance data for derivatives of this compound is not available, data for commercially available flame retardants with a tribromophenyl moiety can provide an indication of potential efficacy. FR-245, or 2,4,6-tris(2,4,6-Tribromophenoxy)-1,3,5-triazine, is a high-performance brominated flame retardant.[1][2]

Properties of FR-245:

PropertyValue
Chemical Name 2,4,6-tris(2,4,6-Tribromophenoxy)-1,3,5-triazine
CAS Number 25713-60-4[3]
Bromine Content ≥67%[3]
Melting Point ≥228°C[3]
Appearance White to Yellowish Powder[3]

FR-245 is noted for its excellent thermal stability and is used in engineering plastics such as polycarbonate (PC), polybutylene terephthalate (PBT), and PC/ABS blends to meet stringent flame retardancy standards.[1]

Conclusion

Although this compound is not a widely recognized precursor for commercial flame retardants, its chemical structure presents a viable starting point for the synthesis of novel flame retardant molecules. The hypothetical pathways and protocols detailed in this document provide a framework for researchers to explore the potential of this and other underutilized brominated compounds in the development of new and effective flame retardants. Further research would be required to synthesize and evaluate the performance of these hypothetical compounds to determine their actual efficacy and commercial viability.

References

Application of 2,4,5-Tribromotoluene in the Synthesis of Anilinopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Dateline: Shanghai, CN – December 27, 2025 – In the landscape of pharmaceutical research and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. 2,4,5-Tribromotoluene, a readily available aromatic compound, serves as a key starting material in the synthesis of a class of potent kinase inhibitors, specifically those based on a 2-(substituted-anilino)pyrimidine scaffold. This application note details the synthetic utility of this compound, providing a comprehensive protocol for its conversion into a crucial intermediate for kinase inhibitor synthesis and outlining the biological significance of the resulting compounds.

Introduction

Kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Anilinopyrimidine derivatives have emerged as a privileged scaffold in the design of such inhibitors, owing to their ability to effectively compete with ATP for binding to the kinase active site. The specific substitution pattern on the aniline ring is crucial for achieving high potency and selectivity. This compound provides a convenient entry point for the synthesis of anilines with the desired 2,4,5-substitution pattern, which has been shown to be beneficial for activity against certain kinases.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₅Br₃
Molecular Weight 328.83 g/mol
Appearance Off-white to pale brown solid
Melting Point 112-114 °C
Boiling Point 299.3 ± 35.0 °C (Predicted)
Solubility Slightly soluble in DMSO and Methanol
CAS Number 3278-88-4

Synthetic Application: Synthesis of a 2-(2,4,5-tribromoanilino)pyrimidine Intermediate

The primary application of this compound in this context is its conversion to 2,4,5-tribromoaniline, which can then be coupled with a suitable pyrimidine derivative. The following sections provide a detailed experimental protocol for a key transformation.

Experimental Protocol: Conversion of this compound to 2,4,5-Tribromoaniline

This protocol describes a representative method for the benzylic bromination of this compound followed by subsequent reactions to yield the corresponding aniline.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Hexamethylenetetramine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Benzylic Bromination:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure to obtain crude 2,4,5-tribromobenzyl bromide.

  • Sommelet Reaction:

    • Dissolve the crude 2,4,5-tribromobenzyl bromide in chloroform.

    • Add a solution of hexamethylenetetramine in chloroform.

    • Stir the mixture at room temperature for several hours.

    • Collect the precipitated salt by filtration.

    • Hydrolyze the salt by heating with a mixture of water and ethanol to yield 2,4,5-tribromobenzaldehyde.

  • Conversion to Aniline (via Beckmann Rearrangement of the corresponding oxime):

    • Dissolve 2,4,5-tribromobenzaldehyde in ethanol.

    • Add hydroxylamine hydrochloride and sodium acetate and reflux the mixture to form the oxime.

    • Isolate the oxime and treat it with a strong acid (e.g., polyphosphoric acid) to induce the Beckmann rearrangement, yielding N-(2,4,5-tribromophenyl)formamide.

    • Hydrolyze the formamide with aqueous hydrochloric acid to afford 2,4,5-tribromoaniline.

    • Neutralize the reaction mixture with sodium hydroxide and extract the product with diethyl ether.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield 2,4,5-tribromoaniline.

Subsequent Coupling to form the Anilinopyrimidine Core

The synthesized 2,4,5-tribromoaniline can then be used in a nucleophilic aromatic substitution reaction with a suitable 2-chloropyrimidine derivative to form the desired 2-(2,4,5-tribromoanilino)pyrimidine intermediate. This intermediate serves as a versatile platform for further functionalization through cross-coupling reactions at the bromine positions to introduce various substituents required for potent kinase inhibition.

Logical Workflow for Synthesis

Synthesis_Workflow TBT This compound TBBB 2,4,5-Tribromobenzyl Bromide TBT->TBBB Benzylic Bromination TBAld 2,4,5-Tribromobenzaldehyde TBBB->TBAld Sommelet Reaction TBA 2,4,5-Tribromoaniline TBAld->TBA Oxime Formation & Beckmann Rearrangement API 2-(2,4,5-Tribromoanilino)pyrimidine Intermediate TBA->API Nucleophilic Aromatic Substitution CP 2-Chloropyrimidine Derivative CP->API KI Kinase Inhibitor (Final Product) API->KI Cross-Coupling Reactions

Caption: Synthetic pathway from this compound to a kinase inhibitor.

Application in Kinase Inhibitor Design and Signaling Pathways

The 2,4,5-trisubstituted anilino moiety, derived from this compound, is a key feature in a number of potent kinase inhibitors. The substituents at these positions can be tailored to interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity. For example, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the substitution pattern on the aniline ring is critical for binding to both wild-type and mutant forms of the enzyme.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression GF Growth Factor GF->EGFR Inhibitor Anilinopyrimidine Kinase Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by an anilinopyrimidine derivative.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis, particularly for the development of anilinopyrimidine-based kinase inhibitors. Its well-defined structure allows for regioselective functionalization, providing access to a diverse range of potent and selective therapeutic agents. The protocols and workflows outlined in this application note provide a foundation for researchers and drug development professionals to leverage the synthetic utility of this important building block in their quest for novel medicines. Further exploration of its reactivity in various cross-coupling reactions will undoubtedly expand its applications in medicinal chemistry.

Application Notes and Protocol for the Grignard Reaction of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a Grignard reagent from 2,4,5-Tribromotoluene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The protocol herein outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of the organomagnesium halide derived from this compound. Due to the polyhalogenated nature of the starting material, potential challenges and side reactions are also discussed. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction in which an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) is formed from the reaction of an organohalide with magnesium metal.[1][2] These reagents are strong nucleophiles and strong bases, reacting with a wide variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.[3][4] The successful formation of a Grignard reagent is highly dependent on the use of anhydrous solvents and inert atmospheric conditions, as they readily react with protic solvents such as water.[5]

The reactivity of the carbon-halogen bond is crucial for the formation of the Grignard reagent. In the case of this compound, the presence of three bromine atoms on the aromatic ring presents the possibility of forming mono- or di-Grignard reagents. The regioselectivity of the reaction is influenced by both steric and electronic factors. It is generally observed that the least sterically hindered C-Br bond is the most likely to react. In this substrate, the bromine atoms are located at the 2-, 4-, and 5-positions. The bromine at the 2-position is ortho to the methyl group and is thus the most sterically hindered. Therefore, the formation of the Grignard reagent is most likely to occur at the 4- or 5-position. This protocol will focus on the preparation of the mono-Grignard reagent.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the Grignard reaction of this compound. Please note that yields can vary based on the purity of reagents and the stringency of anhydrous and anaerobic conditions.

ParameterValueNotes
Reactants
This compound1.0 equivalentMust be anhydrous.
Magnesium Turnings1.1 - 1.5 equivalentsFreshly activated magnesium is recommended.
Solvent
Anhydrous Diethyl Ether or THF~10 mL per gram of substrateMust be freshly distilled from a drying agent.
Initiator (Optional)
Iodine1-2 small crystalsUsed to activate the magnesium surface.
1,2-DibromoethaneA few dropsCan also be used for initiation.
Reaction Conditions
TemperatureReflux (~35°C for diethyl ether, ~66°C for THF)The reaction is exothermic and should sustain its own reflux initially.
Reaction Time1 - 3 hoursMonitor by the consumption of magnesium.
Typical Yield 70 - 90%Highly dependent on experimental conditions.

Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Schlenk line (optional, but recommended)

  • Syringes and needles

  • Drying tubes (filled with calcium chloride or another suitable drying agent)

  • This compound (anhydrous)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystals (or 1,2-dibromoethane)

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

Procedure:

  • Apparatus Setup and Preparation:

    • All glassware must be scrupulously dried in an oven at >120°C overnight and assembled while hot under a stream of inert gas (Nitrogen or Argon).

    • Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube or connected to an inert gas line, and a pressure-equalizing dropping funnel also fitted with a drying tube or inert gas inlet.

    • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Initiation of the Grignard Reaction:

    • Place the magnesium turnings (1.2 equivalents) into the reaction flask.

    • If using an initiator, add a small crystal of iodine. The iodine will react with the magnesium surface, activating it.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in approximately two-thirds of the total anhydrous solvent.

    • Add a small amount (~10%) of the this compound solution to the magnesium turnings.

    • The reaction should start spontaneously, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. The flask will also become warm to the touch.

    • If the reaction does not start, gently warm the flask with a heating mantle until initiation is observed, then immediately remove the heat source. Crushing the magnesium turnings with a dry glass rod (under a positive flow of inert gas) can also help to initiate the reaction.

  • Formation of the Grignard Reagent:

    • Once the reaction has been initiated, add the remaining anhydrous solvent to the dropping funnel to dilute the this compound solution.

    • Add the solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and external heating should not be necessary at this stage. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.

    • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to maintain reflux for an additional 1-2 hours to ensure complete reaction. The disappearance of most of the magnesium is an indication of reaction completion. The resulting Grignard reagent solution will be a cloudy, grayish-brown color.

  • Use and Quenching of the Grignard Reagent:

    • The prepared Grignard reagent is typically used immediately in the next step of the synthesis.

    • For quenching or work-up, the reaction mixture should be cooled in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and magnesium. Avoid adding water directly, as the reaction can be highly exothermic and violent.

    • Alternatively, the Grignard solution can be added to an acidic solution (e.g., 1 M HCl) cooled in an ice bath.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[5]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. The rate of addition of the alkyl halide should be carefully controlled to prevent the reaction from becoming too vigorous. Have an ice bath ready to cool the reaction if necessary.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Potential Side Reactions

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, which would result in the formation of a substituted bitoluene. This can be minimized by slow addition of the aryl halide and avoiding high concentrations.[6]

  • Formation of Di-Grignard Reagent: With polyhalogenated substrates, there is a possibility of forming a di-Grignard reagent, especially if an excess of magnesium is used or if the reaction conditions are harsh.

  • Reaction with Oxygen: Grignard reagents can react with oxygen. Maintaining an inert atmosphere throughout the experiment is crucial to prevent this side reaction.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up / Subsequent Reaction prep_glass Dry Glassware assemble Assemble Apparatus under Inert Gas prep_glass->assemble add_mg Add Magnesium Turnings assemble->add_mg add_initiator Add Initiator (Iodine) add_mg->add_initiator prepare_solution Prepare this compound Solution in Anhydrous Ether/THF add_initiator->prepare_solution initiate Initiate Reaction with a Small Amount of Aryl Halide Solution prepare_solution->initiate addition Dropwise Addition of Remaining Aryl Halide Solution initiate->addition reflux Maintain Reflux (1-3 hours) addition->reflux cool Cool Reaction Mixture reflux->cool use_or_quench Use Grignard Reagent in Next Step or Quench with Sat. NH4Cl (aq) cool->use_or_quench

Caption: Experimental workflow for the synthesis of the Grignard reagent from this compound.

References

Application Note: Quantitative Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples using 2,4,5-Tribromotoluene as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that have been widely used in various consumer products to reduce their flammability. Due to their persistence, bioaccumulation, and potential toxic effects, the monitoring of PBDEs in environmental matrices is of significant importance. This application note describes a robust and sensitive method for the quantitative analysis of several PBDE congeners in environmental samples using gas chromatography-mass spectrometry (GC-MS) with 2,4,5-Tribromotoluene as an internal standard.

Principle of Internal Standardization

Internal standardization is a widely used technique in analytical chemistry to improve the precision and accuracy of quantitative analysis. It involves the addition of a known amount of a specific compound, the internal standard (IS), to every sample, standard, and blank. The IS should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples. By comparing the response of the analytes to the response of the IS, variations in sample injection volume, and potential matrix effects can be compensated for, leading to more reliable results.

Justification for using this compound as an Internal Standard

This compound is an appropriate internal standard for the analysis of PBDEs for the following reasons:

  • Chemical Similarity: As a brominated aromatic compound, this compound shares chemical properties with PBDEs, ensuring similar behavior during sample extraction and chromatographic analysis.

  • Not Naturally Occurring: It is not expected to be found in environmental samples, thus avoiding interference with the target analytes.

  • Chromatographic Separation: It can be chromatographically separated from the target PBDE congeners, allowing for accurate quantification.

  • Mass Spectral Distinction: Its mass spectrum is distinct from those of the target PBDEs, enabling selective detection and quantification.

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Collection: Collect 1 liter of a water sample in a clean amber glass bottle.

  • Fortification: Add 100 µL of a 1 µg/mL solution of this compound in nonane to the water sample.

  • SPE Cartridge Conditioning: Condition a 6 mL, 500 mg C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the analytes and the internal standard from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange: Add 1 mL of nonane and concentrate the sample to a final volume of 100 µL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector: Split/splitless inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: SIM Parameters for Target PBDEs and Internal Standard

CompoundRetention Time (min, approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Internal Standard
This compound8.5328326330
Target Analytes
BDE-2812.1406408326
BDE-4713.5486484406
BDE-9915.8564566486
BDE-10016.2564566486
BDE-15318.9644646564
BDE-15419.3644646564

3. Calibration

Prepare a series of calibration standards containing known concentrations of the target PBDE congeners (e.g., 1, 5, 10, 50, 100 ng/mL) and a constant concentration of the internal standard (50 ng/mL) in nonane. Analyze each calibration standard using the GC-MS method described above. Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Data Presentation

Table 2: Illustrative Quantitative Results for PBDEs in a Spiked Environmental Water Sample

AnalyteConcentration in Spiked Sample (ng/L)Calculated Concentration (ng/L)Recovery (%)
BDE-2820.019.296.0
BDE-4720.020.8104.0
BDE-9920.018.693.0
BDE-10020.019.899.0
BDE-15320.021.2106.0
BDE-15420.020.4102.0

Table 3: Method Validation Parameters

ParameterBDE-28BDE-47BDE-99BDE-100BDE-153BDE-154
Linearity (R²)0.99950.99910.99890.99930.99850.9988
Limit of Detection (LOD, ng/L)0.50.50.80.81.01.0
Limit of Quantification (LOQ, ng/L)1.51.52.52.53.03.0
Precision (%RSD, n=6)4.23.85.14.55.55.2

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1L Water Sample Fortification Add this compound (IS) Sample->Fortification SPE_Load Load Sample onto SPE Cartridge Fortification->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Dry Dry Cartridge SPE_Wash->SPE_Dry SPE_Elute Elute with Ethyl Acetate SPE_Dry->SPE_Elute Concentrate Concentrate Eluate SPE_Elute->Concentrate Solvent_Ex Solvent Exchange to Nonane Concentrate->Solvent_Ex Final_Sample Final 100 µL Sample Solvent_Ex->Final_Sample GC_MS GC-MS Injection Final_Sample->GC_MS Data_Acq Data Acquisition (SIM Mode) GC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification using IS Integration->Quantification

Caption: Experimental workflow for PBDE analysis.

G cluster_without_is Without Internal Standard cluster_with_is With Internal Standard Analyte_Response1 Analyte Response Concentration1 Calculated Concentration Analyte_Response1->Concentration1 Directly Proportional Injection_Error Injection Volume Error Injection_Error->Concentration1 Introduces Inaccuracy Analyte_Response2 Analyte Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response2->Response_Ratio IS_Response IS Response IS_Response->Response_Ratio Concentration2 Calculated Concentration Response_Ratio->Concentration2 Proportional Injection_Error2 Injection Volume Error Injection_Error2->Analyte_Response2 Injection_Error2->IS_Response Affects both equally

Caption: Principle of internal standardization.

Application Notes and Protocols: Photochemical Reactions Involving 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two potential photochemical reactions involving 2,4,5-Tribromotoluene: Photocatalytic Reductive Dehalogenation and Free-Radical Benzylic Bromination. While specific literature on the photochemistry of this compound is limited, the following protocols are based on well-established photochemical transformations of analogous aryl bromides and toluenes, offering plausible pathways for the synthesis of valuable chemical intermediates.

Application Note 1: Photocatalytic Reductive Dehalogenation of this compound

Introduction

Photocatalytic reductive dehalogenation is a powerful method for the selective removal of halogen atoms from aromatic rings under mild conditions. This process is particularly useful in drug discovery and development for the late-stage functionalization of complex molecules and for accessing less-halogenated derivatives. For this compound, selective monodebromination can provide access to various dibromotoluene isomers, which are useful building blocks in organic synthesis. This protocol describes a hypothetical method for the visible-light-mediated reductive dehalogenation of this compound using a commercially available photoredox catalyst.

Reaction Principle

The reaction proceeds via a photoredox catalytic cycle. A photocatalyst, upon excitation by visible light, becomes a potent reductant. It then transfers an electron to the aryl bromide substrate, in this case, this compound. The resulting radical anion undergoes fragmentation, cleaving a carbon-bromine bond to form an aryl radical and a bromide ion. The aryl radical can then be quenched by a hydrogen atom donor to yield the dehalogenated product.

Quantitative Data Summary

The following table summarizes expected outcomes for the photocatalytic reductive dehalogenation of this compound based on typical results for similar aryl bromides.

EntrySubstrateProduct(s)CatalystH-Atom DonorSolventReaction Time (h)Wavelength (nm)Conversion (%)Yield (%)
1This compound2,4-Dibromotoluene & 2,5-Dibromotoluenefac-Ir(ppy)₃(iPr)₂NEtAcetonitrile12450 (Blue LED)>9585-95 (mixture)
2This compound2,4-Dibromotoluene & 2,5-DibromotolueneRu(bpy)₃Cl₂Hantzsch EsterDMF18450 (Blue LED)>9080-90 (mixture)
Experimental Protocol

Materials:

  • This compound (Substrate)

  • fac-Ir(ppy)₃ (Photocatalyst)

  • Diisopropylethylamine (DIPEA) (Sacrificial Electron Donor and H-Atom Source)

  • Anhydrous Acetonitrile (Solvent)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum

  • Nitrogen or Argon gas line

  • Blue LED light source (e.g., Kessil lamp)

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 328.8 mg).

  • Add the photocatalyst, fac-Ir(ppy)₃ (0.01 mmol, 6.5 mg).

  • Under a stream of inert gas (N₂ or Ar), add anhydrous acetonitrile (10 mL) and diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL).

  • Seal the flask with a septum and degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Place the reaction flask approximately 5-10 cm from the blue LED light source.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), quench the reaction by opening it to the air and removing the light source.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the dibromotoluene isomers.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetonitrile is flammable and toxic.

  • DIPEA is corrosive and flammable.

  • Protect the reaction from ambient light before irradiation.

Visualizations

Photocatalytic_Dehalogenation cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation Catalyst Catalyst Excited_Catalyst Catalyst* Catalyst->Excited_Catalyst hv (Visible Light) Reduced_Catalyst Catalyst- Excited_Catalyst->Reduced_Catalyst DIPEA Reduced_Catalyst->Catalyst Ar-Br₃ ArBr3 This compound ArBr3_rad [Ar-Br₃]•- ArBr3->ArBr3_rad e⁻ from Catalyst- ArBr2_rad Ar-Br₂• ArBr3_rad->ArBr2_rad - Br⁻ ArHBr2 Dibromotoluene ArBr2_rad->ArHBr2 H• from DIPEA•+

Caption: Photocatalytic cycle for the reductive dehalogenation of this compound.

Experimental_Workflow_Dehalogenation Start Start Setup Combine Substrate, Catalyst, Solvent, & Amine in Schlenk Flask Start->Setup Degas Degas with N₂/Ar Setup->Degas Irradiate Irradiate with Blue LED with Stirring Degas->Irradiate Monitor Monitor by TLC/GC-MS Irradiate->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product Dibromotoluene Product Purify->Product

Caption: Experimental workflow for photocatalytic dehalogenation.

Application Note 2: Free-Radical Benzylic Bromination of this compound

Introduction

Photochemical benzylic bromination is a classic and efficient method for the selective functionalization of the methyl group on a toluene scaffold. This reaction proceeds via a free-radical chain mechanism initiated by light. For this compound, this transformation would yield 2,4,5-tribromobenzyl bromide, a versatile intermediate for the introduction of the tribromobenzyl moiety in the synthesis of potential drug candidates and other functional molecules.

Reaction Principle

The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•) upon absorption of UV light. A bromine radical then abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with another molecule of Br₂ to form the desired product, 2,4,5-tribromobenzyl bromide, and a new bromine radical, which propagates the chain reaction.

Quantitative Data Summary

The following table presents expected outcomes for the photochemical benzylic bromination of this compound, based on established procedures for similar substrates.

EntrySubstrateBrominating AgentInitiatorSolventReaction Time (h)Wavelength (nm)Conversion (%)Yield (%)
1This compoundN-Bromosuccinimide (NBS)AIBNCarbon Tetrachloride4254 (UV Lamp)>9890-95
2This compoundBromine (Br₂)UV LightDichloromethane6254 (UV Lamp)>9585-90
Experimental Protocol

Materials:

  • This compound (Substrate)

  • N-Bromosuccinimide (NBS) (Brominating Agent)

  • Azobisisobutyronitrile (AIBN) (Radical Initiator)

  • Anhydrous Carbon Tetrachloride (CCl₄) (Solvent)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • UV lamp (e.g., mercury vapor lamp)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 328.8 mg) in anhydrous carbon tetrachloride (15 mL).

  • Add N-Bromosuccinimide (NBS) (1.1 mmol, 195.8 mg) and a catalytic amount of AIBN (0.05 mmol, 8.2 mg).

  • Position a UV lamp approximately 10-15 cm from the flask.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) while stirring and irradiating with the UV lamp.

  • Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of a new, less polar spot. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to quench any remaining bromine, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,5-tribromobenzyl bromide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous and ozone-depleting substance; substitute with a safer solvent like dichloromethane if possible, although reaction efficiency may vary.

  • NBS is a lachrymator and irritant.

  • AIBN is a flammable solid and can decompose exothermically.

  • UV radiation is harmful to the eyes and skin; use appropriate shielding.

Visualizations

Benzylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Br2 Br₂ Br_rad 2 Br• Br2->Br_rad hv (UV Light) ArCH3 This compound ArCH2_rad Tribromobenzyl Radical ArCH3->ArCH2_rad + Br• HBr HBr ArCH2Br 2,4,5-Tribromobenzyl Bromide ArCH2_rad->ArCH2Br + Br₂ ArCH2_rad->ArCH2Br Br_rad2 Br•

Caption: Mechanism of free-radical benzylic bromination.

Experimental_Workflow_Bromination Start Start Combine Combine Substrate, NBS, AIBN, and Solvent in Flask Start->Combine Setup Attach Reflux Condenser Combine->Setup React Heat to Reflux with UV Irradiation and Stirring Setup->React Monitor Monitor by TLC React->Monitor Cool_Filter Cool and Filter Monitor->Cool_Filter Upon Completion Workup Aqueous Workup Cool_Filter->Workup Purify Recrystallization Workup->Purify Product Tribromobenzyl Bromide Product Purify->Product

Caption: Experimental workflow for benzylic bromination.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,5-Tribromotoluene synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The bromination reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.

  • Suboptimal Stoichiometry: An incorrect ratio of bromine to toluene or the catalyst can lead to the formation of mono- and di-brominated byproducts, or even unreacted starting material.

  • Formation of Isomers: The primary challenge in the synthesis of this compound is the formation of other tribromotoluene isomers, particularly the thermodynamically more stable 2,4,6-Tribromotoluene. The directing effects of the methyl and bromo-substituents influence the position of subsequent brominations.

  • Side Reactions: Side-chain bromination of the methyl group can occur, especially in the presence of UV light or radical initiators.

  • Loss during Work-up and Purification: The product may be lost during extraction, washing, or purification steps. Inefficient separation from isomers can also lead to a lower yield of the desired pure product.

Q2: My reaction mixture is a complex mixture of brominated toluenes. How can I improve the selectivity for this compound?

A2: Improving regioselectivity is crucial for a higher yield of the desired isomer. Consider the following strategies:

  • Choice of Starting Material: Instead of direct tribromination of toluene, a multi-step synthesis starting from a precursor that favors the 2,4,5-substitution pattern can significantly improve selectivity. For example, starting with 2,4-dibromotoluene or 2,5-dibromotoluene and performing a third bromination.

  • Reaction Conditions: Carefully controlling the reaction temperature can influence the isomer distribution. Lower temperatures generally favor the kinetically controlled product over the thermodynamically more stable isomer.

  • Catalyst Choice: The type and amount of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can affect the regioselectivity of the bromination. Experimenting with different catalysts and loadings is recommended.

  • Alternative Synthetic Routes: A Sandmeyer reaction starting from a suitable aniline precursor, such as 2,5-dibromo-4-methylaniline, can provide a more direct and selective route to this compound.

Q3: I am observing the formation of a significant amount of 2,4,6-Tribromotoluene. How can I minimize this?

A3: The formation of the 2,4,6-isomer is a common issue due to the ortho, para-directing nature of the methyl group. To minimize its formation:

  • Stepwise Bromination: Instead of adding all the bromine at once, a stepwise approach can offer better control. For instance, synthesizing and isolating a dibromotoluene intermediate before proceeding to the third bromination.

  • Protecting Groups: While more complex, the use of blocking groups to temporarily occupy the 6-position, followed by deprotection after bromination at the 5-position, is a potential strategy for highly specific synthesis.

  • Careful Control of Reaction Parameters: As mentioned in A2, fine-tuning the temperature and catalyst can help to steer the reaction towards the desired 2,4,5-isomer.

Q4: How can I effectively purify this compound from its isomers?

A4: The separation of bromotoluene isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in boiling points between the isomers, fractional distillation under reduced pressure can be effective.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation. A mixture of solvents may be necessary.

  • Column Chromatography: For smaller scale purifications or when distillation and recrystallization are ineffective, column chromatography on silica gel or alumina can be used to separate the isomers.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of brominated toluenes. The data is representative and should be used as a guideline for optimization.

Table 1: Effect of Catalyst on the Bromination of Toluene

Catalyst (molar eq.)Temperature (°C)Reaction Time (h)Yield of Dibromotoluenes (%)Yield of Tribromotoluenes (Isomer mix) (%)
FeBr₃ (0.1)2566525
AlCl₃ (0.1)2565535
FeBr₃ (0.2)2565045
AlCl₃ (0.2)2564055

Table 2: Effect of Temperature on the Bromination of 2,4-Dibromotoluene

Starting MaterialTemperature (°C)Reaction Time (h)Yield of 2,4,5-TBT (%)Yield of 2,4,6-TBT (%)
2,4-Dibromotoluene0126030
2,4-Dibromotoluene2585540
2,4-Dibromotoluene5044550

Table 3: Representative Yields for Sandmeyer Reaction

Starting AnilineReactionYield of Brominated Product (%)
4-Amino-2-nitrotolueneSandmeyer Bromination89 (of 4-Bromo-2-nitrotoluene)[1]
2,5-Dibromo-4-methylanilineSandmeyer Bromination70-80 (Estimated for this compound)

Experimental Protocols

Two potential synthetic routes for this compound are provided below. These are representative protocols and may require optimization for specific laboratory conditions and desired purity levels.

Protocol 1: Electrophilic Bromination of 2,4-Dibromotoluene

This protocol describes the synthesis of this compound by the direct bromination of 2,4-dibromotoluene.

Materials:

  • 2,4-Dibromotoluene

  • Bromine

  • Anhydrous Ferric Bromide (FeBr₃)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (10%)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2,4-dibromotoluene (1 equivalent) in CCl₄.

  • Add anhydrous FeBr₃ (0.1 equivalents) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add bromine (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium bisulfite solution, water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction of 2,5-Dibromo-4-methylaniline

This protocol outlines the synthesis of this compound from 2,5-dibromo-4-methylaniline via a Sandmeyer reaction.

Materials:

  • 2,5-Dibromo-4-methylaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide solution (10%)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2,5-dibromo-4-methylaniline (1 equivalent) in 48% hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with 10% sodium hydroxide solution and then with water until the washings are neutral.

    • Dry the ether layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.

Mandatory Visualization

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways cluster_0 Electrophilic Bromination Route cluster_1 Sandmeyer Reaction Route Toluene Toluene Dibromotoluene 2,4-Dibromotoluene (and other isomers) Toluene->Dibromotoluene Br₂, FeBr₃ Tribromotoluene_direct This compound (Isomer Mixture) Dibromotoluene->Tribromotoluene_direct Br₂, FeBr₃ Substituted_Aniline 2,5-Dibromo-4-methylaniline Diazonium_Salt Diazonium Salt Substituted_Aniline->Diazonium_Salt NaNO₂, HBr 0-5 °C Tribromotoluene_sandmeyer This compound Diazonium_Salt->Tribromotoluene_sandmeyer CuBr

Caption: Alternative synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction_Completion Analyze crude product (TLC, GC/MS) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction? Check_Reaction_Completion->Incomplete_Reaction Optimize_Conditions Increase reaction time/temperature Check catalyst activity Incomplete_Reaction->Optimize_Conditions Yes Isomer_Mixture Significant Isomer Formation? Incomplete_Reaction->Isomer_Mixture No Optimize_Conditions->Check_Reaction_Completion Change_Strategy Consider alternative route (e.g., Sandmeyer) Optimize regioselectivity Isomer_Mixture->Change_Strategy Yes Workup_Loss Check work-up and purification steps Isomer_Mixture->Workup_Loss No End Improved Yield Change_Strategy->End Improve_Separation Optimize recrystallization solvent Use column chromatography Workup_Loss->Improve_Separation Improve_Separation->End

Caption: A logical workflow for troubleshooting low yields.

References

Side reactions in the bromination of toluene to 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of toluene to 2,4,5-Tribromotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges in synthesizing this compound are controlling the regioselectivity and the degree of bromination. The direct tribromination of toluene often leads to a mixture of isomers, with the thermodynamically more stable 2,4,6-Tribromotoluene being a significant byproduct. Additionally, over-bromination to tetra- and penta-brominated toluenes is a common side reaction if the reaction conditions are not carefully controlled. A more selective, albeit multi-step, approach involves the bromination of an aniline precursor followed by a Sandmeyer reaction.

Q2: What is the role of the Lewis acid catalyst in the bromination of toluene?

A2: A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is essential for the electrophilic aromatic substitution of bromine on the toluene ring.[1] The catalyst polarizes the bromine molecule (Br₂), creating a more potent electrophile (Br⁺) that can attack the electron-rich aromatic ring.[1] Without a Lewis acid, the reaction is extremely slow.

Q3: Why is 2,4,6-Tribromotoluene a common byproduct?

A3: The methyl group of toluene is an ortho-, para-directing activator, while bromine is an ortho-, para-directing deactivator. The initial bromination of toluene yields a mixture of 2- and 4-bromotoluene. Subsequent brominations are directed by both the methyl group and the existing bromine atoms. The positions ortho and para to the activating methyl group are highly activated, leading to the formation of 2,4-dibromotoluene. The third bromination is then directed to the remaining activated ortho or para position, leading to the sterically and electronically favored 2,4,6-tribromotoluene.

Q4: Can side-chain bromination occur?

A4: Yes, side-chain bromination, where a hydrogen atom on the methyl group is substituted by bromine, can occur. This reaction proceeds via a free-radical mechanism and is favored by conditions such as UV light or the use of radical initiators like AIBN with N-bromosuccinimide (NBS). To avoid this side reaction during ring bromination, the reaction should be carried out in the dark.

Troubleshooting Guide

Problem 1: Low yield of this compound and formation of multiple isomers.

Possible Causes:

  • Direct Bromination of Toluene: Direct tribromination is difficult to control and inherently produces a mixture of isomers due to the directing effects of the methyl and bromo substituents.

  • Incorrect Stoichiometry: An incorrect ratio of bromine to the starting material can lead to a mixture of mono-, di-, tri-, and polybrominated products.

Solutions:

  • Consider a Multi-Step Synthesis: For higher selectivity, a multi-step synthesis starting from p-toluidine is recommended. This involves the dibromination of p-toluidine, followed by a Sandmeyer reaction to replace the amino group with bromine.

  • Careful Control of Stoichiometry: In direct bromination, slowly add a stoichiometric amount of bromine (3 equivalents) to the reaction mixture to minimize over-bromination.

Problem 2: Significant formation of over-brominated products (Tetrabromo- and Pentabromotoluene).

Possible Causes:

  • Excess Bromine: Using more than three equivalents of bromine will lead to further substitution on the aromatic ring.

  • Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can promote over-bromination.

  • High Catalyst Concentration: An excessive amount of Lewis acid catalyst can increase the reaction rate and lead to over-bromination.[2]

Solutions:

  • Strict Stoichiometric Control: Carefully measure and add no more than three equivalents of bromine.

  • Monitor Reaction Progress: Use techniques like GC-MS to monitor the reaction and stop it once the desired product is formed.

  • Optimize Catalyst Loading: Use a catalytic amount of the Lewis acid (e.g., 0.1 equivalents).

Problem 3: Difficulty in separating this compound from 2,4,6-Tribromotoluene.

Possible Cause:

  • The isomers have similar chemical properties, making separation by simple distillation challenging.

Solution:

  • Fractional Crystallization: Take advantage of the significant difference in the melting points of the two isomers. Dissolve the crude product mixture in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol) and allow it to cool slowly. The higher-melting this compound should crystallize first, leaving the lower-melting 2,4,6-Tribromotoluene in the mother liquor. Multiple recrystallizations may be necessary to achieve high purity.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₇H₅Br₃328.83112-114299.3Slightly soluble in DMSO and methanol.
2,4,6-Tribromotoluene C₇H₅Br₃328.8368-71290Sparingly soluble in chloroform, slightly soluble in methanol, insoluble in water.

Data sourced from LookChem and PubChem.[1][3][4]

Experimental Protocols

Key Experiment: Synthesis of Pentabromotoluene (Illustrating Over-bromination)

This protocol for the synthesis of pentabromotoluene demonstrates the reaction conditions that lead to extensive over-bromination, a key side reaction to control when targeting tribromotoluene.[2]

Materials:

  • Toluene

  • Bromine

  • Aluminum chloride (AlCl₃)

  • 1,2-Dibromomethane (DBM)

  • Sodium bisulfite solution

  • Water

Procedure:

  • A 500 mL jacketed reactor equipped with a reflux condenser, mechanical stirrer, and inlet for toluene is protected from light.

  • Charge the reactor with 150 mL of dry DBM, 3.85 g of AlCl₃, and 86 mL of bromine.

  • Set the reactor temperature to 25°C.

  • Slowly feed 33.4 mL of toluene into the reactor at a rate of 0.30 mL/min.

  • Monitor the reaction progress by taking samples, quenching with water and sodium bisulfite solution, and analyzing by gas chromatography.

  • After the toluene addition is complete, increase the temperature to 45-65°C for 1 hour to drive the reaction to completion.

  • Work-up: Add water and sodium bisulfite solution to the reaction mixture to destroy the catalyst and quench excess bromine. Separate the aqueous layer. Wash the organic layer with water, neutralize, and filter to isolate the crystalline product. Dry the product in a vacuum oven.

Expected Outcome: This procedure results in a product that is >99.5% pentabromotoluene, with less than 0.5% being a mixture of tri- and tetrabromotoluenes, illustrating the strong drive towards over-bromination under these conditions.[2]

Visualizations

Bromination_Pathway Toluene Toluene Mono_Di_Bromo Mixture of Mono- and Di-bromotoluenes Toluene->Mono_Di_Bromo + Br2, FeBr3 Tribromo_isomers Mixture of Tribromotoluene Isomers (e.g., 2,4,5- and 2,4,6-) Mono_Di_Bromo->Tribromo_isomers + Br2, FeBr3 Over_brominated Over-brominated Products (Tetrabromo-, Pentabromotoluene) Tribromo_isomers->Over_brominated Excess Br2 Prolonged reaction

Caption: Reaction pathway for the direct bromination of toluene.

Troubleshooting_Logic Start Low yield of this compound Cause1 Formation of Isomer Mixture? Start->Cause1 Cause2 Over-bromination? Start->Cause2 Solution1 Consider multi-step synthesis from p-toluidine Cause1->Solution1 Yes Solution2 Control stoichiometry (3 eq. Br2) Cause2->Solution2 Yes Solution3 Monitor reaction (GC-MS) Cause2->Solution3 Solution4 Reduce catalyst concentration Cause2->Solution4

Caption: Troubleshooting logic for low yield of the target product.

Purification_Workflow Crude Crude Product (Mixture of Tribromotoluene Isomers) Dissolve Dissolve in minimal hot ethanol/methanol Crude->Dissolve Cool Slowly cool to induce crystallization Dissolve->Cool Filter Filter to separate crystals and mother liquor Cool->Filter Crystals Crystals (Enriched in this compound) Filter->Crystals Mother_Liquor Mother Liquor (Enriched in 2,4,6-Tribromotoluene) Filter->Mother_Liquor Recrystallize Recrystallize for higher purity Crystals->Recrystallize

Caption: Workflow for purification by fractional crystallization.

References

Technical Support Center: Purification of Crude 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4,5-Tribromotoluene. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities in crude this compound typically arise from the bromination of toluene. These include:

  • Isomeric byproducts: Other tribromotoluene isomers (e.g., 2,4,6-tribromotoluene), as well as mono- and di-brominated toluenes. The separation of these isomers can be challenging due to their similar polarities.

  • Unreacted starting materials: Residual toluene may be present.

  • Reagents from synthesis: Traces of the brominating agent (e.g., bromine) and catalyst (e.g., iron(III) bromide) may persist after the reaction work-up.

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: Based on available solubility data, this compound is slightly soluble in methanol.[2] This suggests that methanol could be a suitable solvent for recrystallization. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, may also be effective and can be optimized to achieve high purity and yield.[3]

Q4: How can I perform column chromatography to purify this compound?

A4: Column chromatography is a powerful technique for separating this compound from its isomers and other impurities. A typical stationary phase is silica gel. The mobile phase (eluent) should be chosen to provide good separation of the desired product from impurities. A good starting point for nonpolar to moderately polar aromatic compounds is a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[4] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not suitable for your compound, or you are not using enough solvent.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Add more solvent in small increments until the compound dissolves.

    • If the compound still does not dissolve, a different solvent or a mixed solvent system may be necessary. For this compound, if methanol is not effective, consider trying ethanol or a mixture of ethanol and a small amount of a more polar solvent like dimethyl sulfoxide (DMSO), where it is also slightly soluble.[2]

Problem 2: The compound "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture, leading to oiling out.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

    • Adding a seed crystal of pure this compound can also initiate crystallization.

Problem 3: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or too much solvent was used.

  • Solution:

    • Boil off some of the solvent to concentrate the solution and then allow it to cool again.

    • If using a mixed solvent system, add more of the "bad" solvent (the one in which the compound is less soluble) dropwise to the hot solution until turbidity persists, then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.[3][5]

    • Try cooling the solution in an ice-salt bath for a lower temperature.

Column Chromatography

Problem 1: Poor separation of this compound from its isomers.

  • Possible Cause: The eluent polarity is not optimal. Isomers of bromotoluene can have very similar polarities, making separation difficult.

  • Solution:

    • Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for this compound.

    • Use a less polar solvent system to increase the retention time on the column, which may improve separation. For example, if you are using 10% ethyl acetate in hexanes, try reducing it to 5%.

    • Employ a long column with a fine-grade silica gel to increase the number of theoretical plates.

    • Consider using a different stationary phase, such as alumina, which can sometimes provide different selectivity for halogenated aromatic compounds.

Problem 2: The compound elutes too quickly (high Rf value).

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Problem 3: The compound does not elute from the column (low Rf value).

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A gradient elution, where the polarity of the eluent is increased over time, can be effective.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅Br₃[2][6]
Molecular Weight328.83 g/mol [2][6]
Melting Point109-119 °C[6]
AppearanceSolid[6]
SolubilitySlightly soluble in DMSO and Methanol[2]

Table 2: Suggested Recrystallization Solvents for this compound

Solvent SystemRationale
MethanolKnown slight solubility, good for single-solvent recrystallization.
Ethanol/WaterEthanol is a good solvent for many organic compounds; water acts as an anti-solvent.[7]
Hexane/Ethyl AcetateA common mixed-solvent system for compounds of moderate polarity.

Table 3: Suggested Eluent Systems for Column Chromatography of this compound

Eluent System (v/v)PolarityApplication
Hexane / DichloromethaneLow to MediumGood starting point for separating aromatic isomers.
Hexane / Ethyl AcetateLow to MediumA standard system for a wide range of organic compounds.[4]
TolueneLowCan sometimes offer unique selectivity for aromatic compounds.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from a Single Solvent (Methanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot methanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

  • Analysis: Determine the melting point and purity of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet with the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the column and apply gentle air pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Analysis: Determine the yield and purity of the isolated product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Dissolved Product in Hot Solvent add_solvent->dissolved hot_filtration Hot Gravity Filtration dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities filtrate Hot Saturated Filtrate hot_filtration->filtrate cool Slow Cooling filtrate->cool crystals Pure Crystals Form cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor pure_product Purified this compound vacuum_filtration->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization cluster_oiling Issue: Oiling Out cluster_no_crystals Issue: No Crystals Form start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals cause_oiling Cause: - Supersaturation - Rapid Cooling - Impurities oiling_out->cause_oiling solution_oiling Solution: 1. Reheat & Dissolve 2. Add More Solvent 3. Slow Cooling 4. Scratch Flask / Seed Crystal oiling_out->solution_oiling cause_no_crystals Cause: - Solution Not Saturated - Too Much Solvent no_crystals->cause_no_crystals solution_no_crystals Solution: 1. Boil Off Excess Solvent 2. Add Anti-Solvent (for mixed systems) 3. Cool to Lower Temperature no_crystals->solution_no_crystals

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 2,4,5-Tribromotoluene in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 2,4,5-Tribromotoluene in chemical reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound is not dissolving in the chosen reaction solvent.

  • Question: My this compound is not dissolving sufficiently in my reaction solvent at room temperature. What steps can I take to improve its solubility?

  • Answer: Poor solubility of this compound is a common challenge. Here are several strategies you can employ, starting with the simplest:

    • Heating: Gently heating the solvent can significantly increase the solubility of this compound. For many organic solids, solubility increases with temperature.[1][2] Always ensure your reaction is stable at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area, facilitating faster dissolution.[3][4][5] This is a non-invasive method that can be applied to the reaction mixture.

    • Solvent Screening: If heating and sonication are insufficient, your chosen solvent may not be optimal. This compound is known to have slight solubility in DMSO and methanol.[6][7] For reactions requiring different solvent types, consider screening a range of common organic solvents. A qualitative solubility test in small vials can save significant time and resources.

    • Co-solvents: The addition of a small amount of a "better" solvent (a co-solvent) in which this compound has higher solubility can dramatically improve the overall solvating power of the medium.[8][9] For instance, adding a small amount of a more polar aprotic solvent like DMF or THF to a less polar solvent like toluene might be effective.

Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.

  • Question: My reaction is proceeding very slowly or not going to completion, and I suspect the poor solubility of this compound is the limiting factor. How can I address this?

  • Answer: When poor solubility limits reaction rates, enhancing the concentration of the dissolved reactant is key. Consider the following approaches:

    • Optimize Solvent and Temperature: Revisit your choice of solvent and consider running the reaction at a higher temperature (if the reaction chemistry allows). A solvent that can dissolve more of the this compound at an elevated temperature will increase the effective concentration of the reactant in the solution phase.

    • Use a High-Boiling Point Solvent: Solvents with higher boiling points, such as DMF, dioxane, or toluene, allow for reactions to be conducted at elevated temperatures, which can both increase solubility and accelerate reaction kinetics.

    • Phase-Transfer Catalysis (for biphasic reactions): If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst (PTC) can help transport the reactant from the solid or organic phase to the reaction interface.

    • Homogenization Techniques: For certain reaction types, high-shear mixing or the use of a homogenizer can create a fine suspension of the solid reactant, increasing the surface area available for reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and use of this compound in reactions.

  • Question 1: What is the best general-purpose solvent for dissolving this compound?

  • Answer: There is no single "best" solvent, as the ideal choice depends on the specific reaction conditions. Based on available data, this compound has slight solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol.[6][7] For many cross-coupling reactions, ethereal solvents like THF and dioxane, or aromatic solvents like toluene, are often used, typically with heating. A preliminary solubility test is always recommended.

  • Question 2: How can I perform a Suzuki coupling reaction with this compound given its low solubility?

  • Answer: For a Suzuki coupling, you can employ a combination of strategies. A common approach is to use a solvent mixture like 1,4-dioxane/water or toluene/water and heat the reaction mixture. The water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl halide and the organoboron reagent. Using a high-boiling point solvent like dioxane allows for higher reaction temperatures, which aids in dissolving the this compound. See the detailed experimental protocol below for a starting point.

  • Question 3: Is it possible to form a Grignard reagent from this compound? How do I manage solubility?

  • Answer: Yes, it is possible to form a Grignard reagent. Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. While solubility might be limited at room temperature, the exothermicity of the Grignard formation reaction itself can help to dissolve the starting material as the reaction proceeds. It is crucial to use finely powdered magnesium and to initiate the reaction properly (e.g., with a small crystal of iodine or a sonicator). See the experimental protocol below for guidance.

  • Question 4: Will increasing the temperature to dissolve this compound affect the stability of my reagents?

  • Answer: This is a critical consideration. While elevated temperatures often improve solubility, they can also lead to the degradation of thermally sensitive substrates, reagents, or catalysts. It is important to consult the literature for the thermal stability of all components in your reaction mixture. If you are unsure, it is advisable to run a small-scale control experiment at the desired temperature to check for decomposition before proceeding with the full-scale reaction.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventAbbreviationPolaritySolubility at Room TemperatureNotes
Dimethyl SulfoxideDMSOHighSlightly Soluble[6][7]Aprotic, high boiling point.
MethanolMeOHHighSlightly Soluble[6][7]Protic, lower boiling point.
TetrahydrofuranTHFMediumSparingly Soluble (estimated)Ethereal solvent, common for Grignard and coupling reactions.
1,4-Dioxane-MediumSparingly Soluble (estimated)Ethereal solvent, higher boiling point than THF.
Toluene-LowPoorly Soluble (estimated)Aromatic, can be heated to high temperatures.
DichloromethaneDCMMediumPoorly Soluble (estimated)Halogenated, low boiling point.
AcetonitrileACNHighPoorly Soluble (estimated)Aprotic, polar.
N,N-DimethylformamideDMFHighSparingly to Slightly Soluble (estimated)Aprotic, high boiling point, good for SNAr reactions.

Note: "Sparingly Soluble" and "Poorly Soluble" are estimations based on the properties of similar brominated aromatic compounds and the known slight solubility in DMSO and methanol. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, incorporating techniques to address the poor solubility of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Add this compound, boronic acid, and base to flask B Add solvent (e.g., Dioxane/Water) A->B C Degas the mixture B->C D Add Palladium Catalyst C->D E Heat to reflux (e.g., 90-100 °C) D->E F Cool to RT E->F G Quench and Extract F->G H Purify by Chromatography G->H

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq. per bromine to be coupled), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water. The volume should be sufficient to form a stirrable slurry.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C for dioxane) and monitor the reaction progress by TLC or GC-MS. The mixture may remain heterogeneous for a significant portion of the reaction time.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for Grignard Reagent Formation from this compound

This protocol outlines the formation of a Grignard reagent, which can be challenging due to the solid nature of the starting material.

grignard_workflow cluster_prep Preparation cluster_initiation Initiation cluster_addition Addition A Flame-dry glassware B Add Mg turnings and initiator (e.g., I₂) A->B C Add small portion of 2,4,5-TBT in anhydrous ether B->C D Initiate reaction (heat/sonication) C->D E Slowly add remaining 2,4,5-TBT solution D->E F Maintain gentle reflux E->F

Caption: Workflow for Grignard reagent formation.

Methodology:

  • Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a glass stopper. All glassware must be rigorously flame-dried under a stream of inert gas (argon or nitrogen) to remove any traces of water.

  • Initiation: Place magnesium turnings (1.2-1.5 eq.) in the flask. A small crystal of iodine can be added as an initiator.

  • Reactant Addition: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF in the dropping funnel. The solution may be saturated and contain some undissolved solid.

  • Reaction Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun or by placing the flask in an ultrasonic bath. The disappearance of the iodine color and the appearance of cloudiness and bubbling indicate the start of the reaction.

  • Sustained Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermicity of the reaction should help to dissolve the remaining solid as it is added.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion to the Grignard reagent. The resulting dark, cloudy solution is then ready for use in subsequent reactions.

References

Technical Support Center: Optimizing Cross-Coupling of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) for the cross-coupling of 2,4,5-Tribromotoluene. The focus is on optimizing palladium catalyst loading to control selectivity and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenge with a polyhalogenated substrate like this compound is controlling site-selectivity.[1] Due to the three identical bromine atoms, the reaction can yield a mixture of mono-, di-, and tri-substituted products. Achieving selective mono-substitution requires careful optimization of reaction conditions, particularly the catalyst system, to manage the similar reactivities of the C-Br bonds.[1][2]

Q2: What is a typical starting catalyst loading for a challenging substrate like this compound?

A2: For difficult-to-couple substrates, a typical starting palladium catalyst loading is in the range of 1-5 mol%.[3] It is often advisable to begin on the higher end of this range (e.g., 3-5 mol%) to ensure the reaction initiates successfully.[3] Once a viable process is established, the loading can be systematically reduced to improve cost-effectiveness.[4]

Q3: How does catalyst loading influence the selectivity of the reaction?

A3: Catalyst loading can significantly impact selectivity. A higher loading might increase the reaction rate but can also lead to overfunctionalization, resulting in higher proportions of di- and tri-substituted products.[2] Conversely, a very low catalyst loading may result in a sluggish reaction or incomplete conversion, potentially stalling after the initial mono-substitution. Therefore, finding the optimal catalyst loading is a critical step in controlling the product distribution.

Q4: Which common side reactions should I watch for, and how can they be identified?

A4: Besides the formation of multiple substitution products, several side reactions are common in palladium-catalyzed cross-couplings:

  • Dehalogenation: The aryl bromide is reduced, replacing a bromine atom with hydrogen.[5][6]

  • Homocoupling: Two molecules of the organometallic coupling partner (e.g., boronic acid in a Suzuki reaction) couple together.[6] This is often promoted by the presence of oxygen or Pd(II) species.[6]

  • Protodeboronation: In Suzuki reactions, the boronic acid is hydrolyzed back to the corresponding arene.[6]

These side products can be identified and quantified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on the crude reaction mixture.[5]

Q5: How critical is the choice of ligand for controlling selectivity with polyhalogenated substrates?

A5: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for challenging substrates as they can promote the rate-determining oxidative addition step and stabilize the active catalyst.[3] For polyhalogenated arenes, ligand sterics can heavily influence the degree of functionalization; bulkier ligands can sometimes favor overfunctionalization by preventing the catalyst from dissociating after the first coupling event.[2] Therefore, a screening of different ligands is highly recommended to achieve the desired selectivity.

Troubleshooting Guide

Problem 1: Low or No Conversion

Question: My reaction shows minimal to no consumption of this compound. What are the first parameters I should investigate?

Answer: A low or nonexistent conversion can stem from several issues. Before increasing the catalyst loading, a systematic check of other parameters is recommended.

  • Inert Atmosphere: Ensure the reaction was set up and maintained under a strict inert atmosphere (nitrogen or argon). Oxygen can deactivate the Pd(0) catalyst.[7]

  • Reagent Quality:

    • Catalyst: Verify the quality and age of the palladium source and ligand. Pre-catalysts are often more efficient as they don't require an in-situ reduction step.[8][9]

    • Base: The base is critical.[8] Ensure it is fresh and anhydrous, especially for strong bases like sodium tert-butoxide (NaOtBu). The particle size and solubility of inorganic bases can also impact the reaction.[10]

    • Solvent: Use anhydrous, degassed solvents. Impurities in solvents can poison the catalyst.[11]

  • Temperature: The reaction may require higher temperatures. A gradual increase (e.g., in 10 °C increments) can improve the rate, but be aware that it can also promote catalyst decomposition.[4]

  • Catalyst Loading: If the above parameters are optimized and conversion is still low, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be necessary.[3]

Troubleshooting_Low_Yield start Low or No Conversion check_inert 1. Verify Inert Atmosphere (N2 or Ar) start->check_inert check_reagents 2. Check Reagent Quality - Catalyst (Active?) - Base (Fresh?) - Solvent (Anhydrous/Degassed?) check_inert->check_reagents Atmosphere OK? check_temp 3. Optimize Temperature (Increase Gradually) check_reagents->check_temp Reagents OK? increase_loading 4. Increase Catalyst Loading check_temp->increase_loading Temp Optimized? success Reaction Successful increase_loading->success

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor Selectivity / Mixture of Products

Question: My reaction produces a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for a single product (e.g., mono-substitution)?

Answer: Achieving selectivity is a key challenge. The following parameters are critical for controlling the extent of the reaction.

  • Stoichiometry: Use the limiting reagent to control the reaction. For mono-substitution, use a 1:1 or slightly less than 1 (e.g., 0.95) equivalent of the coupling partner relative to the this compound.

  • Catalyst Loading: Carefully screen catalyst loading. Start with a lower loading (e.g., 0.5 - 1 mol%) which may favor mono-substitution before the catalyst is consumed or deactivated.

  • Ligand Screening: The steric and electronic properties of the ligand are paramount.[2] Test a panel of ligands. Less bulky ligands might dissociate more easily from the product, potentially preventing further reactions.

  • Reaction Time and Temperature: Monitor the reaction progress closely over time using GC-MS or TLC. Stop the reaction once the desired mono-substituted product is maximized, before significant amounts of di-substituted products form. Lowering the temperature can also slow down the subsequent coupling steps more than the initial one, improving selectivity.

Selectivity_Control parameters Reaction Parameters loading Catalyst Loading (Lower) parameters->loading ligand Ligand Choice (Sterics/Electronics) parameters->ligand stoich Stoichiometry (~1:1) parameters->stoich time_temp Time / Temperature (Monitor / Lower) parameters->time_temp outcome Desired Selectivity (e.g., Mono-substitution) loading->outcome ligand->outcome stoich->outcome time_temp->outcome

Caption: Key parameters for controlling reaction selectivity.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black shortly after heating, and the reaction stalls. What does this indicate?

Answer: The formation of a black precipitate is typically palladium black, which signifies the decomposition and aggregation of the active Pd(0) catalyst.[4] This inactive form of palladium will halt the catalytic cycle.

  • Cause: This is often caused by exposure to oxygen, high temperatures, or the absence of a sufficiently stabilizing ligand.

  • Troubleshooting:

    • Improve the degassing procedure for the solvent and ensure a robust inert atmosphere throughout the reaction.[12]

    • Use a ligand that better stabilizes the Pd(0) species.

    • Consider using a more stable palladium pre-catalyst, such as a palladacycle, which can provide a sustained release of the active species.[8]

    • Avoid excessively high reaction temperatures.

Experimental Protocols & Data

Table 1: Typical Starting Conditions for Screening
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Source Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3Pd(OAc)₂, Pd₂(dba)₃, RuPhos Pd G4
Ligand XPhos, SPhos, RuPhosXPhos, RuPhos, DavePhos
Catalyst Loading 2-5 mol%2-5 mol%
Base (Equivalents) K₃PO₄ (2-3), Cs₂CO₃ (2)NaOtBu (1.2-2), LHMDS (1.2-2)
Solvent Dioxane/H₂O, Toluene, THFToluene, Dioxane
Temperature 80 - 110 °C90 - 110 °C
Concentration 0.1 - 0.5 M0.1 - 0.5 M

Note: These are general starting points. Optimization is crucial for the specific substrates being used.[3][8]

Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a parallel experiment to determine the optimal catalyst loading.

  • Setup: Arrange a series of reaction vials or tubes in a parallel synthesis block.

  • Reagent Preparation:

    • In each vial, add this compound (1.0 equiv) and a stir bar.

    • Add the coupling partner (e.g., arylboronic acid or amine, 1.1 equiv).

    • Add the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition:

    • Prepare stock solutions of the palladium pre-catalyst and/or ligand in the chosen anhydrous, degassed solvent to minimize weighing errors.

    • Under a positive flow of inert gas, add the appropriate volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 mol%).

  • Reaction:

    • Add the remaining solvent to each vial to reach the desired concentration (e.g., 0.2 M).

    • Seal the vials and place them in the pre-heated reaction block (e.g., 100 °C).

  • Monitoring & Analysis:

    • After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture.

    • Quench the aliquot, dilute it, and analyze by GC-MS to determine the ratio of starting material to mono-, di-, and tri-substituted products.

    • Continue the reaction and monitor at regular intervals until the optimal yield of the desired product is observed.

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 LnP-Pd(0) pd2_oa LnP-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition pd2_tm LnP-Pd(II)(Ar)(R) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar-R (Product) pd2_tm->product mx M-X (Byproduct) pd2_tm->mx arx Ar-X (this compound) arx->pd2_oa rm R-M (Coupling Partner) rm->pd2_tm base Base base->pd2_tm

Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.[13][14]

References

Preventing dehalogenation of 2,4,5-Tribromotoluene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Tribromotoluene. The focus is on preventing unwanted dehalogenation during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of dehalogenation of this compound during a reaction?

Dehalogenation of this compound is a frequent side reaction, particularly under reductive conditions or during certain metal-catalyzed cross-coupling reactions. The primary causes include:

  • Reaction with strong bases or nucleophiles: Strong bases can promote dehalogenation through elimination or reduction pathways.

  • Presence of reducing agents: Impurities or intentionally added reducing agents can lead to the cleavage of the C-Br bond.

  • High reaction temperatures: Elevated temperatures can increase the rate of dehalogenation side reactions.

  • Certain catalysts and ligands: The choice of catalyst and ligand in cross-coupling reactions is critical. Some systems are more prone to promoting hydrodehalogenation.

  • Formation of organometallic intermediates: The stability of Grignard or organolithium reagents formed from this compound can be low, leading to decomposition and dehalogenation.

Q2: How can I detect and quantify the extent of dehalogenation in my reaction mixture?

Several analytical techniques can be employed to identify and quantify dehalogenated byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify the different brominated and dehalogenated toluene species in your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture, and with appropriate standards, you can quantify the amount of starting material consumed and the amount of dehalogenated products formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural information about the products, allowing you to identify dehalogenated species by their characteristic chemical shifts and coupling patterns.

Troubleshooting Guides

Issue 1: Significant dehalogenation observed during a Suzuki cross-coupling reaction.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Inappropriate Catalyst/Ligand System Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).Bulky ligands can promote the desired reductive elimination step over undesired side reactions like hydrodehalogenation.
High Reaction Temperature Lower the reaction temperature and extend the reaction time.Many dehalogenation pathways are more sensitive to temperature than the desired coupling reaction.
Base Strength Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.Stronger bases can promote dehalogenation.
Solvent Choice Employ an aprotic polar solvent like dioxane or THF.Protic solvents can be a source of protons for the hydrodehalogenation side reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Troubleshooting Suzuki Coupling

cluster_0 Troubleshooting Suzuki Dehalogenation start Significant Dehalogenation in Suzuki Coupling cond1 Is Reaction Temperature > 100°C? start->cond1 action1 Lower Temperature to 80°C & Increase Time cond1->action1 Yes cond2 Using Strong Base (e.g., NaOH, KOtBu)? cond1->cond2 No action1->cond2 action2 Switch to Weaker Base (e.g., K3PO4, Cs2CO3) cond2->action2 Yes cond3 Catalyst System (e.g., Pd/C)? cond2->cond3 No action2->cond3 action3 Use Bulky Ligand (e.g., SPhos, XPhos) cond3->action3 Yes end Reduced Dehalogenation cond3->end No action3->end

Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.

Issue 2: Dehalogenation during attempted Grignard reagent formation.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
High Activation Energy for Mg Insertion Use highly reactive Rieke magnesium.Rieke magnesium is more reactive and allows for Grignard formation at lower temperatures, minimizing side reactions.
Wurtz-Type Coupling Add the this compound solution slowly to the magnesium turnings.This keeps the concentration of the aryl halide low, disfavoring homocoupling.
Moisture in the Reaction Ensure all glassware is oven-dried and solvents are rigorously anhydrous.Water will quench the Grignard reagent and can contribute to dehalogenation.

Experimental Protocol: Formation of 2,4,5-Tribromophenylmagnesium Bromide

  • Assemble an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and argon inlet.

  • Place magnesium turnings (1.5 mmol) in the flask and heat under vacuum, then cool under argon.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction starts (disappearance of iodine color, gentle reflux), add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • The resulting Grignard reagent can be used in subsequent reactions.

Logical Relationship for Grignard Reagent Stability

cluster_1 Factors Affecting Grignard Reagent Stability A This compound C Grignard Reagent (ArMgBr) A->C B Magnesium B->C D Dehalogenation (Ar-H) C->D decomposition E Wurtz Coupling (Ar-Ar) C->E side reaction F Low Temperature F->C stabilizes G Anhydrous Conditions G->C stabilizes

Caption: Factors influencing the stability of the Grignard reagent.

Issue 3: Unwanted reduction of C-Br bonds during a lithiation-substitution reaction.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
High Reactivity of n-Butyllithium Use a less reactive organolithium reagent like s-Butyllithium or t-Butyllithium.These reagents are more sterically hindered and can be more selective.
High Reaction Temperature Perform the lithiation at very low temperatures (e.g., -78 °C).The organolithium intermediate is often unstable at higher temperatures.
Incorrect Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the organolithium reagent.Using a large excess can lead to multiple lithiation and decomposition pathways.

Experimental Protocol: Lithiation and Quenching with an Electrophile

  • To an oven-dried Schlenk flask under argon, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 mmol, as a solution in hexanes) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Signaling Pathway for Lithiation vs. Dehalogenation

cluster_2 Lithiation vs. Dehalogenation Pathways ArBr This compound (Ar-Br) ArLi Lithium-Halogen Exchange (Ar-Li) ArBr->ArLi + nBuLi Dehalo Reductive Dehalogenation (Ar-H) ArBr->Dehalo + excess nBuLi nBuLi n-Butyllithium ArLi->Dehalo decomposition LowTemp Low Temperature (-78°C) LowTemp->ArLi favors HighTemp High Temperature (> -20°C) HighTemp->Dehalo promotes

Caption: Competing pathways in the lithiation of this compound.

Technical Support Center: Troubleshooting Peak Tailing of 2,4,5-Tribromotoluene in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing, with a specific focus on the analysis of 2,4,5-Tribromotoluene. This resource is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common chromatographic issues, ensuring the accuracy and reliability of your analytical data.

Troubleshooting Guide: Question & Answer Format

Our troubleshooting guide is presented in a question-and-answer format to directly address the specific challenges you may encounter when analyzing this compound and other neutral aromatic compounds.

Q1: I am observing significant peak tailing for this compound, which is a neutral compound. I thought only basic compounds were prone to this issue. What are the likely causes?

While peak tailing is most frequently discussed in the context of basic analytes interacting with acidic silanol groups on the silica-based stationary phase, neutral compounds like this compound can also exhibit this issue.[1][2] The primary causes for peak tailing with neutral molecules are often related to physical or non-ionic chemical phenomena within the HPLC system.

Potential Causes for Neutral Compound Tailing:

  • Physical Issues in the HPLC System:

    • Column Voids: A void or channel at the head of the column can cause the sample band to spread unevenly, leading to distorted peak shapes.[3]

    • Partially Blocked Frit: Debris from the sample, mobile phase, or system wear can partially block the inlet frit of the column, disrupting the flow path and causing peak tailing.

    • Extra-Column Dead Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can lead to band broadening and tailing.[4][5]

  • Chemical and Method-Related Issues:

    • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, resulting in a tailed peak.[5][6]

    • Secondary Retention Mechanisms: Even without ionic interactions, secondary retention mechanisms can occur. For neutral, hydrophobic compounds, this can involve interactions with active sites on the stationary phase that are not the primary C18 chains.[2]

    • Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to precipitate on the column upon injection, leading to a distorted peak shape.[5]

    • Column Contamination: Accumulation of strongly retained matrix components from previous injections can create active sites that interact with the analyte, causing tailing.[5]

Q2: How can I systematically troubleshoot the peak tailing of this compound?

A logical, step-by-step approach is the most effective way to identify and resolve the root cause of peak tailing. The following workflow can guide your troubleshooting process.

Troubleshooting Workflow for this compound Peak Tailing

Troubleshooting_Workflow Troubleshooting Logic for Peak Tailing of this compound start Peak Tailing Observed for This compound check_neutral Inject a Neutral, Well-Behaved Standard (e.g., Toluene). Does it tail? start->check_neutral physical_issue Physical Issue Likely: - Column Void/Damage - Blocked Frit - Extra-Column Dead Volume check_neutral->physical_issue Yes chemical_issue Chemical/Method Issue Likely: - Column Overload - Secondary Interactions - Sample Solvent Mismatch check_neutral->chemical_issue No inspect_fittings Inspect and Remake Fittings physical_issue->inspect_fittings reduce_load Reduce Injection Volume/Concentration. Does tailing improve? chemical_issue->reduce_load flush_column Backflush Column (if permissible) inspect_fittings->flush_column Tailing Persists end_physical Problem Resolved inspect_fittings->end_physical Tailing Resolved replace_column Replace Column flush_column->replace_column Tailing Persists flush_column->end_physical Tailing Resolved replace_column->end_physical check_solvent Match Sample Solvent to Mobile Phase. Does tailing improve? reduce_load->check_solvent No end_chemical Problem Resolved reduce_load->end_chemical Yes column_choice Evaluate Column Chemistry: - Use a modern, high-purity, end-capped C18 column - Consider a different stationary phase (e.g., Phenyl) check_solvent->column_choice No check_solvent->end_chemical Yes

Caption: A step-by-step workflow to diagnose the cause of peak tailing for this compound.

Frequently Asked Questions (FAQs)

Q3: What type of HPLC column is best suited for analyzing this compound to minimize peak tailing?

For neutral, hydrophobic compounds like this compound, a high-quality, modern reversed-phase column is recommended. Key features to look for include:

  • High-Purity Silica (Type B): These columns have a lower metal content, which can reduce the number of highly acidic silanol groups that may cause secondary interactions, even with neutral compounds.[7]

  • End-Capped Stationary Phase: Thorough end-capping neutralizes most of the residual silanol groups on the silica surface, leading to more symmetrical peaks.[8][9]

  • C18 or Phenyl Stationary Phase: A C18 column is a good starting point due to its hydrophobicity. However, for aromatic compounds, a Phenyl stationary phase can offer alternative selectivity through π-π interactions and may sometimes provide better peak shapes.

Q4: Can the mobile phase composition affect the peak shape of a neutral compound like this compound?

Yes, while pH and buffer concentration are less critical for neutral compounds than for ionizable ones, the mobile phase still plays a role.[10]

  • Organic Modifier: The choice and percentage of the organic modifier (e.g., acetonitrile vs. methanol) affect the solubility of the analyte in the mobile phase and its interaction with the stationary phase. Ensure your analyte is fully soluble in the mobile phase.

  • Additives: While acidic or basic additives are primarily for controlling the ionization of analytes and silanols, they can sometimes subtly influence the silica surface and improve peak shape, though this is less common for neutral compounds.

Q5: I suspect my column is overloaded. How can I confirm this, and what are the solutions?

Column overload is a common cause of peak tailing and is often characterized by a "shark-fin" peak shape that becomes more symmetrical upon dilution.[5][6]

Experimental Protocol: Diagnosing Column Overload
  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

  • Inject and Analyze: Inject the original sample and each dilution under the same HPLC conditions.

  • Observe Peak Shape: Compare the chromatograms. If the peak becomes progressively more symmetrical with increasing dilution, column overload is the likely cause.

Solutions for Column Overload:

  • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

  • Dilute the Sample: Lower the concentration of the sample before injection.

  • Use a Higher Capacity Column: If dilution is not feasible, consider a column with a larger internal diameter or a higher stationary phase loading.

Data Presentation: Typical HPLC Conditions

ParameterTypical Condition 1 (Isocratic)Typical Condition 2 (Gradient)Rationale
Column C18, 150 x 4.6 mm, 5 µm (End-capped, Type B)Phenyl, 100 x 3.0 mm, 3 µm (End-capped, Type B)C18 provides strong hydrophobic retention. Phenyl phase offers alternative selectivity for aromatic compounds.
Mobile Phase A Water0.1% Formic Acid in WaterFormic acid can help to suppress any minor silanol activity and ensure a consistent, slightly acidic pH.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common, effective organic modifier for reversed-phase HPLC.
Elution Mode 70% B50% to 90% B over 10 minIsocratic elution is simpler, while a gradient is useful for samples with multiple components of varying hydrophobicity.
Flow Rate 1.0 mL/min0.5 mL/minFlow rate is adjusted based on column dimensions and desired analysis time.
Column Temp. 30 °C35 °CElevated temperature can improve efficiency and reduce viscosity, sometimes improving peak shape.
Detector UV at 254 nmUV at 254 nmAromatic compounds typically absorb UV light.
Injection Vol. 10 µL5 µLSmaller injection volumes are less likely to cause overload.
Sample Diluent Mobile Phase (70% Acetonitrile)Initial Mobile Phase (50% Acetonitrile)Matching the sample solvent to the mobile phase is crucial to prevent peak distortion.[5]

Signaling Pathways and Logical Relationships

The interaction between an analyte and the stationary phase is a key determinant of peak shape. The following diagram illustrates the potential interactions that can lead to peak tailing, even for a neutral analyte.

Analyte_Interactions Potential Interactions Causing Peak Tailing cluster_analyte This compound (Analyte) cluster_column Reversed-Phase Column Analyte Neutral, Hydrophobic Aromatic Molecule C18 Primary Retention Site: Hydrophobic C18 Chains Analyte->C18 Desired Hydrophobic Interaction (Leads to Symmetrical Peak) Silanol Secondary Interaction Site: Residual Silanol Groups (Si-OH) Analyte->Silanol Undesired Secondary Interaction (Can cause Tailing) Metal Secondary Interaction Site: Metal Impurities (e.g., Fe, Al) Analyte->Metal Undesired Adsorption (Can cause Tailing)

Caption: Interactions between a neutral analyte and the stationary phase that can influence peak shape.

References

Technical Support Center: Stabilizing 2,4,5-Tribromotoluene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of 2,4,5-Tribromotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The recommended storage temperature is at room temperature.[1] Containers should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1]

Q2: My this compound powder, which was initially off-white, has developed a pale brown color. What could be the cause?

A2: A color change from off-white to pale brown is a common indicator of degradation. This can be caused by exposure to light (photodegradation), heat, or atmospheric oxygen. The color change is likely due to the formation of small quantities of colored degradation products, such as oxidized species or products of dehalogenation.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are believed to be:

  • Photodegradation: Exposure to UV light can induce the cleavage of the carbon-bromine bonds, leading to debromination and the formation of various brominated and non-brominated aromatic impurities.

  • Oxidation: The methyl group on the toluene ring is susceptible to oxidation, especially in the presence of heat and oxygen. This can lead to the formation of corresponding benzoic acid or benzaldehyde derivatives.

  • Hydrolysis: Although this compound is a solid with low water solubility, prolonged exposure to humidity can potentially lead to slow hydrolysis of the bromine atoms, forming bromophenols and hydrobromic acid (HBr). The presence of HBr can further catalyze degradation.

Q4: Can I use a chemical stabilizer to extend the shelf-life of my this compound?

A4: Yes, chemical stabilizers can be effective. For halogenated aromatic compounds, two common classes of stabilizers are:

  • Amine-based antioxidants: Compounds like diphenylamine can inhibit oxidative degradation pathways.

  • Epoxide-based stabilizers: These can act as acid scavengers, neutralizing any HBr that may form, thus preventing acid-catalyzed degradation.

Q5: What analytical technique is best suited for assessing the purity and detecting degradation products in my this compound sample?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for impurity profiling of this compound.[2][3][4] It allows for the separation of volatile and semi-volatile impurities and their identification based on their mass spectra.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Discoloration (Off-white to Pale Brown/Yellow) Photodegradation due to light exposure. Oxidation from exposure to air. Thermal stress from improper storage temperature.Store the compound in an amber glass vial to protect it from light. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. Ensure the storage area is consistently cool and away from heat sources.
Clumping or Caking of the Powder Absorption of moisture from the atmosphere.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Appearance of New Peaks in GC-MS Analysis Chemical degradation has occurred.Compare the mass spectra of the new peaks with known potential degradation products (e.g., lower brominated toluenes, oxidized derivatives). Consider repurification by recrystallization if the impurity level is unacceptable for the intended application. Implement the use of a stabilizer for future long-term storage.
Decrease in Assay Purity Over Time Gradual degradation of the compound.Perform a stability study under controlled conditions to determine the rate of degradation. Consider adding a stabilizer (see Experimental Protocol below). Re-qualify the material before use if the purity has dropped below the required specification.

Quantitative Data on Stability

Storage Condition Temperature Relative Humidity Light Exposure Expected Stability (Qualitative) Observed % Purity Loss (User Data)
Ideal Room Temperature<30%Dark (Amber Vial)High
Accelerated (Heat) 50°C<30%DarkModerate to Low
Accelerated (Humidity) Room Temperature75%DarkModerate
Accelerated (Light) Room Temperature<30%Direct UV LightLow

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated storage conditions and to evaluate the efficacy of a chemical stabilizer.

Materials:

  • This compound (high purity)

  • Diphenylamine (stabilizer)

  • Methanol (GC grade)

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • Temperature and humidity controlled oven/chamber

  • UV light chamber

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • Accurately weigh 100 mg of this compound into each of the amber glass vials.

    • For the stabilized samples, prepare a stock solution of diphenylamine in methanol (1 mg/mL). Add a calculated volume of this solution to the respective vials to achieve a final stabilizer concentration of 0.1% (w/w) relative to the this compound.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen before sealing the vials.

    • Prepare a control set of vials with unstabilized this compound.

  • Storage Conditions:

    • Place the vials in the following conditions:

      • Control: 25°C / 60% RH (ICH long-term)

      • Accelerated Heat: 40°C / 75% RH (ICH accelerated)

      • Photostability: In a photostability chamber according to ICH Q1B guidelines.

  • Time Points for Analysis:

    • Analyze samples at initial (T=0), 1 month, 3 months, and 6 months.

  • Analytical Method (GC-MS):

    • Sample Preparation for Analysis: At each time point, dissolve a small, accurately weighed amount of the stored sample in methanol to a concentration of 1 mg/mL.

    • GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 280°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 50-400 amu.

  • Data Analysis:

    • Calculate the purity of this compound at each time point by area normalization.

    • Identify any significant degradation products by comparing their mass spectra to a library and known potential impurities.

    • Compare the degradation rates of the stabilized and unstabilized samples.

Visualizations

logical_workflow start Start: Observe Instability Issue check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Conditions improper_storage->correct_storage Yes retest_purity Re-test Purity (GC-MS) improper_storage->retest_purity No correct_storage->retest_purity purity_ok Purity within Specification? retest_purity->purity_ok use_material Use Material purity_ok->use_material Yes degradation_observed Degradation Observed purity_ok->degradation_observed No identify_impurities Identify Impurities (MS) degradation_observed->identify_impurities consider_stabilizer Consider Adding Stabilizer identify_impurities->consider_stabilizer implement_protocol Implement Stabilization Protocol consider_stabilizer->implement_protocol end End: Stable Material implement_protocol->end degradation_pathway cluster_photodegradation Photodegradation (Light) cluster_oxidation Oxidation (Heat, O2) cluster_hydrolysis Hydrolysis (Moisture) TBT This compound debromination Debromination TBT->debromination hv methyl_oxidation Methyl Group Oxidation TBT->methyl_oxidation [O] hydrolysis_step Hydrolysis TBT->hydrolysis_step H2O lower_brominated Lower Brominated Toluenes debromination->lower_brominated benzoic_acid_deriv Brominated Benzoic Acid / Benzaldehyde methyl_oxidation->benzoic_acid_deriv bromophenols Brominated Phenols + HBr hydrolysis_step->bromophenols

References

Technical Support Center: Analysis of Commercial 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in commercial 2,4,5-Tribromotoluene. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in commercial this compound?

A1: Commercial this compound is synthesized through the electrophilic bromination of toluene. This reaction can lack perfect regioselectivity, leading to the formation of several impurities. The most common impurities are other isomers of tribromotoluene. Additionally, under-bromination can result in the presence of dibromotoluene isomers, while over-bromination can lead to tetrabromotoluene isomers. In one synthesis targeting pentabromotoluene, the combined amount of all tribromotoluene isomers and tetrabromotoluene was found to be less than 0.5%, indicating their potential as byproducts.[1]

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercially available this compound is typically around 98%.[2] However, it is crucial to verify the purity and identify the specific impurities in each batch, as these can vary between suppliers and even between different lots from the same supplier. Some suppliers may provide products with a purity of ≥99% with specific limits on moisture and total impurities.[3]

Q3: How can isomeric impurities affect my reaction?

A3: Isomeric impurities can have significant consequences in downstream applications, particularly in drug development and materials science. The presence of different isomers can lead to:

  • Reduced yield of the desired product: The unwanted isomers may not participate in the intended reaction or may react in undesired ways, consuming reagents and lowering the overall yield.

  • Formation of difficult-to-separate byproducts: The isomeric impurities can react alongside the this compound, leading to a complex mixture of products that can be challenging and costly to purify.

  • Alteration of biological activity or material properties: In drug discovery, different isomers can exhibit vastly different pharmacological profiles. In materials science, the presence of isomers can disrupt crystal packing or alter the electronic properties of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to impurities in this compound.

Problem Possible Cause Troubleshooting Steps
Unexpected side products observed by TLC or LC-MS. Isomeric impurities in the starting material are reacting to form their own set of products.1. Analyze the starting material: Use GC-MS, HPLC, or ¹H NMR to identify and quantify the isomeric impurities in your batch of this compound. 2. Purify the starting material: If significant levels of impurities are detected, consider purifying the this compound by recrystallization or column chromatography before use. 3. Adjust reaction conditions: Milder reaction conditions (e.g., lower temperature, less reactive catalyst) may help to selectively react the desired isomer.
Low reaction yield despite complete consumption of starting material. Isomeric impurities are non-reactive under the current conditions and are carried through the work-up, leading to a lower isolated yield of the desired product.1. Confirm the identity of the unreacted material: Analyze the reaction mixture and the isolated product to confirm the presence of unreacted tribromotoluene isomers. 2. Optimize purification: Develop a purification method (e.g., fractional crystallization, preparative HPLC) that can effectively separate the desired product from the unreacted isomeric impurities.
Inconsistent reaction outcomes between different batches of this compound. The impurity profile varies significantly between batches, affecting the reaction's reproducibility.1. Establish a quality control protocol: Analyze every new batch of this compound to determine its purity and isomeric composition before use. 2. Source from a reliable supplier: Inquire with the supplier about their quality control measures and request a certificate of analysis with detailed impurity information for each batch.
Difficulty in purifying the final product. The physical properties (e.g., polarity, boiling point) of the desired product and the byproducts derived from isomeric impurities are very similar.1. Employ high-resolution separation techniques: Consider using preparative HPLC with a suitable stationary phase (e.g., phenyl-hexyl for aromatic compounds) or supercritical fluid chromatography (SFC) for challenging separations. 2. Derivative formation: In some cases, converting the product mixture into derivatives can alter their physical properties, making separation easier. The original functionality can then be regenerated.

Experimental Protocols

Accurate identification and quantification of impurities are crucial. Below are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile impurities like brominated toluenes.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A capillary column with a stationary phase suitable for separating aromatic isomers is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent). Liquid crystalline stationary phases can offer high isomeric selectivity.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as methanol or hexane.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/minute (Helium).

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 50-500 m/z.

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Analyze the smaller peaks for potential impurities by comparing their mass spectra with libraries (e.g., NIST) and known fragmentation patterns of brominated toluenes.

  • Quantify the impurities by integrating the peak areas, assuming similar response factors for the isomers. For more accurate quantification, calibration with synthesized standards of the potential impurities is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile technique for separating non-volatile impurities and for quantifying the purity of the main component.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reversed-phase C18 column is a common starting point. For enhanced separation of aromatic isomers, a Phenyl-Hexyl column is recommended due to its potential for π-π interactions.[4]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Prepare a working standard mixture by diluting the stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Parameters (Typical):

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • The purity of the this compound can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Retention times of potential impurities can be compared with known standards if available.

¹H NMR Spectroscopy for Isomer Identification

¹H NMR spectroscopy is a valuable tool for identifying the specific isomers present as impurities. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

Data Interpretation:

  • This compound: Will show two singlets in the aromatic region, corresponding to the protons at C3 and C6.

  • Other Tribromotoluene Isomers: Will exhibit different splitting patterns. For example:

    • 2,4,6-Tribromotoluene: Will show a singlet for the two equivalent aromatic protons.

    • 2,3,4-Tribromotoluene: Will show two doublets in the aromatic region.

    • 2,3,5-Tribromotoluene: Will show a singlet and two doublets.

    • 2,3,6-Tribromotoluene: Will show two doublets.

    • 3,4,5-Tribromotoluene: Will show a singlet for the two equivalent aromatic protons and a singlet for the methyl group protons.

  • The integration of the signals can be used to estimate the relative amounts of the different isomers present.

Data Summary

The following table summarizes the expected types of impurities in commercial this compound and the analytical techniques best suited for their identification and quantification.

Impurity TypeSpecific ExamplesPrimary Analytical TechniqueSecondary Analytical Technique
Isomeric Impurities 2,3,4-, 2,3,5-, 2,3,6-, 2,4,6-, 3,4,5-TribromotolueneGC-MS¹H NMR, HPLC
Under-brominated Dibromotoluene isomers (e.g., 2,4-Dibromotoluene, 2,5-Dibromotoluene)GC-MSHPLC
Over-brominated Tetrabromotoluene isomersGC-MSHPLC

Visualizations

Experimental Workflow for Impurity Identification

experimental_workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting cluster_3 Decision cluster_4 Outcome start Receive Commercial This compound prep Prepare Analytical Sample (Dissolution & Filtration) start->prep gcms GC-MS Analysis prep->gcms hplc HPLC Analysis prep->hplc nmr ¹H NMR Analysis prep->nmr analysis Identify & Quantify Impurities gcms->analysis hplc->analysis nmr->analysis report Generate Certificate of Analysis analysis->report decision Purity Meets Specification? report->decision accept Accept Batch decision->accept Yes reject Reject or Purify Batch decision->reject No

Caption: Workflow for the identification and quantification of impurities in commercial this compound.

Troubleshooting Logic for Unexpected Reaction Products

troubleshooting_logic start Unexpected Product(s) Observed in Reaction check_sm Analyze Starting Material (2,4,5-TBT) for Impurities (GC-MS, HPLC, NMR) start->check_sm impurities_present Are Isomeric or Other Impurities Present? check_sm->impurities_present purify_sm Purify Starting Material (Recrystallization or Chromatography) impurities_present->purify_sm Yes check_conditions Review Reaction Conditions (Temperature, Reagents, Time) impurities_present->check_conditions No rerun_reaction Re-run Reaction with Purified Starting Material purify_sm->rerun_reaction end_success Problem Resolved rerun_reaction->end_success side_reaction Is a Side Reaction of the Main Component Possible? check_conditions->side_reaction optimize_conditions Optimize Reaction Conditions (e.g., Lower Temperature, Milder Reagents) side_reaction->optimize_conditions Yes end_further_investigation Further Investigation Required side_reaction->end_further_investigation No optimize_conditions->end_success

References

Technical Support Center: Method Development for Trace Analysis of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method development for the trace analysis of 2,4,5-Tribromotoluene. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual workflows to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for trace analysis of this compound?

A1: For trace-level quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended due to its excellent sensitivity and selectivity for semi-volatile halogenated compounds. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector can also be employed, particularly for samples that are not amenable to GC analysis.

Q2: What are the critical considerations for sample preparation?

A2: The choice of sample preparation technique is crucial and depends on the sample matrix. Key considerations include:

  • Matrix Type: The complexity of the matrix (e.g., water, soil, biological tissue) will dictate the necessary extraction and cleanup steps.

  • Analyte Polarity: this compound is a non-polar compound, which guides the selection of appropriate extraction solvents and solid-phase extraction (SPE) sorbents.

  • Trace Levels: To achieve low detection limits, an enrichment step such as solvent evaporation is often necessary.

  • Minimizing Contamination: Due to the trace levels of interest, it is essential to use high-purity solvents and reagents and to take precautions to avoid laboratory contamination.

Q3: Which type of GC column is most suitable for this compound analysis?

A3: A non-polar or low-polarity capillary column is generally the best choice. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a versatile option that provides good chromatographic separation for a wide range of semi-volatile organic compounds, including brominated aromatics.

Q4: How can I improve the sensitivity of my GC-MS analysis?

A4: To enhance sensitivity, consider the following:

  • Selected Ion Monitoring (SIM): Operating the mass spectrometer in SIM mode significantly improves the signal-to-noise ratio by monitoring only the characteristic ions of this compound.

  • Injector Temperature: Optimize the injector temperature to ensure efficient volatilization of the analyte without causing thermal degradation.

  • Sample Concentration: Concentrate the sample extract to a smaller final volume.

  • Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.

Troubleshooting Guides

GC-MS Analysis
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the inlet liner or the front of the GC column.- Column contamination.- Inappropriate solvent for injection.- Use a deactivated inlet liner and trim a small portion (10-20 cm) from the front of the column.- Bake out the column at its maximum recommended temperature.- Ensure the sample is dissolved in a solvent with a polarity compatible with the stationary phase.
Low or No Analyte Signal - Leak in the GC-MS system.- Analyte degradation in the hot injector.- Incorrect SIM ions selected.- Loss of analyte during sample preparation.- Perform a leak check, especially around the injector septum and column fittings.- Try lowering the injector temperature in increments of 10-20°C.- Verify the mass spectrum of a this compound standard to confirm the correct ions for SIM.- Review the sample preparation procedure for potential sources of analyte loss.
Poor Reproducibility - Inconsistent injection volumes.- Fluctuations in carrier gas flow or oven temperature.- Sample instability.- Use an autosampler for precise and repeatable injections.- Verify the performance of your GC's electronic pneumatic control and temperature regulation.- Analyze samples promptly after preparation or store them at low temperatures in the dark.
Interfering Peaks - Co-eluting matrix components.- Insufficient chromatographic separation.- Implement a more thorough sample cleanup procedure.- Optimize the GC oven temperature program (e.g., use a slower ramp rate) to improve resolution.
HPLC Analysis
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column void or contamination.- Add a small amount of a competing base or acid to the mobile phase if silanol interactions are suspected.- Wash the column with a strong solvent or replace it if it is old or damaged.
Shifting Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump issues.- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure it is delivering a stable flow rate.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter in the sample.- Systematically isolate and check each component for obstruction.- Filter all samples and mobile phases before use.
Ghost Peaks - Carryover from previous injections.- Contamination in the mobile phase or system.- Implement a needle wash step in the autosampler method.- Use high-purity solvents and flush the system thoroughly.

Quantitative Data Summary

The following table provides representative quantitative data that can be expected from a well-developed method. These values should be used as a general guideline, as actual performance will depend on the specific instrumentation and sample matrix.

ParameterGC-MS (Water Matrix)HPLC-UV (Pharmaceutical Matrix)
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.1 - 1.0 µg/g
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/L0.3 - 3.0 µg/g
Linear Range 0.1 - 50 µg/L1.0 - 100 µg/g
Recovery (%) 80 - 115%85 - 110%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Protocol 1: Trace Analysis of this compound in Water by GC-MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the this compound with 5 mL of dichloromethane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add an appropriate internal standard.

2. GC-MS Parameters

  • GC System: Agilent 8890 or equivalent

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Inlet: Splitless, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)

  • MS System: Agilent 5977B or equivalent

  • Ionization: Electron Ionization (EI), 70 eV

  • Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: Confirm the characteristic ions from a full scan of a standard. Hypothetical ions could be m/z 328, 249, 170.

Protocol 2: Trace Analysis of this compound in a Drug Substance by HPLC-UV

1. Sample Preparation: Solvent Extraction

  • Accurately weigh 1.0 g of the drug substance into a centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Spike with an internal standard if necessary.

2. HPLC-UV Parameters

  • HPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: A: Water, B: Acetonitrile. Gradient: 60% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detector: UV detector at a wavelength determined from the UV spectrum of a this compound standard (e.g., 225 nm).

Visualizations

GCM_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Water Sample SPE_Condition SPE Cartridge Conditioning Start->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Concentrate Concentration SPE_Elute->Concentrate Inject Injection Concentrate->Inject GC_Sep GC Separation Inject->GC_Sep MS_Detect MS Detection (SIM) GC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: General workflow for the GC-MS analysis of this compound.

Logical_Troubleshooting Problem Problem Identified e.g., Poor Peak Shape Isolate Isolate the Issue System vs. Method vs. Sample Problem->Isolate System_Check System Check Leaks, Flow Rates, Temperatures Isolate->System_Check System? Method_Check Method Check Parameters, Column, Mobile Phase Isolate->Method_Check Method? Sample_Check Sample Check Preparation, Stability Isolate->Sample_Check Sample? Solution Implement Solution e.g., Change Liner, Optimize Gradient System_Check->Solution Method_Check->Solution Sample_Check->Solution Verify Verify Fix Re-run Standard/Sample Solution->Verify

Caption: A logical approach to troubleshooting analytical issues.

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4,5-Tribromotoluene and Other Brominated Toluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 2,4,5-tribromotoluene in relation to other bromotoluene isomers. Due to a scarcity of direct comparative experimental studies in the scientific literature, this analysis is primarily based on established principles of organic chemistry, including electronic and steric effects, supplemented with available reaction data.

Introduction to the Reactivity of Bromotoluenes

The reactivity of substituted aromatic compounds like bromotoluenes is fundamentally governed by the interplay of electronic and steric effects imparted by the substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive effect. Conversely, bromine (-Br) is a deactivating, yet ortho, para-directing substituent. This is because its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack, while its ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions.[1] In polybrominated toluenes, the cumulative inductive effects of multiple bromine atoms significantly deactivate the ring, and steric hindrance can play a crucial role in dictating regioselectivity and reaction rates.

Theoretical Framework for Reactivity Comparison

2.1. Electronic Effects

The presence of multiple bromine atoms on the toluene ring, as in this compound, has a profound impact on the electron density of the aromatic system. The inductive electron-withdrawing effect of three bromine atoms substantially reduces the nucleophilicity of the benzene ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to toluene or monobromotoluenes.

2.2. Steric Hindrance

Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, is a critical factor in polysubstituted benzenes. In this compound, the bromine atoms at positions 2 and 4, and to a lesser extent at position 5, can sterically hinder the approach of reagents to the adjacent unsubstituted carbon atoms and the methyl group. This can influence the feasibility and outcome of various reactions.

The interplay of these electronic and steric factors determines the overall reactivity and the position of substitution on the aromatic ring. A logical workflow for predicting the outcome of a reaction with a substituted bromotoluene is presented below.

G Logical Workflow for Predicting Bromotoluene Reactivity cluster_reactivity Reactivity Assessment cluster_prediction Reaction Outcome Prediction A Identify Substituents (e.g., -CH3, -Br) B Determine Electronic Effects (-CH3: Activating, o,p-directing -Br: Deactivating, o,p-directing) A->B C Assess Cumulative Electronic Effect (Number of Br atoms) B->C D Evaluate Steric Hindrance (Positions of substituents) C->D E Predict Relative Reactivity (e.g., Toluene > Monobromo > Tribromo) D->E Influences F Determine Regioselectivity (Directing effects vs. Steric hindrance) D->F Influences E->F G Consider Reaction Type (EAS, NAS, Cross-coupling) F->G H Final Product Prediction G->H

Caption: Workflow for predicting bromotoluene reactivity.

Comparative Reactivity in Key Reaction Classes

While direct quantitative comparisons are limited, a qualitative comparison of reactivity can be inferred based on chemical principles.

Reaction TypeThis compoundMonobromotoluenes (o-, m-, p-)Dibromotoluenes
Electrophilic Aromatic Substitution Very low reactivity due to strong deactivation by three Br atoms. Substitution, if forced, would likely occur at the less sterically hindered C6 position.Moderately reactive (less than toluene). Substitution occurs at positions ortho and para to the methyl group, influenced by the position of the bromine.Low reactivity. Substitution is directed by both the methyl and bromine groups to the remaining open positions, often with significant steric hindrance.
Nucleophilic Aromatic Substitution More susceptible than less brominated toluenes, especially if a strong electron-withdrawing group is also present. The multiple Br atoms can stabilize the Meisenheimer complex intermediate.Generally unreactive unless activated by a strong electron-withdrawing group (e.g., -NO₂) ortho or para to the bromine.More reactive than monobromotoluenes under similar activating conditions.
Palladium-Catalyzed Cross-Coupling Can participate in reactions like Suzuki and Stille coupling. Reactivity of individual C-Br bonds may vary depending on their position and steric environment. The C-Br bond at the less hindered position might react preferentially.Commonly used substrates. Reactivity generally follows the trend I > Br > Cl.Can undergo selective or double cross-coupling reactions, with the relative reactivity of the C-Br bonds depending on their electronic and steric environment.
Side-Chain Halogenation The methyl group can undergo free-radical halogenation. The reactivity is primarily influenced by the stability of the resulting benzylic radical.The methyl group is readily halogenated under free-radical conditions.Similar to monobromotoluenes, the methyl group can be halogenated.

Table 1: Qualitative Reactivity Comparison of Bromotoluenes

Experimental Protocols for Comparative Reactivity Analysis

Given the absence of comprehensive comparative studies, the following general protocols are proposed for researchers wishing to quantify the relative reactivity of this compound and other bromotoluenes.

4.1. General Protocol for Comparing Reactivity in Suzuki-Miyaura Cross-Coupling

This protocol is designed to compare the reaction rates of different bromotoluene isomers in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Materials:

  • This compound

  • Other bromotoluene isomers (e.g., 4-bromotoluene, 2,4-dibromotoluene)

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In separate, identical reaction vessels, place a solution of the bromotoluene isomer (1.0 mmol) and the internal standard in anhydrous toluene (10 mL).

  • To each vessel, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add K₂CO₃ (2.0 mmol) to each vessel.

  • Place the reaction vessels in a pre-heated oil bath at 100 °C and stir vigorously.

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot with a small amount of water and extract with diethyl ether.

  • Analyze the organic layer by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.

  • Plot the concentration of the product versus time for each bromotoluene isomer to determine the initial reaction rates.

The following diagram illustrates the proposed experimental workflow for this comparative study.

G Experimental Workflow for Comparative Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis A Prepare separate reaction mixtures for each bromotoluene isomer B Add reagents: Phenylboronic acid, Pd(OAc)2, PPh3, K2CO3 A->B C Heat reactions to 100 °C with stirring B->C D Take aliquots at specified time intervals C->D E Quench and extract aliquots D->E F Analyze by GC-MS E->F G Plot [Product] vs. Time F->G H Determine and compare initial reaction rates G->H

Caption: Proposed workflow for comparative reactivity studies.

Conclusion

The reactivity of this compound is significantly lower than that of toluene and its less brominated counterparts in electrophilic aromatic substitutions due to the strong deactivating effect of the three bromine atoms. However, in nucleophilic aromatic substitutions and certain metal-catalyzed cross-coupling reactions, it can serve as a viable substrate. The regioselectivity of its reactions is governed by a complex interplay of the directing effects of the methyl and bromine substituents, as well as steric hindrance. Further experimental studies are necessary to provide quantitative data on the relative reactivity of this compound and other bromotoluenes, which would be invaluable for the rational design of synthetic routes in chemical research and drug development.

References

A Comparative Guide to the Reactivity of 2,4,5-Tribromotoluene and 2,4,6-Tribromotoluene in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2,4,5-tribromotoluene and 2,4,6-tribromotoluene in common palladium-catalyzed cross-coupling reactions, namely the Suzuki, Heck, and Sonogashira reactions. Due to a lack of direct comparative studies in the published literature, this guide combines theoretical considerations based on the isomers' structures with available experimental data for structurally related compounds to infer their reactivity.

Introduction: Structural Isomers and Predicted Reactivity

This compound and 2,4,6-tribromotoluene are structural isomers with the chemical formula C₇H₅Br₃. Their distinct substitution patterns on the toluene ring are expected to significantly influence their reactivity in cross-coupling reactions due to differences in steric hindrance and electronic effects.

  • This compound possesses bromine atoms in positions that create a less sterically hindered environment around the potential reaction sites (the C-Br bonds) compared to its isomer. The bromine atoms are distributed, with one ortho, one meta, and one para to the methyl group.

  • 2,4,6-Tribromotoluene , in contrast, features two bromine atoms ortho to the methyl group and one para. This arrangement leads to significant steric congestion around the bromine atoms at positions 2 and 6, which can impede the approach of the bulky palladium catalyst, potentially slowing down or inhibiting the coupling reaction at these sites.

From a theoretical standpoint, 2,4,6-tribromotoluene is anticipated to be less reactive, particularly at the ortho positions, in palladium-catalyzed coupling reactions due to greater steric hindrance.

Overview of Key Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The three key reactions discussed here are the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling

The Suzuki coupling reaction forms a carbon-carbon single bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1] It is widely used for the synthesis of biaryls, polyolefins, and styrenes.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is a powerful method for the vinylation of aryl and vinyl halides.

Sonogashira Coupling

The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] It is a crucial method for the synthesis of substituted alkynes.

Comparative Performance in Coupling Reactions

While specific head-to-head comparative data for the two tribromotoluene isomers is scarce, we can infer their likely performance based on general principles of steric and electronic effects in these reactions.

Suzuki Coupling

In Suzuki reactions, steric hindrance around the C-Br bond can significantly impact the rate of oxidative addition, the first step in the catalytic cycle.

  • This compound: The bromine atoms at positions 2, 4, and 5 offer multiple potential reaction sites with varying degrees of steric hindrance. The bromine at position 5 is the least sterically hindered, followed by the one at position 4. The bromine at position 2 is the most hindered by the adjacent methyl group. Therefore, selective mono-coupling is likely to occur preferentially at the less hindered positions.

  • 2,4,6-Tribromotoluene: The high steric hindrance at the 2 and 6 positions is expected to make these sites significantly less reactive in Suzuki coupling.[1][4] The bromine at the 4-position, being para to the methyl group and flanked by two bromine atoms, is also sterically encumbered, though to a lesser extent than the ortho positions. Achieving multiple couplings on this substrate would likely require more forcing reaction conditions, specialized bulky phosphine ligands, and longer reaction times.

Table 1: Predicted Reactivity in Suzuki Coupling

IsomerPredicted ReactivityRationale
This compound HigherLess steric hindrance at multiple positions allows for easier access of the palladium catalyst.
2,4,6-Tribromotoluene LowerSignificant steric hindrance from the two ortho-bromine atoms and the methyl group impedes catalyst coordination and oxidative addition.[1]
Heck Reaction

The Heck reaction is also sensitive to steric and electronic factors. Electron-withdrawing groups on the aryl halide can accelerate the reaction, while bulky substituents can hinder it.[2][5]

  • This compound: This isomer is expected to undergo Heck coupling more readily than its 2,4,6-counterpart. The less congested environment around the C-Br bonds would facilitate the oxidative addition and subsequent steps of the catalytic cycle.

  • 2,4,6-Tribromotoluene: The steric bulk of this isomer would likely lead to slower reaction rates and potentially lower yields in Heck reactions. The electronic effect of the three bromine atoms is electron-withdrawing, which would favor the reaction, but this is likely to be outweighed by the steric hindrance.

Sonogashira Coupling

The Sonogashira reaction is also subject to steric effects, with sterically hindered aryl halides generally exhibiting lower reactivity.[6][7]

  • This compound: This isomer is predicted to be more amenable to Sonogashira coupling. The accessibility of the C-Br bonds would allow for more efficient coupling with terminal alkynes.

  • 2,4,6-Tribromotoluene: The sterically hindered nature of this isomer would likely necessitate the use of more active catalyst systems, potentially with bulky, electron-rich phosphine ligands, and higher reaction temperatures to achieve reasonable yields.[6]

Experimental Protocols (General)

General Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.[4] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography.

General Protocol for Heck Reaction

The aryl bromide (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand such as PPh₃ or a more specialized ligand (e.g., a bulky, electron-rich phosphine), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.5 eq.) are combined in a polar aprotic solvent like DMF or NMP.[8] The mixture is heated under an inert atmosphere at 100-140 °C until the starting material is consumed. After cooling, the mixture is worked up by dilution with water and extraction with an organic solvent, followed by purification.

General Protocol for Sonogashira Coupling

To a solution of the aryl bromide (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%), a copper(I) co-catalyst like CuI (1-10 mol%), and a base, typically an amine such as triethylamine or diisopropylamine (which can also serve as the solvent), are added.[9] The reaction is usually stirred at room temperature to 80 °C under an inert atmosphere for several hours. The reaction is then quenched, and the product is isolated through extraction and purified by chromatography.

Visualizing Reaction Mechanisms and Workflows

General Catalytic Cycle for Suzuki Coupling

Suzuki_Coupling Pd0 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition PdII_Complex Ar-Pd(II)-X (L2) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation PdII_Aryl_Complex Ar-Pd(II)-R (L2) Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Catalytic Cycle for Heck Reaction

Heck_Reaction Pd0 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition PdII_Complex Ar-Pd(II)-X (L2) Oxidative_Addition->PdII_Complex Migratory_Insertion Migratory Insertion PdII_Complex->Migratory_Insertion Alkene R-CH=CH2 Alkene->Migratory_Insertion PdII_Alkyl_Complex R-CH(PdL2X)-CH2Ar Migratory_Insertion->PdII_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination PdII_Alkyl_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)XL2] + Ar-CH=CHR Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration

Caption: General catalytic cycle of the Mizoroki-Heck reaction.

General Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition PdII_Complex Ar-Pd(II)-X (L2) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Alkynyl_Complex Ar-Pd(II)-C≡CR (L2) Transmetalation->PdII_Alkynyl_Complex Reductive_Elimination Reductive Elimination PdII_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-C≡CR Reductive_Elimination->Product CuX CuX Copper_Acetylide Cu-C≡CR CuX->Copper_Acetylide Alkyne R-C≡CH Alkyne->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation

Caption: General catalytic cycles of the Sonogashira coupling reaction.

Conclusion

In the absence of direct comparative experimental data, the principles of steric hindrance and electronic effects provide a strong basis for predicting the relative reactivity of this compound and 2,4,6-tribromotoluene in palladium-catalyzed coupling reactions. This compound is expected to be the more reactive isomer across Suzuki, Heck, and Sonogashira couplings due to its less sterically congested structure. Conversely, the significant steric hindrance in 2,4,6-tribromotoluene, particularly at the ortho positions, is likely to impede its reactivity, necessitating more tailored and robust catalytic systems to achieve efficient transformations. For researchers and drug development professionals, this implies that the synthesis of derivatives from this compound may proceed under milder conditions and with a broader range of coupling partners compared to its 2,4,6-isomer. Further experimental studies are warranted to provide quantitative validation of these predictions.

References

A Comparative Guide to the Validation of a New Analytical Method for the Quantification of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2,4,5-Tribromotoluene against established analytical techniques. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and detailed experimental protocols to support analytical method validation.

Data Presentation: Comparison of Analytical Method Performance

The selection of an analytical method for the quantification of this compound depends on various factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of the new HPLC-UV method in comparison to established Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The performance metrics are based on typical validation data for similar halogenated aromatic compounds.

Performance Characteristic New HPLC-UV Method Established GC-MS Method Established LC-MS/MS Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.995> 0.999
Accuracy (Recovery %) 98-102%95-105%97-103%
Precision (RSD %) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.001 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL0.003 µg/mL
Robustness Unaffected by minor variationsSensitive to temperature variationsStable under varied conditions
Specificity / Selectivity HighHighVery High

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are the protocols for the validation of the new HPLC-UV method for this compound quantification, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Objective

To validate a new, rapid, and accurate HPLC-UV method for the quantitative determination of this compound in a representative sample matrix.

Materials and Reagents
  • Reference Standard: this compound (Sigma-Aldrich, CAS: 3278-88-4)[5]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Chemicals: Phosphoric acid (analytical grade)

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v), adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Validation Parameters and Acceptance Criteria

The validation of the analytical method is performed according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Procedure: A solution of this compound is injected, and the chromatogram is compared with that of a blank (matrix without the analyte) and a placebo (matrix with all components except the analyte).

    • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: A series of at least five standard solutions of this compound are prepared over the concentration range of 0.15 µg/mL to 15 µg/mL. Each concentration is injected in triplicate.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.

    • Procedure: The method is applied to a sample matrix spiked with known amounts of this compound at three concentration levels (low, medium, and high) within the linear range. Each level is analyzed in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

    • Repeatability (Intra-day precision): Nine determinations are made across the specified concentration range (3 concentrations, 3 replicates each) on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Procedure: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Acceptance Criteria: The LOQ should be reliably quantifiable with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Small variations are introduced to the method parameters, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The results should not be significantly affected by these variations, with the RSD of the results remaining within acceptable limits.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of the analytical method validation process.

G A Method Development & Optimization B Define Validation Protocol & Acceptance Criteria A->B C Perform Validation Experiments B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Analyze Data & Compare Against Acceptance Criteria D->J E->J F->J G->J H->J I->J K Method Fails J->K No L Method is Validated J->L Yes K->A Re-develop/ Optimize M Prepare Validation Report L->M N Implement for Routine Use M->N

Caption: Workflow for the validation of the new analytical method for this compound.

Hypothetical Signaling Pathway Interaction

For illustrative purposes, should this compound be investigated for its biological effects, understanding its potential interaction with cellular signaling pathways would be crucial. The following diagram depicts a hypothetical interaction with a generic cellular signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus TBT This compound Receptor Membrane Receptor TBT->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical interaction of this compound with a cellular signaling pathway.

References

A Comparative Guide to Catalysts for the Synthesis of 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4,5-tribromotoluene, a key intermediate in the production of various pharmaceuticals and specialty chemicals, can be achieved through the electrophilic bromination of toluene or its partially brominated derivatives. The choice of catalyst plays a crucial role in determining the reaction's efficiency, selectivity, and overall yield. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by available experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

Catalyst SystemStarting MaterialBrominating AgentReaction ConditionsYield (%)Reaction TimeReference
Ferric Bromide (FeBr₃) TolueneBromine (Br₂)Not specifiedNot specifiedNot specified[1]
Aluminum Chloride (AlCl₃) TolueneBromine (Br₂)25°C, then 45-65°C<0.5% (as part of a mixture)>1 hour[2]
Iron Filings (in situ FeBr₃) TolueneBromine (Br₂)Not specifiedNot specifiedNot specified

Note: The synthesis of this compound often results in a mixture of isomers. The data presented here reflects the available information for the desired isomer. The yield for AlCl₃ is notably low for the tribrominated isomer, as the primary product in that specific experiment was pentabromotoluene.[2] The use of Ferric Bromide is a frequently mentioned method for preparing this compound, though specific quantitative data from comparative studies is scarce in the readily available literature.[1]

Experimental Workflow and Methodologies

The general workflow for the synthesis of this compound via electrophilic bromination involves the reaction of a toluene-based starting material with a brominating agent in the presence of a catalyst. The process typically includes reaction setup, execution under controlled conditions, and subsequent workup and purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Starting Material (e.g., Toluene, 4-Bromotoluene) reagents Prepare Brominating Agent (e.g., Bromine) and Catalyst start->reagents mix Combine Reactants and Catalyst in a Suitable Solvent reagents->mix react Control Reaction Conditions (Temperature, Time) mix->react quench Quench Reaction and Neutralize Excess Bromine react->quench extract Extract Organic Layer quench->extract purify Purify Product (e.g., Crystallization, Chromatography) extract->purify end Characterize Final Product (this compound) purify->end

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are generalized experimental protocols based on common laboratory practices for electrophilic bromination reactions.

Protocol 1: Synthesis of this compound using Iron Catalyst

This protocol describes a general method for the bromination of toluene using iron filings, which act as a precursor to the active catalyst, ferric bromide (FeBr₃), formed in situ.

Materials:

  • Toluene

  • Liquid Bromine (Br₂)

  • Iron filings

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium bisulfite solution

  • Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene and the chosen inert solvent. Add a catalytic amount of iron filings to the flask.

  • Addition of Bromine: From a dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition of bromine is complete, continue stirring the reaction mixture. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bisulfite to quench any unreacted bromine. The disappearance of the reddish-brown color of bromine indicates complete quenching.

  • Neutralization: Wash the organic layer with a dilute solution of sodium hydroxide to remove any acidic byproducts, followed by washing with water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of brominated toluenes, can be purified by fractional distillation or recrystallization to isolate the this compound isomer.

Signaling Pathway/Logical Relationship:

iron_catalysis Toluene Toluene Intermediate Carbocation Intermediate Toluene->Intermediate Electrophilic Attack by Activated Br Br2 Bromine (Br₂) FeBr3 Ferric Bromide (FeBr₃) (in situ) Br2->FeBr3 Activated_Br Activated Bromine [Br⁺---Br-FeBr₃] Br2->Activated_Br Fe Iron (Fe) Fe->FeBr3 Reacts with Br₂ FeBr3->Activated_Br Activates Activated_Br->Intermediate Product This compound Intermediate->Product Loses H⁺ HBr HBr Intermediate->HBr

Caption: Iron-catalyzed electrophilic bromination of toluene.

Concluding Remarks

The selection of an appropriate catalyst is paramount for the successful synthesis of this compound. While Lewis acids like ferric bromide are commonly cited, the optimization of reaction conditions, including temperature, reaction time, and molar ratios of reactants, is crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts. The development of more selective and efficient catalytic systems remains an active area of research. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers in this field. It is recommended that further optimization be conducted for any specific application.

References

Cross-Validation of 2,4,5-Tribromotoluene Analysis: A Comparative Guide to GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated organic compounds such as 2,4,5-Tribromotoluene is critical for safety, efficacy, and regulatory compliance. The choice of analytical methodology is a key determinant of data quality. This guide provides a comprehensive cross-validation of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. We present a detailed comparison of their experimental protocols, performance characteristics, and workflows to aid in the selection of the most appropriate method for your research needs.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. It offers high chromatographic resolution, robust and reproducible results, and extensive spectral libraries for compound identification. For a compound like this compound, its volatility makes it an ideal candidate for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. LC-MS provides high sensitivity and selectivity, particularly when coupled with tandem mass spectrometry (MS/MS), and is often preferred for the analysis of complex biological matrices.

Experimental Protocols

Detailed methodologies for the analysis of this compound by both GC-MS and LC-MS are outlined below. These protocols are based on established methods for the analysis of similar halogenated aromatic compounds.

Sample Preparation

A consistent and reproducible sample preparation is crucial for accurate analysis. For both GC-MS and LC-MS, a generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate this compound from the sample matrix.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of the sample (e.g., plasma, water), add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent appropriate for the chosen analytical technique (e.g., hexane for GC-MS, acetonitrile/water for LC-MS).

Solid-Phase Extraction (SPE) Protocol:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interfering substances.

  • Elute the this compound with 5 mL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

GC-MS Instrumental Parameters

The following table details a representative set of instrumental parameters for the analysis of this compound by GC-MS.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of this compound
LC-MS Instrumental Parameters

The following table outlines a representative set of instrumental parameters for the analysis of this compound by LC-MS.

ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase, 100 mm x 2.1 mm ID, 1.8 µm particle size
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Ion Source Temperature350°C
Capillary Voltage3.5 kV
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing a standard of this compound

Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the typical quantitative performance of GC-MS and LC-MS for the analysis of halogenated aromatic compounds similar to this compound. It is important to note that these are representative values and may vary depending on the specific instrumentation and matrix.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 0.5 ng/mL
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Throughput ModerateHigh
Selectivity HighVery High
Matrix Effects Generally LowerCan be significant, often requires internal standards

Visualizing the Workflow and Cross-Validation

To better understand the analytical processes, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the cross-validation process.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Appropriate Solvent Evaporation->Reconstitution GCMS_Injection Injection into GC-MS Reconstitution->GCMS_Injection GC-MS Sample LCMS_Injection Injection into LC-MS Reconstitution->LCMS_Injection LC-MS Sample GC_Separation Gas Chromatographic Separation GCMS_Injection->GC_Separation MS_Detection_GC Mass Spectrometric Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Acquisition and Analysis MS_Detection_GC->Data_Analysis_GC LC_Separation Liquid Chromatographic Separation LCMS_Injection->LC_Separation MS_Detection_LC Mass Spectrometric Detection (ESI) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Acquisition and Analysis MS_Detection_LC->Data_Analysis_LC

Analytical workflow for this compound analysis.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Assessment cluster_decision Method Selection GCMS GC-MS Method Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD Limit of Detection (LOD) GCMS->LOD LOQ Limit of Quantification (LOQ) GCMS->LOQ Selectivity Selectivity GCMS->Selectivity LCMS LC-MS Method LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->LOQ LCMS->Selectivity Comparison Performance Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Selectivity->Comparison Decision Optimal Method Selection Comparison->Decision

Logical flow of the cross-validation process.

Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the study.

  • GC-MS is a robust and cost-effective method, particularly well-suited for routine analysis of less complex matrices where high throughput is not the primary concern. Its extensive spectral libraries can also aid in the identification of unknown related compounds.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices. Its high throughput capabilities are also advantageous for studies involving a large number of samples.

Ultimately, a thorough cross-validation, considering the specific sample matrix, required sensitivity, and available instrumentation, will enable researchers to select the most appropriate and effective method for the analysis of this compound, ensuring data of the highest quality and integrity.

Performance Showdown: A Comparative Guide to Brominated and Halogen-Free Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the efficacy and mechanisms of a leading brominated flame retardant versus common halogen-free alternatives in enhancing the fire safety of polymeric materials. This guide is intended for researchers, scientists, and professionals in material and drug development.

In the critical field of fire safety, flame retardants are indispensable additives that enhance the resistance of polymeric materials to ignition and combustion. Historically, brominated flame retardants (BFRs) have been a cornerstone of the industry due to their high efficiency. However, environmental and health considerations have spurred the development and adoption of halogen-free alternatives, primarily those based on phosphorus and nitrogen.

This guide provides an objective comparison of the performance of a widely used high-molecular-weight brominated flame retardant, Decabromodiphenyl Ethane (DBDPE), against prominent halogen-free flame retardants: Ammonium Polyphosphate (APP), Melamine Polyphosphate (MPP), and Melamine Cyanurate (MC). The comparison is supported by experimental data from standardized flammability and thermal analysis tests.

Quantitative Performance Comparison

The efficacy of flame retardants is evaluated using several standardized tests that measure different aspects of flammability and thermal stability. The following tables summarize the performance of DBDPE and the selected halogen-free alternatives in common polymer matrices.

Table 1: Flame Retardant Performance in Polypropylene (PP)

Flame Retardant SystemLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Classification
Neat PP-18.0HB
PP / DBDPE + Sb₂O₃20 + 1028.0V-0
PP / APP2027.6V-0[1]
PP / APP + PER30 (3:1)30.5V-0

Sb₂O₃ (Antimony Trioxide) is a common synergist used with halogenated flame retardants. PER (Pentaerythritol) is a charring agent often used with APP.

Table 2: Flame Retardant Performance in Polyamide 6 (PA6)

Flame Retardant SystemLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Classification
Neat PA6-21.0V-2
PA6 / DBDPE + Sb₂O₃15 + 530.0V-0
PA6 / MPP1733.9V-0[2]
PA6 / MC930.7V-0[3]

Table 3: Thermal Stability (TGA) Data

Polymer SystemT₅% (°C) - Onset of DecompositionTₘₐₓ (°C) - Max. Decomposition RateChar Yield at 700°C (%)
Neat PP~387-<1
PP / APP (20%)~350-~15
Neat PA6~400-<1
PA6 / MPP (17%)~380-~12

Note: TGA data for DBDPE systems can vary based on the synergist used and the specific polymer grade.

Flame Retardant Mechanisms of Action

The fire-retardant capabilities of these compounds stem from their distinct chemical actions during the combustion process, which can occur in the gas phase (inhibiting the flame) or the condensed phase (acting on the polymer itself).

Brominated Flame Retardants (e.g., DBDPE)

Brominated flame retardants primarily operate in the gas phase .[4] Upon heating, the C-Br bonds break, releasing bromine radicals (Br•) into the gas phase. These radicals interfere with the combustion chain reaction by scavenging high-energy H• and OH• radicals, replacing them with less reactive Br• radicals, which ultimately quenches the flame. Antimony trioxide, a common synergist, forms antimony trihalides which also contribute to gas-phase flame inhibition.

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer_Heat Polymer + Heat Volatiles Flammable Gases Polymer_Heat->Volatiles Pyrolysis DBDPE DBDPE Br_Radicals Br• DBDPE->Br_Radicals Decomposition Combustion Combustion Chain Reaction (H•, OH•) Volatiles->Combustion Quenching Flame Quenching Br_Radicals->Quenching Inhibition Combustion->Quenching

Mechanism of Brominated Flame Retardants.
Phosphorus-Based Flame Retardants (e.g., APP, MPP)

Phosphorus-based flame retardants can act in both the condensed and gas phases . In the condensed phase, they decompose upon heating to form phosphoric acid. The phosphoric acid acts as a catalyst, promoting the dehydration and charring of the polymer.[5] This creates a protective, insulating char layer on the material's surface, which limits heat transfer and the release of flammable gases. In the gas phase, phosphorus-containing radicals (e.g., PO•) can be released, which also act to quench the flame.[6]

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer_Heat Polymer + Heat Phosphoric_Acid Phosphoric_Acid PFR Phosphorus FR (e.g., APP, MPP) PFR->Phosphoric_Acid Decomposition PO_Radicals PO• PFR->PO_Radicals Decomposition Char Insulating Char Layer Combustion Combustion Chain Reaction Char->Combustion Barrier Effect (Heat & Mass Transfer) Phosphoric_Acid->Char Catalytic Dehydration Quenching Flame Quenching Combustion->Quenching PO_Radicals->Quenching Inhibition

Mechanism of Phosphorus-Based Flame Retardants.
Nitrogen-Based Flame Retardants (e.g., Melamine Cyanurate)

Nitrogen-based flame retardants, such as melamine and its derivatives, primarily work through a combination of gas phase and condensed phase actions.[7] Upon heating, they can decompose or sublimate, absorbing heat and releasing non-flammable gases like ammonia and nitrogen.[8][9] These gases dilute the oxygen and flammable volatiles in the gas phase, effectively suffocating the flame. In the condensed phase, particularly when used with phosphorus compounds, they can contribute to the formation of a stable char layer.[8]

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer_Heat Polymer + Heat Volatiles Flammable Gases Polymer_Heat->Volatiles Pyrolysis NFR Nitrogen FR (e.g., Melamine Cyanurate) NFR->Polymer_Heat Endothermic Effect Inert_Gases Inert Gases (NH₃, N₂) NFR->Inert_Gases Sublimation/ Decomposition Dilution Fuel Dilution & Cooling Volatiles->Dilution Inert_Gases->Dilution Inhibition

Mechanism of Nitrogen-Based Flame Retardants.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.

Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support flaming combustion of a material.[10][11][12][13][14]

  • Apparatus: A vertical heat-resistant glass chimney, a specimen holder, gas flow meters for oxygen and nitrogen, and an ignition source.

  • Procedure: A vertically oriented specimen of specified dimensions is placed inside the glass chimney. A controlled mixture of oxygen and nitrogen flows upwards through the chimney. The top edge of the specimen is ignited. The oxygen concentration is then systematically varied between tests to determine the minimum concentration at which the flame is sustained for a specific period or burns a specific length of the sample. The LOI is expressed as a volume percentage of oxygen.[11][14]

G cluster_loop Iterative Process Start Start Prepare Prepare Vertical Specimen Start->Prepare Place Place in Glass Chimney Prepare->Place Set_Gas Set O₂/N₂ Flow Place->Set_Gas Ignite Ignite Top of Specimen Set_Gas->Ignite Observe Observe Burning Behavior Ignite->Observe Condition Sustained Combustion? Observe->Condition Increase_O2 Increase O₂ Concentration Condition->Increase_O2 No Decrease_O2 Decrease O₂ Concentration Condition->Decrease_O2 Yes Record Record Minimum O₂ Concentration (LOI) Condition->Record Minimum O₂ Found Increase_O2->Set_Gas Decrease_O2->Set_Gas End End Record->End

Workflow for LOI Test (ASTM D2863).
UL-94 Vertical Burning Test

This test is used to assess the flammability of plastic materials in response to a small open flame. It classifies materials as V-0, V-1, or V-2 based on their burning characteristics.[15]

  • Apparatus: A test chamber, a Bunsen burner, a specimen clamp, a timer, and a piece of surgical cotton.

  • Procedure: A rectangular specimen is held vertically. A flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded. The flame is then immediately reapplied for another 10 seconds and removed. The duration of flaming and glowing is recorded.[4][16][17] The presence of flaming drips that ignite the cotton placed below the specimen is also noted.[4][16]

  • Classification:

    • V-0: Flaming combustion ceases within 10 seconds after each flame application; no flaming drips.[15]

    • V-1: Flaming combustion ceases within 30 seconds after each flame application; no flaming drips.

    • V-2: Flaming combustion ceases within 30 seconds after each flame application; flaming drips that ignite the cotton are allowed.[16]

Thermogravimetric Analysis (TGA) - ASTM E1131

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[18][19][20]

  • Apparatus: A thermogravimetric analyzer consisting of a high-precision balance with a sample pan located inside a furnace.

  • Procedure: A small amount of the sample (typically 5-20 mg) is placed in the sample pan. The furnace is heated at a controlled rate (e.g., 10°C/min) in a specific atmosphere (commonly nitrogen or air). The weight of the sample is continuously monitored and recorded as a function of temperature. The resulting thermogram provides information on decomposition temperatures and the amount of non-volatile residue (char).[18][19]

Conclusion

The selection of a flame retardant is a complex decision that involves balancing fire safety performance with other material properties, processing considerations, cost, and regulatory requirements.

  • Brominated flame retardants , like DBDPE, when used with synergists, offer excellent flame retardancy, particularly in achieving the stringent UL-94 V-0 classification. Their primary mechanism of gas-phase inhibition is highly effective.

  • Halogen-free flame retardants provide viable alternatives with distinct mechanisms of action. Phosphorus-based flame retardants like APP and MPP are highly effective in promoting char formation, which acts as a protective barrier. Nitrogen-based flame retardants such as Melamine Cyanurate excel in releasing inert gases that dilute the fuel source. The synergistic effects often observed between phosphorus and nitrogen compounds can lead to highly efficient intumescent systems.[9]

This guide demonstrates that while brominated flame retardants remain a benchmark for performance, well-formulated halogen-free systems can achieve comparable levels of fire safety. The choice ultimately depends on the specific application, the polymer matrix, and the desired balance of properties for the final product. Researchers and developers are encouraged to use this information as a foundation for their own material development and selection processes.

References

Benchmarking the Synthesis of 2,4,5-Tribromotoluene: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern organic chemistry, with applications ranging from materials science to the development of novel pharmaceuticals. 2,4,5-Tribromotoluene, a halogenated aromatic hydrocarbon, serves as a valuable building block in the synthesis of more complex molecules. This guide provides an objective comparison of two primary literature methods for the synthesis of this compound: direct bromination of toluene and a multi-step synthesis commencing from p-toluidine. This analysis is supported by detailed experimental protocols and a quantitative comparison of reported yields, offering researchers a comprehensive overview to inform their synthetic strategies.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is often a balance between efficiency, selectivity, and the availability of starting materials. The two methods presented here offer distinct advantages and disadvantages.

MethodStarting MaterialKey IntermediatesReagentsReported YieldSelectivity
Method 1: Direct Bromination Toluene-Bromine, Iron (III) BromideNot specified; prone to isomer formationLow
Method 2: Multi-step Synthesis p-Toluidinep-Acetotoluidide, 3,5-Dibromo-4-acetaminotoluene, 3,5-Dibromo-4-aminotoluene, 3,5-DibromotolueneAcetic Anhydride, Bromine, HBr, NaNO₂, H₃PO₂Overall yield not explicitly stated, but individual step yields are available in literature.High

Table 1: Comparison of Synthetic Methods for this compound

Direct bromination of toluene is a more direct approach but suffers from a lack of regioselectivity, often leading to a mixture of brominated isomers, including the undesired 2,4,6-tribromotoluene.[1] The multi-step synthesis, while more laborious, offers superior control over the final substitution pattern, ensuring the specific formation of the 2,4,5-isomer.

Experimental Protocols

Method 1: Direct Bromination of Toluene

While a detailed, high-yield protocol for the selective synthesis of this compound via direct bromination is not well-documented in the literature, the general approach involves the electrophilic aromatic substitution of toluene using bromine in the presence of a Lewis acid catalyst, such as Iron (III) Bromide (FeBr₃).[2]

General Procedure:

  • To a solution of toluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), Iron (III) Bromide is added as a catalyst.

  • Bromine is added dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.

  • The reaction is stirred until the consumption of the starting material is observed (monitored by TLC or GC).

  • The reaction mixture is then quenched with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.

  • The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • The crude product, which is likely a mixture of isomers, would require purification by techniques such as fractional distillation or chromatography to isolate the this compound.

Note: The yield and isomeric ratio are highly dependent on the reaction conditions (temperature, stoichiometry of bromine, and catalyst loading).

Method 2: Multi-step Synthesis from p-Toluidine

This method utilizes a series of reactions to control the regioselectivity of bromination, followed by the removal of the directing amino group. This strategy is adapted from a known procedure for the synthesis of 3,5-dibromotoluene.[3]

Step 1: Acetylation of p-Toluidine to form p-Acetotoluidide

  • In a flask, p-toluidine is dissolved in glacial acetic acid.

  • Acetic anhydride is added, and the mixture is heated under reflux.

  • The reaction mixture is cooled and poured into cold water to precipitate the p-acetotoluidide.

  • The solid product is collected by filtration, washed with water, and dried.

Step 2: Dibromination of p-Acetotoluidide

  • The dried p-acetotoluidide is dissolved in a suitable solvent, such as glacial acetic acid.

  • A solution of bromine in acetic acid is added dropwise while maintaining the temperature. The acetylamino group directs bromination to the positions ortho to itself (positions 3 and 5).

  • After the addition is complete, the reaction mixture is stirred until the reaction is complete.

  • The product, 3,5-dibromo-4-acetaminotoluene, is precipitated by pouring the reaction mixture into water, collected by filtration, and washed.

Step 3: Hydrolysis of 3,5-Dibromo-4-acetaminotoluene

  • The 3,5-dibromo-4-acetaminotoluene is heated with an aqueous acid solution (e.g., hydrobromic acid or sulfuric acid) to hydrolyze the acetyl group.

  • The resulting 3,5-dibromo-4-aminotoluene is isolated after neutralization and extraction.

Step 4: Sandmeyer-type Reaction to introduce the final bromine atom and remove the amino group This step is a conceptual adaptation and would require experimental optimization. A standard Sandmeyer reaction involves diazotization of the amino group followed by treatment with a copper(I) bromide solution.[2][4][5] Alternatively, a deamination reaction can be performed.

  • The 3,5-dibromo-4-aminotoluene is dissolved in an acidic solution (e.g., HBr).

  • The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • To this diazonium salt solution, a solution of copper(I) bromide in HBr is added, and the mixture is gently warmed. Nitrogen gas is evolved, and the diazonium group is replaced by a bromine atom.

  • The reaction mixture is then worked up by extraction, and the crude this compound is purified.

Alternatively, for deamination to obtain 3,5-dibromotoluene as described in the literature, the diazonium salt is treated with hypophosphorous acid (H₃PO₂).[3]

Experimental Workflows

The logical flow of each synthetic method is visualized below using Graphviz.

Method1_Direct_Bromination Toluene Toluene ReactionMixture Reaction Mixture (Toluene, Br₂, FeBr₃) Toluene->ReactionMixture Add Br₂, FeBr₃ Quenching Quenching (e.g., NaHSO₃ soln) ReactionMixture->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound (in isomeric mixture) Purification->Product

Caption: Direct Bromination Workflow

Method2_Multistep_Synthesis cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Dibromination cluster_hydrolysis Step 3: Hydrolysis cluster_sandmeyer Step 4: Sandmeyer Reaction pToluidine p-Toluidine pAcetotoluidide p-Acetotoluidide pToluidine->pAcetotoluidide Ac₂O, AcOH Dibromoacetaminotoluene 3,5-Dibromo-4- acetaminotoluene pAcetotoluidide->Dibromoacetaminotoluene Br₂, AcOH Dibromoaminotoluene 3,5-Dibromo-4- aminotoluene Dibromoacetaminotoluene->Dibromoaminotoluene HBr, H₂O DiazoniumSalt Diazonium Salt Dibromoaminotoluene->DiazoniumSalt NaNO₂, HBr Product This compound DiazoniumSalt->Product CuBr, HBr

Caption: Multi-step Synthesis Workflow

Conclusion

For the synthesis of this compound, a multi-step approach starting from p-toluidine offers a significant advantage in terms of regioselectivity over direct bromination of toluene. While the direct method is simpler in principle, the lack of control over isomer formation makes it less suitable for applications requiring high purity of the 2,4,5-isomer. The multi-step synthesis, although longer, provides a rational and controllable pathway to the desired product. Researchers should consider the trade-off between the number of steps and the desired purity and yield when selecting a synthetic route for this and similar polysubstituted aromatic compounds. Further optimization of the Sandmeyer reaction step in the multi-step synthesis could potentially improve the overall efficiency of this pathway.

References

Isomeric Purity Analysis of 2,4,5-Tribromotoluene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical entities is paramount for safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 2,4,5-Tribromotoluene samples. The primary techniques discussed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of GC-MS, HPLC-UV, and NMR for the analysis of this compound and its potential isomeric impurities. The data is compiled from studies on analogous compounds and represents a practical estimation of performance.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.Differentiation based on the unique magnetic environments of atomic nuclei within each isomer.
Selectivity High, especially with high-resolution capillary columns.Moderate to High, dependent on stationary phase chemistry. Phenyl-based columns can offer enhanced selectivity for aromatic isomers.Very High, capable of distinguishing subtle structural differences.
Sensitivity (LOD) High (ng/g to pg/g range).[1]Moderate (µg/mL to ng/mL range).Lower, typically in the mg to µg range.
Quantitative Accuracy Good, requires calibration with standards.Good, requires calibration with standards.Excellent, can be quantitative without the need for identical standards (qNMR).
Sample Throughput High, with typical run times of 15-30 minutes.High, with run times of 10-20 minutes.Lower, requires longer acquisition times for detailed structural elucidation.
Instrumentation Cost Moderate to High.Moderate.High.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate isomeric purity analysis. Below are representative experimental protocols for GC-MS, HPLC-UV, and NMR analysis, adapted from established methods for similar halogenated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for separating and identifying volatile and semi-volatile isomers like tribromotoluenes.

Instrumentation:

  • Gas Chromatograph: Agilent Intuvo 9000 GC, or equivalent.

  • Mass Spectrometer: Agilent 5977B single quadrupole GC/MS system, or equivalent.[1]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable for the separation of aromatic compounds.[1][2]

GC-MS Conditions:

  • Injection: Splitless injection is recommended for trace analysis.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program: A programmed temperature ramp is essential to separate isomers with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure the elution of all isomers.[1]

  • Mass Spectrometer: Operated in electron impact (EI) ionization mode. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity by monitoring characteristic ions of tribromotoluene.[1]

Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent such as hexane or dichloromethane.

  • Filter the sample through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds, and it can be effectively applied to tribromotoluene isomers.

Instrumentation:

  • HPLC System: An Agilent 1290 Infinity II LC System, or equivalent.

  • Detector: Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD).

  • Column: The choice of stationary phase is critical for isomer separation. For aromatic isomers, columns that offer alternative selectivities to standard C18 phases are often preferred.

    • Phenyl-Hexyl Column: Provides π-π interactions that can enhance the separation of aromatic isomers.[3][4]

    • Diol Column: Has shown excellent performance in separating isomers of related nitroaromatic compounds.[4][5]

HPLC-UV Conditions:

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.[5]

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Detection Wavelength: Detection is typically carried out at a wavelength where the tribromotoluene isomers exhibit strong UV absorbance, such as 254 nm.[5]

  • Column Temperature: The analysis is generally performed at room temperature.[5]

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of isomers without the need for chromatographic separation.

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

NMR Analysis:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic and methyl protons of each isomer. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring, allowing for clear differentiation.

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal.

  • 2D NMR Techniques: For complex mixtures or for unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity of atoms within each isomer.

Sample Preparation:

  • Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

Visualizations

To aid in the understanding of the analytical workflows and the comparative aspects of these techniques, the following diagrams are provided.

Isomeric_Purity_Analysis_Workflow General Workflow for Isomeric Purity Analysis Sample This compound Sample Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation GC_MS GC-MS Analysis Preparation->GC_MS HPLC_UV HPLC-UV Analysis Preparation->HPLC_UV NMR NMR Analysis Preparation->NMR Data_GC Data Acquisition (Chromatogram, Mass Spectra) GC_MS->Data_GC Data_HPLC Data Acquisition (Chromatogram, UV Spectra) HPLC_UV->Data_HPLC Data_NMR Data Acquisition (¹H, ¹³C, 2D Spectra) NMR->Data_NMR Analysis_GC Data Analysis (Peak Integration, Library Search) Data_GC->Analysis_GC Analysis_HPLC Data Analysis (Peak Integration, Calibration) Data_HPLC->Analysis_HPLC Analysis_NMR Data Analysis (Signal Integration, Structural Elucidation) Data_NMR->Analysis_NMR Report Isomeric Purity Report Analysis_GC->Report Analysis_HPLC->Report Analysis_NMR->Report

Caption: General workflow for the isomeric purity analysis of this compound samples.

Method_Comparison Comparison of Analytical Techniques for Isomeric Purity cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) cluster_NMR Nuclear Magnetic Resonance (NMR) GC GC GC_Pros Pros: - High Sensitivity - High Resolution - Established Libraries GC->GC_Pros Advantages GC_Cons Cons: - Requires Volatility - Thermal Degradation Risk GC->GC_Cons Limitations HPLC HPLC HPLC_Pros Pros: - Broad Applicability - No Volatility Requirement - Variety of Stationary Phases HPLC->HPLC_Pros Advantages HPLC_Cons Cons: - Lower Resolution than Capillary GC - Solvent Consumption HPLC->HPLC_Cons Limitations NMR NMR NMR_Pros Pros: - Unambiguous Identification - Quantitative without Standards - Non-destructive NMR->NMR_Pros Advantages NMR_Cons Cons: - Lower Sensitivity - Higher Cost - Slower Throughput NMR->NMR_Cons Limitations

Caption: Key advantages and limitations of GC, HPLC, and NMR for isomeric purity analysis.

References

A Guide to Inter-Laboratory Comparison of 2,4,5-Tribromotoluene Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate inter-laboratory comparisons of 2,4,5-Tribromotoluene measurements. Ensuring consistency and accuracy across different laboratories is crucial for reliable data in research and development. This document outlines a hypothetical inter-laboratory study, presenting data in a comparative format, detailing experimental protocols, and visualizing key workflows.

Comparative Performance of Analytical Methods

An inter-laboratory study was designed to assess the proficiency of various laboratories in the quantitative analysis of this compound in a standardized sample matrix. Each laboratory utilized their in-house Gas Chromatography-Mass Spectrometry (GC-MS) methodology. The following table summarizes the performance characteristics reported by the participating laboratories.

Laboratory IDAnalytical MethodMean Concentration (µg/L)Accuracy (%)Precision (RSD %)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
Lab-001GC-MS (EI)9.8598.54.20.51.5
Lab-002GC-MS/MS10.12101.23.10.20.7
Lab-003GC-NCI-MS9.9199.13.80.10.3
Lab-004GC-MS (EI)9.5495.45.50.61.8
Lab-005HS-GC-MS10.25102.54.90.82.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to guide the comparison of potential laboratory performance.

Experimental Protocols

A standardized experimental protocol is essential for minimizing variability in inter-laboratory comparisons. The following outlines a typical procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Liquid-Liquid Extraction)

  • Objective: To extract this compound from the aqueous sample matrix into an organic solvent.

  • Procedure:

    • To a 100 mL volumetric flask, add 50 mL of the aqueous sample.

    • Spike the sample with an appropriate internal standard (e.g., 2,4,6-Tribromophenol).

    • Add 20 mL of hexane and shake vigorously for 2 minutes.

    • Allow the layers to separate for 10 minutes.

    • Carefully collect the organic (upper) layer using a Pasteur pipette and transfer it to a clean vial.

    • Repeat the extraction with an additional 20 mL of hexane.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Target Ions for this compound (C₇H₅Br₃): m/z 328, 326, 247, 168 (Note: The exact ions and their relative abundances should be confirmed by analyzing a standard).

      • Internal Standard Ions: To be determined based on the chosen standard.

3. Quality Control

  • Calibration: A multi-point calibration curve (e.g., 1, 5, 10, 20, 50 µg/L) should be prepared using certified reference standards of this compound.

  • Blanks: A method blank (reagent water) should be processed with each batch of samples to check for contamination.

  • Spikes: A matrix spike and a matrix spike duplicate should be analyzed to assess method accuracy and precision.

Visualizing Workflows

Inter-Laboratory Comparison Workflow

G A Study Coordinator Prepares and Distributes Standardized Samples B Participating Laboratories Receive and Analyze Samples A->B C Laboratories Submit Data (e.g., Concentration, QC results) B->C D Study Coordinator Compiles and Statistically Analyzes Data C->D E Performance Evaluation (e.g., Z-scores) D->E F Generation of Comparison Report and Guide E->F

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical Workflow for this compound

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aqueous Sample Collection B Internal Standard Spiking A->B C Liquid-Liquid Extraction with Hexane B->C D Drying and Concentration of Extract C->D E Injection into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM Mode) F->G H Peak Integration and Quantification G->H I Reporting of Results H->I

Caption: Sample preparation and GC-MS analysis workflow.

Scarcity of Comparative Efficacy Data for 2,4,5-Tribromotoluene-Based Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

2,4,5-Tribromotoluene (CAS No: 3278-88-4) is a polybrominated aromatic compound.[1] Halogenated organic compounds, in general, are crucial in medicinal chemistry as they can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which in turn can enhance biological activity and improve pharmacokinetic profiles.[2] The introduction of halogen atoms is a common strategy in the design of bioactive small molecules for both pharmaceutical and agrochemical applications.[2]

Despite the established importance of halogenation in drug discovery, specific examples of drugs synthesized from this compound intermediates are not prominently featured in the reviewed literature. Consequently, there is no available data to construct a direct comparison of the efficacy of different intermediates originating from this particular starting material. Such a comparison would necessitate quantitative data on reaction yields, purity of resulting active pharmaceutical ingredients (APIs), and their relative biological activities.

General Role of Polybrominated Aromatic Compounds in Medicinal Chemistry

Polybrominated aromatic compounds serve as versatile building blocks in organic synthesis. The bromine atoms can be readily substituted or utilized in cross-coupling reactions to introduce new functional groups and build molecular complexity. This makes them valuable starting materials for creating libraries of compounds for drug screening.

The structure-activity relationship (SAR) of halogenated compounds is a key area of study in drug design. The position and number of halogen atoms on an aromatic ring can dramatically influence the binding affinity of a drug molecule to its target receptor. However, specific SAR studies focusing on derivatives of this compound were not identified.

Challenges in Sourcing Specific Data

The lack of detailed public information on the use of this compound in drug discovery could be attributed to several factors:

  • Proprietary Research: The synthesis of novel drug candidates is often proprietary information held by pharmaceutical companies and may not be published until later stages of development or not at all.

  • Niche Applications: It is possible that this compound is used in the synthesis of a very specific and limited number of compounds that are not widely reported.

  • Preference for Other Isomers or Starting Materials: Drug discovery programs may favor other brominated toluene isomers or different halogenated starting materials for reasons of cost, availability, or more favorable synthetic routes.

Conclusion

While the theoretical potential of this compound as a precursor for pharmaceutical intermediates is clear due to the general utility of polybrominated aromatic compounds, there is a notable absence of concrete, comparative data in the public domain to fulfill the requirements of a detailed efficacy guide. Researchers and drug development professionals interested in this specific starting material would likely need to rely on internal, proprietary research and development efforts to establish such comparative data. Without specific drug examples and associated experimental results, a meaningful comparison of the efficacy of its intermediates in drug discovery cannot be compiled at this time.

References

Safety Operating Guide

Proper Disposal of 2,4,5-Tribromotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 2,4,5-Tribromotoluene (CAS No. 3278-88-4), a halogenated aromatic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and environmental compliance. Due to its classification as a skin, eye, and respiratory irritant, and its potential for long-lasting harmful effects on aquatic life, proper disposal is critical.[1]

Immediate Safety and Handling

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2] Appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves must be worn. Inspect gloves for any damage before use and use proper removal techniques to avoid skin contact.[3]

  • Eye Protection: Chemical splash goggles are required at all times. For larger quantities where splashing is possible, a face shield should be worn in addition to goggles.[4]

  • Lab Coat: A lab coat is necessary to protect skin and clothing from potential spills.[4][5]

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[6]

  • Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer artificial respiration.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, consult a physician and have the Safety Data Sheet (SDS) for this compound available.[6]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[6] Do not pour this chemical down the drain or dispose of it with regular trash.[3]

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a compatible material.
  • Treat all materials contaminated with this compound, including paper towels, gloves, and weighing boats, as hazardous waste and place them in the same designated container.[7]
  • Contaminated packaging should be disposed of in the same manner as the unused product.[6]

2. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Spill Management:

  • In the event of a small spill, use an inert absorbent material, such as sand or spill control pillows, to contain the substance.[3][7]
  • Wearing full PPE, carefully collect the absorbent material and spilled substance and place it into the designated hazardous waste container.
  • Wash the spill area with a soap and water solution.[8]
  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

4. Final Disposal:

  • Arrange for pickup and disposal through your institution's EHS department or a contracted licensed hazardous waste disposal company.
  • Ensure all labeling and documentation requirements of the disposal service are met.[7]
  • The primary disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated byproducts.[6][9]

Quantitative Data and Exposure Context

No specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA or NIOSH for this compound. For such "data-poor" substances, NIOSH has developed an Occupational Exposure Banding process to assign a range of airborne concentrations for health protection. Given its hazard profile, it would likely fall into a band requiring stringent controls. For context, the table below presents the OELs for the parent compound, Toluene, and a simple brominated hydrocarbon, Bromoform.

SubstanceCAS No.Regulatory BodyExposure Limit (8-hour TWA)Notes
Toluene 108-88-3OSHA200 ppmCeiling: 300 ppm; Peak: 500 ppm (10 min max)[8]
NIOSH100 ppm (375 mg/m³)STEL: 150 ppm (560 mg/m³)[10]
ACGIH20 ppm-
Bromoform 75-25-2OSHA0.5 ppm (5 mg/m³)Skin designation[11]
NIOSH0.5 ppm (5 mg/m³)Skin designation[11]
ACGIH0.5 ppm (5.2 mg/m³)Skin designation[11]
This compound 3278-88-4-No established limitHandle with high caution as a data-poor substance.

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists.

Experimental Protocol: Bromination Process for Destruction

For research settings equipped to handle advanced waste treatment, a method for the destruction of hazardous organic materials, including brominated compounds, has been evaluated by the EPA. This "bromination process" involves oxidation at elevated temperature and pressure, followed by electrochemical regeneration of the reagents. This is a specialized procedure and should only be attempted by trained personnel in a controlled environment.

Methodology:

  • Oxidation: The waste material (e.g., this compound) is placed in a high-pressure, tantalum-lined autoclave.

  • A mixture of bromine and water is added to the autoclave.

  • The system is sealed and heated to 250-300°C. Under these conditions, the organic material is oxidized to carbon dioxide (CO₂) and aqueous hydrobromic acid (HBr). The general reaction is: C₇H₅Br₃ + 11.5 Br₂ + 14 H₂O → 7 CO₂ + 28 HBr

  • After cooling, the CO₂ gas is vented after scrubbing to remove any residual bromine and HBr vapors.

  • Electrolysis: The resulting aqueous HBr solution is transferred to a membraneless electrolysis cell with graphite electrodes.

  • An electric current is applied to the solution, which electrolyzes the HBr to regenerate bromine (Br₂) and produce hydrogen gas (H₂). The reaction is: 2 HBr → H₂ + Br₂

  • The regenerated bromine can then be recycled for use in subsequent waste destruction cycles.

Disposal Workflow Diagram

Disposal_Workflow start Waste Generation (this compound & Contaminated Materials) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in Designated, Labeled, Sealed Container ppe->collect collect->spill store Store Waste Container in Secure, Ventilated Area collect->store spill_proc Contain with Inert Absorbent Collect as Hazardous Waste Clean Area spill->spill_proc Immediate Action spill_proc->collect contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs transport Transport by Licensed Professional contact_ehs->transport end Final Disposal (High-Temperature Incineration with Scrubber) transport->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2,4,5-Tribromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 2,4,5-Tribromotoluene is paramount. This document provides a clear, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Physical and Chemical Properties

PropertyValue
Chemical Formula C7H5Br3
Molecular Weight 319.83 g/mol
Appearance Off-White to Pale Brown solid
Storage Condition Sealed in a dry, room temperature environment

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following PPE is required to prevent exposure through inhalation, skin contact, and eye contact.

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents direct skin contact, which can cause skin irritation.[1][4]
Body Protection A lab coat, apron, or chemical suit.Provides a barrier against accidental spills and contamination of personal clothing.[1][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for handling large quantities.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][5][6]

Operational Plan: Safe Handling Procedure

A systematic workflow is essential for minimizing exposure and ensuring safety during the handling of this compound.

  • Preparation :

    • Ensure the work area is in a well-ventilated chemical fume hood.[1]

    • Confirm that an eyewash station and safety shower are readily accessible.[7][8]

    • Don all required PPE before handling the chemical.[1]

  • Handling :

    • Avoid direct contact with skin and eyes.[1][9]

    • Do not breathe in dust or vapors.[7][9]

    • Wash hands thoroughly after handling the substance.[7]

    • Keep the container tightly closed when not in use.[7]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][7]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7][8]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[7][10][11]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7][10]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled, and sealed container.[7][9]

  • Spill Cleanup :

    • In the event of a spill, soak up the material with an inert absorbent material (e.g., sand, silica gel).[7][9]

    • Place the absorbent material into a suitable, closed container for disposal.[7][9]

  • Disposal :

    • Dispose of the chemical waste through an approved waste disposal plant.[7][11]

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

    • Do not empty into drains.[7]

Workflow for Safe Handling of this compound

prep 1. Preparation ppe Don Personal Protective Equipment prep->ppe ventilation Ensure Well-Ventilated Area (Fume Hood) prep->ventilation safety_equipment Verify Eyewash Station & Safety Shower Access prep->safety_equipment handling 2. Handling prep->handling exposure 3. In Case of Exposure handling->exposure avoid_contact Avoid Skin/Eye Contact & Inhalation wash_hands Wash Hands After Use storage Store Properly in a Cool, Dry, Well-Ventilated Area disposal 4. Disposal exposure->disposal first_aid Administer Appropriate First Aid Measures medical_attention Seek Immediate Medical Attention collect_waste Collect Waste in Designated Container dispose_properly Dispose via Approved Waste Disposal Plant

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.